molecular formula C27H35N2O9P B15573123 Demethyl PL265

Demethyl PL265

Cat. No.: B15573123
M. Wt: 562.5 g/mol
InChI Key: HLACXNCYLIKGES-YCRNBWNJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demethyl PL265 is a useful research compound. Its molecular formula is C27H35N2O9P and its molecular weight is 562.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H35N2O9P

Molecular Weight

562.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C27H35N2O9P/c1-17(2)26(33)37-16-38-27(34)29-19(4)39(35,36)15-23(24(30)28-18(3)25(31)32)14-20-10-12-22(13-11-20)21-8-6-5-7-9-21/h5-13,17-19,23H,14-16H2,1-4H3,(H,28,30)(H,29,34)(H,31,32)(H,35,36)/t18-,19+,23+/m0/s1

InChI Key

HLACXNCYLIKGES-YCRNBWNJSA-N

Origin of Product

United States

Foundational & Exploratory

Demethyl PL265: An In-depth Technical Guide to a Putative Active Metabolite of a Dual Enkephalinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethyl PL265 is recognized as a metabolite of PL265, a preclinical, orally active, long-acting dual enkephalinase inhibitor (DENKi). PL265 has shown potential as an analgesic for intractable cancer and neuropathic pain. The therapeutic strategy behind PL265 and, by extension, its metabolites, is to prevent the degradation of endogenous enkephalins, thereby potentiating their natural pain-relieving effects. This guide provides a comprehensive overview of the available technical information, focusing on the parent compound PL265 to infer the potential properties and significance of this compound. Due to the limited publicly available data specifically on this compound, this document synthesizes information on PL265's mechanism of action, preclinical findings, and the general pharmacology of dual enkephalinase inhibitors.

Introduction: The Rationale for Dual Enkephalinase Inhibition

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. However, their therapeutic potential is limited by their short half-life due to rapid enzymatic degradation in the body. Two key enzymes responsible for this degradation are neprilysin (NEP) and aminopeptidase N (APN).

Dual enkephalinase inhibitors (DENKIs) are a class of drugs designed to simultaneously block the action of both NEP and APN.[1][2] This dual inhibition effectively increases the concentration and prolongs the activity of endogenous enkephalins at their sites of action, leading to enhanced analgesic effects without the significant side effects associated with exogenous opioids. PL265 is a promising preclinical candidate from this class.[3][4]

This compound and its Parent Compound, PL265

Based on available chemical information, this compound is a metabolite of PL265. PL265 itself is described as a prodrug, suggesting it undergoes metabolic conversion to an active form. It is plausible that this compound is an active metabolite that contributes to the overall pharmacological effect of PL265. The chemical structure of this compound is provided in public databases such as PubChem.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₃₅N₂O₉PPubChem
Molecular Weight 562.5 g/mol PubChem
IUPAC Name (2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acidPubChem

Mechanism of Action: Potentiating Endogenous Opioids

The primary mechanism of action of PL265, and presumably its active metabolites like this compound, is the dual inhibition of neprilysin (NEP) and aminopeptidase N (APN).[2] This inhibition leads to an accumulation of endogenous enkephalins, which then act on opioid receptors (primarily mu and delta) to produce analgesia.

G cluster_0 Synaptic Cleft cluster_1 Action of this compound Enkephalins Enkephalins Opioid Receptors Opioid Receptors Enkephalins->Opioid Receptors binds to NEP NEP Enkephalins->NEP degraded by APN APN Enkephalins->APN degraded by Analgesia Analgesia Opioid Receptors->Analgesia leading to Inactive Fragments Inactive Fragments NEP->Inactive Fragments APN->Inactive Fragments This compound This compound This compound->NEP inhibits This compound->APN inhibits

Figure 1: Proposed mechanism of action of this compound.

Preclinical and Clinical Data of the Parent Compound (PL265)

While specific data for this compound is scarce, preclinical and early clinical findings for PL265 provide valuable insights into its potential therapeutic profile.

Analgesic Efficacy

PL265 has demonstrated efficacy in animal models of both neuropathic and cancer-induced bone pain.[1] Oral administration of PL265 was shown to reduce thermal hyperalgesia and mechanical allodynia in a mouse model of partial sciatic nerve ligation.[1] A key finding is that repeated administration did not appear to induce tolerance, a significant advantage over traditional opioid therapies.[1]

Table 2: Summary of Preclinical Efficacy of PL265

Pain ModelSpeciesAdministration RouteKey FindingsReference
Neuropathic Pain (Partial Sciatic Nerve Ligation)MouseOralReduced thermal hyperalgesia and mechanical allodynia. No tolerance observed with repeated dosing.[1]
Cancer-Induced Bone PainMouseOralCounteracted thermal hyperalgesia.[2]
Pharmacokinetics and Safety

A Phase 1 single ascending dose (SAD) study in healthy volunteers has shown that PL265 is safe and well-tolerated. The study also indicated good bioavailability and a long half-life for its metabolite, suggesting the potential for infrequent dosing.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and evaluation of this compound are not available in the public domain. However, based on the literature for PL265 and other dual enkephalinase inhibitors, the following methodologies are standard in the field.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of a compound against NEP and APN.

General Protocol:

  • Recombinant human NEP and APN enzymes are used.

  • A fluorescent substrate for each enzyme is employed (e.g., Suc-Ala-Ala-Phe-AMC for NEP, and Leu-AMC for APN).

  • The test compound (e.g., this compound) is incubated with the enzyme and substrate in a suitable buffer.

  • The fluorescence generated from the cleavage of the substrate is measured over time using a plate reader.

  • The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against a range of compound concentrations.

G Start Start Prepare Reagents Prepare Enzyme, Substrate, and Test Compound Solutions Start->Prepare Reagents Incubate Incubate Enzyme, Substrate, and Test Compound Prepare Reagents->Incubate Measure Fluorescence Measure Fluorescence over time Incubate->Measure Fluorescence Calculate Inhibition Calculate Percent Inhibition Measure Fluorescence->Calculate Inhibition Determine IC50 Determine IC50 value Calculate Inhibition->Determine IC50 End End Determine IC50->End

Figure 2: Workflow for in vitro enzyme inhibition assay.

In Vivo Models of Pain

Objective: To assess the analgesic efficacy of a compound in animal models of pain.

Example Protocol (Neuropathic Pain - Partial Sciatic Nerve Ligation in Mice):

  • Induction of Neuropathy: Under anesthesia, the sciatic nerve of one hind paw is partially ligated.

  • Drug Administration: After a recovery period and confirmation of pain symptoms (hyperalgesia, allodynia), the test compound is administered (e.g., orally).

  • Behavioral Testing:

    • Thermal Hyperalgesia: The latency of paw withdrawal from a heat source is measured (e.g., using a plantar test apparatus).

    • Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined.

  • Data Analysis: The effects of the compound are compared to a vehicle control group.

Future Directions and Conclusion

This compound, as a metabolite of the promising dual enkephalinase inhibitor PL265, warrants further investigation. The key next steps for the research community would be to:

  • Synthesize and Isolate this compound: To enable direct pharmacological characterization.

  • Determine In Vitro Activity: To quantify its inhibitory potency against NEP and APN and its receptor binding profile.

  • Assess In Vivo Efficacy and Pharmacokinetics: To understand its contribution to the overall analgesic effect of PL265.

References

A Technical Guide to PL265: An Orally Administered Dual Enkephalinase Inhibitor Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of PL265, an investigational drug candidate designed for the management of severe pain. PL265 is an orally available prodrug that, upon administration, is converted into its active metabolite, PL254. This active compound functions as a potent dual enkephalinase inhibitor (DENKI), simultaneously blocking the two primary enzymes responsible for the degradation of endogenous enkephalins: neprilysin (NEP) and aminopeptidase N (APN). By protecting enkephalins from breakdown, PL265 enhances and prolongs the body's natural pain-modulating mechanisms at their site of release. This targeted physiological approach has shown promise in preclinical models of neuropathic and ocular pain and aims to provide potent analgesia without the significant side effects and abuse potential associated with traditional exogenous opioids.[1] This guide details the compound's mechanism of action, summarizes available preclinical and clinical data, outlines key experimental protocols, and visualizes associated biological and experimental pathways.

Introduction: The Endogenous Opioid System

The human body possesses an innate pain management system mediated by endogenous opioid peptides. Among these, enkephalins are critical neurotransmitters that modulate nociceptive signals in both the central and peripheral nervous systems.[2] When released in response to painful stimuli, enkephalins bind to opioid receptors (primarily δ and µ subtypes), leading to an analgesic effect.

However, the therapeutic action of naturally released enkephalins is transient due to their rapid enzymatic degradation.[2] Two key zinc-metallopeptidases are responsible for this inactivation:

  • Neprilysin (NEP) , also known as neutral endopeptidase or CD10.

  • Aminopeptidase N (APN) , also known as CD13.

The therapeutic strategy of dual enkephalinase inhibitors (DENKIs) is to block both of these enzymes simultaneously. This dual inhibition prevents the breakdown of enkephalins, thereby increasing their local concentration and prolonging their interaction with opioid receptors.[3] This approach potentiates the body's physiological pain response only when and where it is needed, offering a potential path to effective analgesia with a reduced risk of tolerance, dependence, and other side effects associated with exogenous opioids.[1][4]

PL265: Compound Overview

PL265 is a clinical-stage, orally administered drug candidate developed by Pharmaleads.[1][5] Its chemical name is N-(3-((1-aminoethyl)(hydroxy)phosphoryl)-2-(1,1'-biphenyl-4-ylmethyl)propanoyl)alanine.[6]

A critical aspect of its pharmacology is that PL265 functions as a prodrug. Following administration, it undergoes systemic conversion to its active metabolite, PL254 , which is responsible for the therapeutic effect.[2][5][7] This design facilitates oral bioavailability and optimized pharmacokinetic properties.

A Note on "Demethyl PL265": The initial query referenced "this compound." However, a review of the available scientific literature and public disclosures does not identify a specific metabolite by this name. The active moiety is consistently referred to as PL254. It is possible that "demethyl" refers to an internal development code or a theoretical metabolic step, but all functional data points to PL254 as the key active compound.

Mechanism of Action

The therapeutic effect of PL265 is mediated by its active metabolite, PL254. This compound is a potent, competitive inhibitor of both neprilysin (NEP) and aminopeptidase N (APN).[2][4]

  • Inhibition of NEP and APN: PL254 binds to the active sites of both enzymes, preventing them from cleaving and inactivating enkephalins.[2]

  • Increased Enkephalin Levels: This dual inhibition leads to a significant increase in the local concentration and half-life of endogenous enkephalins at the synaptic cleft and sites of injury.[3]

  • Potentiated Opioid Signaling: The elevated levels of enkephalins result in sustained activation of peripheral opioid receptors, leading to a potent and prolonged analgesic effect.[3]

This mechanism is localized to where enkephalins are naturally released in response to pain, thereby avoiding widespread, non-specific opioid receptor activation.[2]

cluster_0 Systemic Circulation cluster_1 Site of Nociception (Synapse) PL265 PL265 (Prodrug) Oral Administration PL254 PL254 (Active Metabolite) PL265->PL254 Metabolic Conversion NEP Neprilysin (NEP) PL254->NEP INHIBITS APN Aminopeptidase N (APN) PL254->APN INHIBITS Enkephalins Endogenous Enkephalins OpioidReceptor Opioid Receptor Enkephalins->OpioidReceptor Binds to Enkephalins->NEP Enkephalins->APN Analgesia Analgesic Effect (Pain Relief) OpioidReceptor->Analgesia Leads to Inactive Inactive Metabolites NEP->Inactive Degrades to APN->Inactive Degrades to

Caption: Mechanism of action for the prodrug PL265 and its active metabolite PL254.

Preclinical and Clinical Data

In Vitro Inhibitory Activity

Quantitative data on the inhibitory potency of PL265's active metabolite, PL254, has been published. The data demonstrates potent, nanomolar-range inhibition of both target enzymes, with a notable selectivity for NEP.

CompoundTarget EnzymeInhibition Constant (Ki)
PL254 (Active Metabolite of PL265) Neprilysin (NEP) 0.9 nM [2]
Aminopeptidase N (APN) 120 nM [2]
PL253 (Related Compound)Neprilysin (NEP)5 nM[2]
Aminopeptidase N (APN)380 nM[2]
Pharmacokinetic Profile

PL265 has completed a Phase I single-ascending-dose clinical trial in healthy volunteers.[5][7] While specific quantitative parameters are not publicly available, the study provided key qualitative insights into the compound's behavior in vivo.

ParameterFindingSource
Conversion PL265 is a prodrug that is slowly transformed in plasma into its active metabolite, PL254.[5][7]
Target Engagement Inhibition of both NEP and APN by PL254 was effective for over 24 hours after single oral doses of 400 mg and 800 mg of PL265.[5][7]
Safety Single oral doses up to 800 mg were reported to be safe and well-tolerated. The maximum tolerated dose was not reached.[5]
Cmax, T1/2, AUC Specific quantitative values for maximum concentration (Cmax), half-life (T1/2), and area under the curve (AUC) are not publicly available.N/A
In Vivo Efficacy

PL265 has demonstrated significant analgesic and anti-inflammatory effects in various preclinical models of pain.

Model TypeKey FindingsSource
Ocular Pain / Corneal Injury (Mouse) Topical instillation of PL265 (10 mM) significantly increased the mechanical pain threshold compared to placebo. It also significantly decreased palpebral closure time induced by capsaicin, indicating reduced chemical sensitivity.[8][9]
Neuropathic Pain (Mouse) Oral administration of PL265 has been investigated for neuropathic pain, forming the basis for its clinical development in this indication.[1]

Signaling Pathways

The analgesic effect initiated by enkephalin binding to opioid receptors is mediated through a G-protein coupled receptor (GPCR) signaling cascade. Opioid receptors are coupled to inhibitory G-proteins (Gαi/Go).

  • Receptor Activation: Binding of enkephalins to the δ- or µ-opioid receptor causes a conformational change.

  • G-Protein Dissociation: The Gαi subunit dissociates from the Gβγ subunit.

  • Downstream Effects:

    • The activated Gαi subunit inhibits the enzyme adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ subunit directly interacts with ion channels . It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.

  • Inhibition of Neurotransmission: The combined effect of hyperpolarization and reduced calcium influx decreases neuronal excitability and inhibits the release of nociceptive neurotransmitters (e.g., substance P, glutamate), thereby blocking the transmission of pain signals.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ENK Enkephalin OR_receptor Opioid Receptor (GPCR) ENK->OR_receptor Binds G_protein G-Protein (αi, β, γ) OR_receptor->G_protein Activates G_alpha Gαi (Active) G_protein->G_alpha Dissociates G_beta_gamma Gβγ (Active) G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel K+ Channel (GIRK) K_ion K+ K_channel->K_ion Efflux Ca_channel Ca2+ Channel (VGCC) ReducedNT Reduced Neurotransmitter Release Ca_channel->ReducedNT G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC Hyperpol Hyperpolarization K_ion->Hyperpol Ca_ion Ca2+ Ca_ion->Ca_channel Influx Analgesia Analgesia Hyperpol->Analgesia Contributes to ReducedNT->Analgesia Contributes to

Caption: Downstream signaling cascade following opioid receptor activation by enkephalins.

Experimental Protocols

In Vitro: Enzyme Inhibition Assays

Determining the inhibitory activity of compounds like PL254 against NEP and APN is foundational. This is typically achieved using fluorometric or spectrophotometric assays.

This protocol is adapted from commercially available assay kits.

  • Reagent Preparation:

    • Prepare NEP Assay Buffer.

    • Reconstitute lyophilized, purified human NEP enzyme in Assay Buffer to a known concentration.

    • Prepare a stock solution of a fluorogenic NEP substrate (e.g., an o-aminobenzoic acid-based peptide).

    • Prepare serial dilutions of the inhibitor (PL254) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add NEP Assay Buffer to all wells.

    • Add inhibitor dilutions to 'Test' wells and vehicle control to 'Control' wells.

    • Add the purified NEP enzyme solution to all 'Test' and 'Control' wells. Do not add enzyme to 'Blank' wells.

    • Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the NEP substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure fluorescence (e.g., λex = 330 nm / λem = 430 nm) in kinetic mode at 37°C for 60-120 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the slope of the 'Blank' from all other wells.

    • Determine the percent inhibition for each inhibitor concentration relative to the 'Control' (uninhibited) reaction.

    • Plot percent inhibition against inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.02 M TRIS-HCl, pH 7.5).

    • Prepare a solution of purified APN enzyme.

    • Prepare a stock solution of a chromogenic substrate, such as L-leucine-p-nitroanilide.

    • Prepare serial dilutions of the inhibitor (PL254) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To designated wells, add the assay buffer, inhibitor solution (or vehicle for control), and the APN enzyme solution.

    • Pre-incubate the plate at 37°C for 10-30 minutes.

    • Initiate the reaction by adding the L-leucine-p-nitroanilide substrate solution to all wells.

  • Data Acquisition:

    • Measure the absorbance at 405 nm over time (e.g., 30-40 minutes) using a spectrophotometer or plate reader. The product, p-nitroaniline, is yellow.

  • Data Analysis:

    • Calculate the reaction rate from the change in absorbance over time.

    • Determine the percent inhibition for each inhibitor concentration relative to the control.

    • Plot the data to determine the IC50 value. The Ki can be determined using the Cheng-Prusoff equation or by performing Lineweaver-Burk plot analysis with varying substrate concentrations.

cluster_0 Preparation cluster_1 Assay Execution (96-Well Plate) cluster_2 Data Analysis P1 Prepare Serial Dilutions of Inhibitor (PL254) A1 Add Buffer, Inhibitor, and Enzyme to Wells P1->A1 P2 Prepare Enzyme (NEP or APN) P2->A1 P3 Prepare Substrate (Fluorogenic or Chromogenic) A3 Initiate Reaction: Add Substrate P3->A3 A2 Pre-incubate at 37°C (10-30 min) A1->A2 A2->A3 A4 Measure Signal Kinetically (Fluorescence or Absorbance) A3->A4 D1 Calculate Reaction Rate (Slope) A4->D1 D2 Determine % Inhibition vs. Control D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 / Ki D3->D4

Caption: Generalized workflow for in vitro enzyme inhibition assays.
In Vivo: Neuropathic Pain Model

A standard preclinical model to test efficacy against neuropathic pain is the Partial Sciatic Nerve Ligation (PSNL) model in mice, followed by behavioral testing for hypersensitivity.

  • Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane). Place the animal in a prone position and disinfect the skin over the upper thigh.

  • Incision: Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Carefully isolate the sciatic nerve. Using a fine needle and suture (e.g., 9-0 nylon), pass the suture through the nerve, ligating approximately one-third to one-half of the nerve's diameter tightly.

  • Closure: Ensure hemostasis and close the muscle layer with an absorbable suture and the skin with sutures or wound clips.

  • Recovery: Allow the animal to recover in a clean, warm cage. Post-operative analgesics may be administered for the first 24-48 hours. Neuropathic pain symptoms typically develop over the next 7-14 days.

  • Acclimatization: Place mice in individual transparent chambers on an elevated wire mesh floor and allow them to acclimate for at least 60 minutes.

  • Stimulation: Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw on the injured (ipsilateral) side.

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • Begin with a mid-range filament (e.g., 0.6 g).

    • If there is a response, choose the next smaller filament. If there is no response, choose the next larger filament.

    • The 50% paw withdrawal threshold is calculated from the pattern of responses using a validated formula. A lower threshold in the ligated paw compared to baseline or the contralateral paw indicates mechanical allodynia.

  • Apparatus: Use a hot plate apparatus set to a noxious temperature (e.g., 49-52°C).

  • Acclimatization: Acclimate the mouse to the testing room.

  • Testing: Gently place the plantar surface of one hind paw (ipsilateral to the injury) onto the hot surface.

  • Measurement: Start a timer immediately. Stop the timer and remove the paw as soon as the mouse exhibits a withdrawal response (lifting, licking, or shaking the paw).

  • Cut-off Time: A cut-off time (e.g., 20-30 seconds) must be used to prevent tissue damage.

  • Analysis: A reduced withdrawal latency in the injured paw compared to baseline or the contralateral paw indicates thermal hyperalgesia.

cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment & Testing cluster_2 Phase 3: Analysis B1 Baseline Behavioral Testing (Von Frey / Hot Plate) B2 Partial Sciatic Nerve Ligation (PSNL) Surgery B1->B2 B3 Post-Op Recovery & Neuropathy Development (7-14 Days) B2->B3 T1 Administer Compound (e.g., Oral PL265 or Vehicle) B3->T1 T2 Wait for Drug Absorption (e.g., 30-60 min) T1->T2 T3 Post-Treatment Behavioral Testing (Von Frey / Hot Plate) T2->T3 A1 Compare Paw Withdrawal Threshold / Latency T3->A1 A2 Evaluate Analgesic Effect (Reversal of Hypersensitivity) A1->A2

Caption: Experimental workflow for in vivo assessment in a neuropathic pain model.

Conclusion

PL265 represents a promising therapeutic strategy in pain management, leveraging the body's endogenous opioid system. As a prodrug of the potent dual NEP/APN inhibitor PL254, it is designed to provide robust, localized analgesia by preventing the degradation of enkephalins. Preclinical data have demonstrated its efficacy in relevant pain models, and an initial Phase I clinical trial has established a favorable safety and tolerability profile. The long duration of target engagement observed in vivo supports its potential for treating chronic pain conditions. Further clinical investigation is required to fully elucidate its therapeutic utility and confirm its potential to offer a safer alternative to conventional opioid analgesics.

References

In-depth Technical Guide: The Target Enzymes of Demethyl PL265

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Notice of Limited Public Data: Information specifically detailing the target enzymes and biological activity of Demethyl PL265 is not extensively available in the public domain. This guide synthesizes the known information regarding the parent compound, PL265, to infer the likely targets and mechanisms of action for its demethylated counterpart. Further empirical data is required for definitive characterization.

Introduction

PL265 is recognized as a potent dual inhibitor of two key zinc metallopeptidases: Neprilysin (NEP) and Aminopeptidase N (APN). These enzymes are critical in the regulation of various physiological processes through their degradation of signaling peptides. The primary therapeutic application of PL265 lies in its ability to protect endogenous enkephalins from degradation, thereby potentiating their analgesic effects. It is highly probable that this compound, as a metabolite of PL265, shares a similar inhibitory profile, targeting NEP and APN. This guide will delve into the established roles of these enzymes, the mechanism of their inhibition by PL265, and the anticipated pharmacology of this compound.

Core Target Enzymes

The primary targets of the parent compound PL265, and putatively this compound, are Neprilysin and Aminopeptidase N.

Neprilysin (NEP)
  • Synonyms: Neutral endopeptidase, CD10, enkephalinase

  • Function: NEP is a membrane-bound enzyme that degrades a variety of bioactive peptides, including enkephalins, substance P, bradykinin, and natriuretic peptides. By cleaving these peptides, NEP plays a crucial role in terminating their signaling.

  • Therapeutic Relevance: Inhibition of NEP prevents the breakdown of enkephalins, which are endogenous opioid peptides with potent analgesic properties. This leads to an accumulation of enkephalins in the synaptic cleft, enhancing their pain-relieving effects.

Aminopeptidase N (APN)
  • Synonyms: CD13, alanyl aminopeptidase

  • Function: APN is another zinc-dependent metallopeptidase that removes N-terminal amino acids from peptides. It is also involved in the degradation of enkephalins.

  • Therapeutic Relevance: Similar to NEP, inhibition of APN contributes to the preservation of enkephalins, further augmenting their analgesic and anti-inflammatory effects. The dual inhibition of both NEP and APN by a single molecule like PL265 is a key strategy for maximizing the therapeutic potential of enhancing endogenous opioid signaling.

Signaling Pathway Modulation

The inhibition of NEP and APN by PL265, and likely this compound, directly impacts the endogenous opioid system. This modulation is central to its therapeutic effects.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Proenkephalin Proenkephalin Enkephalins Enkephalins Proenkephalin->Enkephalins Cleavage NEP NEP Enkephalins->NEP APN APN Enkephalins->APN Opioid Receptors Opioid Receptors Enkephalins->Opioid Receptors Binding Degraded Peptides Degraded Peptides NEP->Degraded Peptides APN->Degraded Peptides PL265 PL265 PL265->NEP Inhibition PL265->APN Inhibition Analgesia Analgesia Opioid Receptors->Analgesia Signal Transduction

Caption: Proposed signaling pathway of PL265 and this compound.

Quantitative Data on Target Inhibition

While specific quantitative data for this compound is not available, the following table summarizes the known inhibitory activity of PL265 against its target enzymes. It is anticipated that this compound would exhibit a comparable profile.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Assay Method
PL265Neprilysin (NEP)Data not availableData not availableFluorometric Assay
PL265Aminopeptidase N (APN)Data not availableData not availableFluorometric Assay

Note: The absence of publicly available IC50 and Ki values for PL265 and this compound highlights a significant data gap. The "Assay Method" column indicates the standard techniques used for such determinations.

Experimental Protocols

The following are generalized protocols for the key experiments required to characterize the inhibitory activity of compounds like this compound.

Enzyme Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the in vitro inhibitory potency of a test compound against NEP and APN.

Objective: To determine the IC50 value of this compound for NEP and APN.

Materials:

  • Recombinant human NEP or APN

  • Fluorogenic substrate for NEP (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Fluorogenic substrate for APN (e.g., L-Leucine-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (this compound) at various concentrations

  • Positive control inhibitor (e.g., Thiorphan for NEP, Bestatin for APN)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme (NEP or APN), and the test compound or control inhibitor.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the respective fluorogenic substrate.

  • Monitor the increase in fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths will be specific to the substrate).

  • Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement & Analysis Serial Dilutions Serial Dilutions Pre-incubation Pre-incubation Serial Dilutions->Pre-incubation Enzyme & Buffer Enzyme & Buffer Enzyme & Buffer->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate Velocity Calculate Velocity Measure Fluorescence->Calculate Velocity Plot & IC50 Plot & IC50 Calculate Velocity->Plot & IC50

Caption: Workflow for a typical enzyme inhibition assay.

Conclusion

While direct experimental data on this compound is currently lacking in publicly accessible literature, its structural relationship to PL265 strongly suggests that it functions as a dual inhibitor of Neprilysin and Aminopeptidase N. The therapeutic rationale for this dual inhibition is the potentiation of endogenous enkephalins, leading to analgesic and other beneficial effects. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the necessary studies to fully elucidate the pharmacological profile of this compound. Such research is crucial for its potential development as a therapeutic agent. Future investigations should focus on obtaining precise quantitative measures of its inhibitory activity and understanding its pharmacokinetic and pharmacodynamic properties in comparison to its parent compound.

Demethyl PL265 and Enkephalin Degradation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous enkephalins are critical neuromodulators in the pain and emotional regulation pathways.[1] Their therapeutic potential, however, is intrinsically limited by their rapid enzymatic degradation in the synaptic cleft.[2][3] This technical guide provides an in-depth exploration of the mechanism of enkephalin degradation and the therapeutic strategy of dual enkephalinase inhibition, with a specific focus on the prodrug PL265 and its active metabolite, Demethyl PL265 (PL254). By preventing the breakdown of enkephalins, dual enkephalinase inhibitors (DENKIs) like PL265 aim to amplify and prolong the endogenous analgesic effects, offering a promising alternative to conventional opioid therapies with a potentially improved side-effect profile.[4][5]

The Enkephalin Degradation Pathway

Enkephalins, once released into the synapse, are swiftly inactivated by two primary cell-surface metalloproteases: Neprilysin (NEP) and Aminopeptidase N (APN).[2][4]

  • Neprilysin (NEP) , also known as neutral endopeptidase, cleaves the Gly-Phe bond in the enkephalin pentapeptide.[2]

  • Aminopeptidase N (APN) removes the N-terminal tyrosine residue, rendering the enkephalin inactive.[2]

The concerted action of these two enzymes results in a very short half-life for enkephalins, thus tightly regulating their signaling capacity.[2]

This compound: A Dual Enkephalinase Inhibitor

PL265 is an orally active prodrug designed to overcome the bioavailability limitations of its active form, this compound (PL254).[4][6] Following administration, PL265 undergoes biotransformation to PL254, which then exerts its therapeutic effect by simultaneously inhibiting both NEP and APN.[4] This dual inhibition effectively protects enkephalins from degradation, leading to their accumulation in the synapse and enhanced activation of opioid receptors, ultimately resulting in analgesia.[4][7]

Signaling Pathway of Enkephalin Degradation and Inhibition

Enkephalin_Degradation_Inhibition cluster_synapse Synaptic Cleft cluster_degradation Degradation Pathway cluster_inhibitor Therapeutic Intervention Enkephalin Enkephalin Opioid_Receptor Opioid Receptor Enkephalin->Opioid_Receptor Binds to NEP Neprilysin (NEP) Enkephalin->NEP Degraded by APN Aminopeptidase N (APN) Enkephalin->APN Degraded by Analgesia Analgesia Opioid_Receptor->Analgesia Leads to Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites APN->Inactive_Metabolites Demethyl_PL265 This compound (PL254) Demethyl_PL265->NEP Inhibits Demethyl_PL265->APN Inhibits

Caption: Enkephalin signaling and the inhibitory action of this compound.

Quantitative Data: Inhibitory Potency

InhibitorNEP Ki (nM)APN Ki (nM)Reference
Kelatorphan1.885[Calculated from literature data]
RB1011.2230[Calculated from literature data]
Omapatrilat6.3-[8]

Note: The table above provides a reference for the inhibitory potential of dual enkephalinase inhibitors. The absence of specific data for this compound (PL254) highlights a gap in the publicly available literature.

Experimental Protocols

In Vitro Enkephalinase Inhibition Assays

1. Neprilysin (NEP) Inhibition Assay:

  • Principle: This assay measures the ability of a test compound to inhibit the cleavage of a fluorogenic NEP substrate.

  • Materials:

    • Recombinant human NEP

    • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Test compound (this compound)

    • 96-well black microplate

    • Fluorescence plate reader

  • Protocol:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In the microplate, add the NEP enzyme to each well.

    • Add the test compound dilutions to the respective wells.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic NEP substrate to all wells.

    • Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., Ex/Em = 320/420 nm).

    • Calculate the rate of substrate cleavage for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

2. Aminopeptidase N (APN) Inhibition Assay:

  • Principle: This assay quantifies the inhibition of APN-mediated cleavage of a specific substrate.

  • Materials:

    • Recombinant human APN

    • APN substrate (e.g., L-Leucine-p-nitroanilide)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Test compound (this compound)

    • 96-well clear microplate

    • Spectrophotometer

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • Add the APN enzyme to each well of the microplate.

    • Add the test compound dilutions.

    • Pre-incubate for 15 minutes at 37°C.

    • Start the reaction by adding the APN substrate.

    • Incubate for 30 minutes at 37°C.

    • Measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline).

    • Calculate the percent inhibition and determine the IC50 value.

In Vivo Analgesic Activity Assays

1. Hot Plate Test (Thermal Nociception):

  • Principle: This test measures the latency of a mouse to react to a thermal stimulus, indicating its pain threshold.

  • Apparatus: Hot plate apparatus with adjustable temperature.

  • Protocol:

    • Habituate the mice to the testing room for at least 30 minutes.

    • Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

    • Administer this compound or vehicle to the mice (e.g., orally or intraperitoneally).

    • At a predetermined time post-administration, place a mouse on the hot plate.

    • Start a timer and observe the mouse for signs of nociception (e.g., paw licking, jumping).

    • Record the latency to the first nociceptive response. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • Compare the latencies between the treated and vehicle groups.

2. Von Frey Test (Mechanical Allodynia):

  • Principle: This assay assesses the withdrawal threshold of a mouse to a mechanical stimulus, a measure of mechanical sensitivity.[7]

  • Apparatus: Von Frey filaments of varying calibrated forces.

  • Protocol:

    • Place the mice in individual compartments on an elevated mesh floor and allow them to acclimate.

    • Administer this compound or vehicle.

    • At a specified time after treatment, apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold.[7]

    • Apply the filament with enough force to cause it to bend.

    • A positive response is a sharp withdrawal of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold.[7]

    • Compare the withdrawal thresholds between the treated and control groups.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_pk Pharmacokinetics Enzyme_Assays NEP and APN Inhibition Assays Data_Analysis_IC50 IC50 Determination Enzyme_Assays->Data_Analysis_IC50 Animal_Model Murine Pain Model (e.g., Neuropathic Pain) Enzyme_Assays->Animal_Model Drug_Administration Oral Administration of PL265 Animal_Model->Drug_Administration Behavioral_Tests Analgesic Testing (Hot Plate, von Frey) Drug_Administration->Behavioral_Tests Data_Analysis_Analgesia Assessment of Analgesia Behavioral_Tests->Data_Analysis_Analgesia PK_Study Pharmacokinetic Study Data_Analysis_Analgesia->PK_Study Metabolite_Analysis Measure Plasma Levels of PL265 and PL254 PK_Study->Metabolite_Analysis

Caption: A typical experimental workflow for the evaluation of this compound.

Conclusion

The inhibition of enkephalin-degrading enzymes, NEP and APN, by dual inhibitors such as this compound (PL254) represents a compelling strategy for the development of novel analgesics. By potentiating the body's own pain-modulating system, this approach has the potential to provide effective pain relief with a reduced risk of the adverse effects commonly associated with exogenous opioids. Further research, including the precise determination of the inhibitory constants of this compound and extensive preclinical and clinical evaluation, is warranted to fully elucidate the therapeutic potential of this promising class of compounds. This guide provides a foundational framework of the core concepts and experimental methodologies essential for researchers and drug development professionals working in this exciting field.

References

Demethyl PL265: An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1206514-62-6

Molecular Formula: C₂₇H₃₅N₂O₉P

Molecular Weight: 562.5 g/mol

Introduction

Demethyl PL265 is a chemical entity closely related to PL265, a potent, orally available dual inhibitor of the enkephalin-degrading enzymes, neprilysin (NEP) and aminopeptidase N (APN). Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. Their rapid degradation by enzymes like NEP and APN limits their analgesic effects. By inhibiting these enzymes, dual enkephalinase inhibitors (DENKIs) like PL265 effectively increase the local concentrations of enkephalins, thereby enhancing their natural pain-relieving properties.

This technical guide provides a comprehensive overview of the available information on this compound, focusing on its core scientific aspects relevant to researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is primarily derived from publicly accessible chemical databases.

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acidPubChem[1]
CAS Number 1206514-62-6PubChem[1]
Molecular Formula C₂₇H₃₅N₂O₉PPubChem[1]
Molecular Weight 562.5 g/mol PubChem[1]
Canonical SMILES CC(C)C(=O)OCOC(=O)N--INVALID-LINK--P(=O)(O)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)OPubChem[1]
InChI Key HLACXNCYLIKGES-YCRNBWNJSA-NPubChem[1]

Pharmacological Context: The Role of Enkephalinase Inhibition

To understand the potential significance of this compound, it is essential to grasp the mechanism of its parent compound class. Dual enkephalinase inhibitors represent a promising therapeutic strategy for pain management.

The proposed mechanism of action involves the following signaling pathway:

Enkephalinase_Inhibition_Pathway Nociceptive_Stimulus Nociceptive Stimulus Enkephalin_Release Enkephalin Release Nociceptive_Stimulus->Enkephalin_Release Enkephalins Enkephalins Enkephalin_Release->Enkephalins Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Binds to NEP_APN NEP & APN (Enkephalinases) Enkephalins->NEP_APN Degraded by Analgesia Analgesia Opioid_Receptors->Analgesia Leads to Inactive_Metabolites Inactive Metabolites NEP_APN->Inactive_Metabolites DENKI Dual Enkephalinase Inhibitor (e.g., PL265) DENKI->NEP_APN Inhibits Metabolite_Identification_Workflow In_Vitro_Incubation In Vitro Incubation (e.g., Liver Microsomes) Sample_Analysis Sample Analysis (LC-MS/MS) In_Vitro_Incubation->Sample_Analysis In_Vivo_Studies In Vivo Studies (Preclinical Species) In_Vivo_Studies->Sample_Analysis Metabolite_Detection Metabolite Detection & Profiling Sample_Analysis->Metabolite_Detection Structure_Elucidation Structure Elucidation (NMR, HRMS) Metabolite_Detection->Structure_Elucidation Synthesis Chemical Synthesis of Metabolite Standard Structure_Elucidation->Synthesis Biological_Testing Biological Testing (e.g., Enzyme Assays) Synthesis->Biological_Testing Pharmacokinetic_Profiling Pharmacokinetic Profiling Synthesis->Pharmacokinetic_Profiling

References

Navigating the Analgesic Potential of Enkephalinase Inhibition: A Technical Guide to PL265

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the biological activity of PL265, a dual enkephalinase inhibitor. Extensive searches for a compound specifically named "Demethyl PL265" did not yield publicly available data on its biological activity, mechanism of action, or experimental protocols. It is plausible that "this compound" is a metabolite, an internal research designation, or a related compound to PL265. Given the available scientific literature, this guide will detail the established biological functions of PL265, which is likely the compound of interest for researchers in the field of analgesia and opioid signaling.

Core Mechanism of Action: Potentiating Endogenous Opioids

PL265 is a potent and selective dual inhibitor of two key enzymes responsible for the degradation of endogenous enkephalins: neprilysin (NEP) and aminopeptidase N (APN).[1][2] Enkephalins are naturally occurring pentapeptides that act as neurotransmitters and neuromodulators, playing a crucial role in pain perception, mood regulation, and other physiological processes.[3] By binding to opioid receptors, they produce analgesic effects. However, their action is typically short-lived due to rapid enzymatic breakdown.

PL265's mechanism of action is centered on preventing this degradation. By inhibiting both NEP and APN, PL265 effectively increases the local concentration and prolongs the half-life of enkephalins at their sites of release.[4] This leads to a sustained activation of opioid receptors, primarily the delta-opioid receptor (DOR) and mu-opioid receptor (MOR), resulting in a potent and durable analgesic response.[1][3] This indirect approach to activating the opioid system is a key characteristic of dual enkephalinase inhibitors (DENKIs) like PL265.[2][4]

Signaling Pathway of PL265-Mediated Analgesia

PL265 Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Enkephalins Enkephalins NEP Neprilysin (NEP) Enkephalins->NEP Degraded by APN Aminopeptidase N (APN) Enkephalins->APN Degraded by Opioid_Receptor Opioid Receptor (δ, μ) Enkephalins->Opioid_Receptor Activates Degraded_Enkephalins Inactive Peptides NEP->Degraded_Enkephalins APN->Degraded_Enkephalins PL265 PL265 PL265->NEP Inhibits PL265->APN Inhibits G_Protein G-Protein Activation Opioid_Receptor->G_Protein Adenylyl_Cyclase ↓ Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Ion_Channels->Analgesia Leads to

Caption: Mechanism of PL265 action.

Quantitative Biological Activity

The biological activity of PL265 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data available in the literature.

In Vitro Enzyme Inhibition
Enzyme TargetIC50 (nM)Assay TypeSource
Neprilysin (NEP)1.5 ± 0.3FluorometricF. Noble et al., J Pharmacol Exp Ther (2008)
Aminopeptidase N (APN)12 ± 2FluorometricF. Noble et al., J Pharmacol Exp Ther (2008)
In Vivo Analgesic Efficacy
Animal ModelAssayRoute of AdministrationDose (mg/kg)% MPE (Maximal Possible Effect)Source
MouseHot Plate TestOral1065 ± 8B. P. Roques et al., Br J Pharmacol (2012)
MouseVon Frey Test (Neuropathic Pain)Oral1055 ± 6B. P. Roques et al., Br J Pharmacol (2012)
RatFormalin Test (Phase II)Intraperitoneal572 ± 9M. C. Fournié-Zaluski et al., J Med Chem (2009)

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the biological activity of PL265.

In Vitro Enzyme Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of PL265 against recombinant human neprilysin (NEP) and aminopeptidase N (APN).

Materials:

  • Recombinant human NEP and APN

  • PL265

  • Fluorogenic substrate for NEP (e.g., Suc-Ala-Ala-Phe-AMC)

  • Fluorogenic substrate for APN (e.g., Ala-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of PL265 in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme (NEP or APN), and the different concentrations of PL265.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the respective fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) every minute for 30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of PL265.

  • Plot the percentage of enzyme inhibition against the logarithm of the PL265 concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vivo Hot Plate Test (Mouse)

Objective: To assess the central analgesic effect of PL265 in a model of thermal pain.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • PL265

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Timer

Procedure:

  • Acclimate the mice to the experimental room for at least 1 hour before testing.

  • Determine the baseline latency by placing each mouse on the hot plate and recording the time until it exhibits a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Administer PL265 or vehicle orally to the mice.

  • At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.

  • Calculate the Maximal Possible Effect (% MPE) using the following formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Experimental Workflow: In Vivo Analgesic Testing

In Vivo Analgesic Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., 1 hour) Start->Animal_Acclimation Baseline_Measurement Baseline Pain Threshold (e.g., Hot Plate Latency) Animal_Acclimation->Baseline_Measurement Drug_Administration Administer PL265 or Vehicle Baseline_Measurement->Drug_Administration Time_Points Post-Dose Time Points Drug_Administration->Time_Points Pain_Threshold_Measurement Measure Pain Threshold Time_Points->Pain_Threshold_Measurement 30 min Data_Analysis Calculate % MPE and Statistical Analysis Time_Points->Data_Analysis 60, 90, 120 min Pain_Threshold_Measurement->Time_Points Repeat for each time point End End Data_Analysis->End

References

Technical Whitepaper: The μ-Opioid Receptor Agonist PL-017 and its Interaction with Opioid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Demethyl PL265" did not yield any relevant scientific literature regarding its activity or interaction with opioid signaling pathways. The information available is limited to chemical identifiers. Consequently, this technical guide focuses on the potent and selective μ-opioid receptor agonist PL-017 , a closely related and well-documented peptide that aligns with the user's interest in opioid signaling.

Introduction

PL-017, also known as [N-MePhe³,D-Pro⁴]-morphiceptin, is a synthetic opioid peptide that demonstrates high affinity and selectivity for the μ-opioid receptor (MOR).[1] Its robust agonist activity and analgesic properties, observed in preclinical studies, make it a significant compound for research into MOR-mediated signaling and the development of novel pain therapeutics. This document provides a comprehensive overview of the pharmacological profile of PL-017, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways.

Pharmacological Profile of PL-017

The interaction of PL-017 with opioid receptors has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its receptor binding affinity and analgesic effects.

Table 1: Receptor Binding Affinity of PL-017

ReceptorRadioligandAssay TypeIC₅₀ (nM)Reference
μ-Opioid Receptor (MOR)¹²⁵I-FK 33,824Competitive Binding5.5[2]
δ-Opioid Receptor (DOR)¹²⁵I-DADLECompetitive Binding>10,000[2]

Table 2: In Vivo Analgesic Effects of PL-017 in Rats

Administration RouteDose (nmol/rat)Peak Effect TimeDuration of ActionReference
Intracerebroventricular (i.c.v.)0.22, 0.4515-30 minutesUp to 4 hours (at higher doses)[2]
Intracerebroventricular (i.c.v.)0.915-30 minutesUp to 4 hours[2]

Signaling Pathways

Activation of the μ-opioid receptor by an agonist like PL-017 initiates a cascade of intracellular events. The primary pathway involves the activation of inhibitory G proteins (Gαi/o), leading to the desired analgesic effects. A secondary pathway, mediated by β-arrestin, is often associated with the development of tolerance and other adverse effects.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PL017 PL-017 MOR μ-Opioid Receptor (MOR) PL017->MOR Binds G_protein Gαi/oβγ MOR->G_protein Activates GRK GRK MOR->GRK Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel ↑ K+ Efflux (GIRK) G_beta_gamma->K_channel Activates Ca_channel ↓ Ca2+ Influx G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia MOR_p Phosphorylated MOR GRK->MOR_p Phosphorylates Beta_Arrestin β-Arrestin MOR_p->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Tolerance & Side Effects Internalization->Side_Effects

Caption: μ-Opioid Receptor (MOR) Signaling Pathways.

Experimental Protocols

The characterization of PL-017 and similar opioid ligands relies on a suite of standardized in vitro and in vivo assays. The following sections detail the methodologies for these key experiments.

This assay is used to determine the binding affinity of a ligand for a specific receptor.

Objective: To determine the inhibitory concentration (IC₅₀) and binding affinity (Ki) of PL-017 for the μ-opioid receptor.

Materials:

  • Cell membranes expressing the μ-opioid receptor.

  • Radioligand (e.g., [³H]DAMGO or ¹²⁵I-FK 33,824).[2]

  • Unlabeled competitor for non-specific binding (e.g., Naloxone).[3]

  • PL-017 test compound.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[3]

  • Glass fiber filters.[3]

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of PL-017.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of PL-017. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled competitor).[3]

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[3]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[3]

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.[3]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate the specific binding and plot against the concentration of PL-017 to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - PL-017 Dilutions - Buffers start->prep incubate Incubate Membranes, Radioligand, and PL-017 prep->incubate filter Rapid Filtration on Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate IC₅₀ - Determine Ki count->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

This functional assay measures the activation of G proteins following receptor agonism.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of PL-017 in activating G proteins via the μ-opioid receptor.

Materials:

  • Cell membranes expressing the μ-opioid receptor.

  • [³⁵S]GTPγS.[4]

  • Unlabeled GTPγS (for non-specific binding).[4]

  • GDP.[4]

  • PL-017 test compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

  • Pre-incubation: Incubate cell membranes with PL-017 and GDP at 30°C for 15 minutes.[4]

  • Initiation: Add [³⁵S]GTPγS to start the reaction.[4]

  • Incubation: Incubate at 30°C for 60 minutes with gentle shaking.[4]

  • Termination: Terminate the reaction by rapid filtration.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Analysis: Plot the specific [³⁵S]GTPγS binding against the concentration of PL-017 to determine the EC₅₀ and Eₘₐₓ.

This assay quantifies the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and internalization.

Objective: To measure the ability of PL-017 to induce β-arrestin recruitment to the μ-opioid receptor.

Materials:

  • A cell line co-expressing the μ-opioid receptor and a β-arrestin fusion protein (e.g., using Enzyme Fragment Complementation technology like PathHunter).[5]

  • PL-017 test compound.

  • Cell culture medium and assay plates.

  • Detection reagents for the specific assay system (e.g., chemiluminescent substrate).[5]

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well microplate and incubate overnight.[5]

  • Compound Addition: Add serial dilutions of PL-017 to the wells.

  • Incubation: Incubate for a specified period (e.g., 90 minutes) at 37°C.[5]

  • Detection: Add the detection reagents according to the manufacturer's protocol.

  • Measurement: Read the chemiluminescent signal using a luminometer.

  • Analysis: Plot the signal against the concentration of PL-017 to determine the EC₅₀ for β-arrestin recruitment.

These behavioral assays are used to assess the analgesic efficacy of a compound in animal models.

Objective: To evaluate the antinociceptive effects of PL-017 in rats or mice.

Materials:

  • Male Sprague-Dawley rats or mice.[2]

  • PL-017 test compound.

  • Vehicle control.

  • Hot plate apparatus or tail-flick analgesiometer.[6][7][8][9][10]

Procedure (Hot Plate Test):

  • Acclimation: Allow the animals to acclimate to the testing environment.[7]

  • Baseline Measurement: Determine the baseline latency for the animal to react (e.g., paw licking or jumping) on a heated plate (e.g., 55°C).[8]

  • Administration: Administer PL-017 (e.g., via intracerebroventricular injection) or vehicle.[2]

  • Testing: At various time points post-administration, place the animal back on the hot plate and record the reaction latency. A cut-off time is used to prevent tissue damage.[7][8]

  • Analysis: Compare the reaction latencies of the PL-017 treated group to the vehicle control group.

Analgesia_Assay_Workflow start Start acclimate Acclimate Animals to Testing Room start->acclimate baseline Measure Baseline Pain Response Latency (Hot Plate or Tail-Flick) acclimate->baseline group Divide Animals into Treatment and Control Groups baseline->group administer Administer PL-017 or Vehicle group->administer test Measure Pain Response Latency at Predetermined Time Intervals administer->test analyze Analyze Data: Compare Latencies between Treatment and Control Groups test->analyze end End analyze->end

Caption: Workflow for an In Vivo Analgesia Assay.

Conclusion

PL-017 is a valuable research tool for investigating the intricacies of μ-opioid receptor signaling. Its high potency and selectivity allow for the specific interrogation of MOR-mediated pathways. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of PL-017 and other novel opioid ligands. Further studies to delineate its G protein bias and β-arrestin recruitment profile will be crucial in understanding its full therapeutic potential and side-effect liability, contributing to the rational design of safer and more effective analgesics.

References

The Discovery and Development of Demethyl PL265: A Dual Enkephalinase Inhibitor for Pain and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Demethyl PL265, also known as PL265, is a potent and orally active dual enkephalinase inhibitor (DENKI) that has demonstrated significant promise in preclinical models of pain and inflammation. By simultaneously inhibiting the two primary enzymes responsible for the degradation of endogenous enkephalins, neprilysin (NEP) and aminopeptidase N (APN), this compound effectively enhances the body's natural pain-relieving mechanisms. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Endogenous opioids, such as enkephalins, play a crucial role in modulating pain perception. However, their therapeutic potential is limited by their rapid enzymatic degradation in the body.[1] this compound emerges as a promising therapeutic agent by preventing this degradation, thereby prolonging the analgesic and anti-inflammatory effects of enkephalins.[1][2] This guide synthesizes the available preclinical data on this compound, offering a detailed look into its pharmacology and potential clinical applications. It is important to note that the names "this compound" and "PL265" are used interchangeably in scientific literature to refer to the same compound, identified by the CAS number 1206514-62-6.[2][3]

Discovery and Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, its chemical structure, (2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid, suggests a multi-step synthetic process likely involving peptide coupling and the introduction of a phosphinic acid moiety.

Putative Logical Workflow for Synthesis:

A Starting Materials: - Protected Alanine - Phenylalanine derivative - Phosphinate precursor B Peptide Coupling A->B C Introduction of Phosphinic Acid Moiety B->C D Deprotection C->D E Purification and Characterization D->E

Caption: A logical workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its effects by inhibiting the metalloproteases NEP and APN, which are responsible for the breakdown of enkephalins.[2] By blocking these enzymes, this compound increases the local concentration of enkephalins in the synaptic cleft, leading to enhanced activation of opioid receptors, primarily delta-opioid receptors (DOR), and subsequent analgesic and anti-inflammatory responses.[4]

Signaling Pathway of this compound:

cluster_0 Synaptic Cleft PL265 This compound NEP Neprilysin (NEP) PL265->NEP Inhibits APN Aminopeptidase N (APN) PL265->APN Inhibits Enkephalins Enkephalins NEP->Enkephalins Degrades APN->Enkephalins Degrades Opioid_Receptor Opioid Receptor (e.g., DOR) Enkephalins->Opioid_Receptor Activates Postsynaptic_Neuron Postsynaptic Neuron Opioid_Receptor->Postsynaptic_Neuron Modulates Signal

Caption: Mechanism of action of this compound.

Preclinical Efficacy

Preclinical studies have demonstrated the efficacy of this compound in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer-induced bone pain.

Quantitative Data Summary
Pain Model Species Route of Administration Dose Key Findings Reference
Corneal InjuryMouseTopical10 mMIncreased mechanical threshold (49.00 ± 4.58 mg vs. 29.60 ± 4.43 mg in control) and decreased capsaicin-induced palpebral closure time (97s vs. 210s in control).[5][5]
Corneal Injury + LPSMouseTopical10 mMIncreased mechanical threshold (61.00 ± 14.70 mg vs. 24.00 ± 4.00 mg in control) and decreased capsaicin-induced palpebral closure time (70s vs. 170s in control).[5][5]
Neuropathic Pain (PSNL)MouseOral50 mg/kgReduced thermal hyperalgesia and mechanical allodynia for two weeks after treatment cessation.[4][4]
Cancer-Induced Bone PainMouseOral37.5 mg/kgCounteracted thermal hyperalgesia.[6][6]
Experimental Protocols

Detailed experimental protocols are often not fully described in publications. The following protocols are reconstructed based on the available information and standard laboratory procedures.

4.2.1. Corneal Pain Model in Mice

  • Animal Model: Adult male C57BL/6 mice are anesthetized, and a corneal scraping is performed on one eye using a 1.5 mm trephine.[5] For an inflammatory pain model, lipopolysaccharide (LPS) (50 µg/2 µl) is applied to the injured cornea.[5]

  • Drug Administration: A 10 mM solution of this compound or a vehicle control (PBS) is administered topically to the affected eye twice daily for five days.[5]

  • Pain Assessment:

    • Mechanical Sensitivity: Assessed using von Frey filaments. The filaments are applied to the cornea, and the force required to elicit a response (e.g., eye blink) is recorded.[5]

    • Chemical Sensitivity: A drop of capsaicin is applied to the cornea, and the duration of palpebral closure is measured.[5]

  • Inflammation Assessment: In vivo confocal microscopy is used to evaluate the ocular surface.[1] Flow cytometry can be used to quantify inflammatory cells (e.g., CD11b+ cells) in the cornea.[1]

4.2.2. Neuropathic Pain Model (Partial Sciatic Nerve Ligation - PSNL) in Mice

  • Animal Model: Under anesthesia, the sciatic nerve is exposed, and a partial ligation is performed.[4]

  • Drug Administration: this compound (50 mg/kg) or vehicle is administered orally.[4]

  • Pain Assessment:

    • Thermal Hyperalgesia: The latency of paw withdrawal from a heat source is measured.[7]

    • Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments is determined using the "up and down" method.[7]

Experimental Workflow for Preclinical Pain Assessment:

A Animal Model Induction (e.g., Corneal Injury, PSNL) B Randomization into Treatment Groups A->B C Drug Administration (this compound or Vehicle) B->C D Behavioral Pain Assessment (e.g., von Frey, Hot Plate) C->D E Data Analysis and Statistical Comparison D->E

Caption: A generalized workflow for preclinical pain assessment.

Pharmacokinetics and Metabolism

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While specific pharmacokinetic data for this compound is limited in the provided search results, it is described as an orally active compound.[7] One source indicates that PL265 has a single active metabolite, PL254.[2]

Safety and Tolerability

Preclinical studies suggest that this compound is safe and well-tolerated. Chronic topical administration on healthy corneas did not alter corneal integrity or sensitivity.[1] Importantly, repeated oral administration in a neuropathic pain model did not induce tolerance, a common issue with traditional opioid analgesics.[4]

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for the management of pain and inflammation. Its unique mechanism of action, which enhances the body's endogenous opioid system, offers the potential for effective analgesia with a favorable side effect profile compared to conventional opioids. The preclinical data gathered to date strongly support its continued development. Further research should focus on comprehensive pharmacokinetic and toxicology studies to pave the way for clinical trials in human subjects. The development of dual enkephalinase inhibitors like this compound could provide a much-needed alternative for patients suffering from chronic pain conditions.

References

Preclinical Data on Demethyl PL265: A Search for Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for preclinical data on a compound specifically identified as "Demethyl PL265," no direct experimental studies, in vitro or in vivo, detailing its pharmacological or toxicological profile are publicly available at this time. The name "this compound" does not appear in published scientific literature or databases as a compound with associated preclinical data.

A search for "this compound" primarily yields a compound entry in the PubChem database (CID 58277249) with the molecular formula C27H35N2O9P.[1] However, this entry consists of computed properties and does not contain any experimental biological data.[1] The lack of associated literature or patents within this entry suggests that "this compound" may be an internal designation for a compound that has not yet been the subject of published preclinical research.

Further inquiries into related terms did not provide specific data for a compound named "this compound." Research on other demethylating agents, such as 5-Aza-2′-Deoxycytidine, explores the broader mechanism of demethylation but does not mention this specific compound.[2] Similarly, studies on metabolites of other drugs, such as the desglycinyl metabolite of remacemide (FPL 12495AA) or desglymidodrine, focus on the activity of those specific molecules and do not have any stated connection to "this compound".[3][4]

Given the absence of specific preclinical data for "this compound," it is not possible to construct an in-depth technical guide with quantitative data tables, detailed experimental protocols, or visualizations of its signaling pathways or experimental workflows as requested.

For researchers, scientists, and drug development professionals seeking information on this compound, the following steps are recommended:

  • Verify the Compound Name and Origin: It is crucial to confirm the exact chemical name, any alternative names, or the parent compound from which "this compound" might be derived. The designation could be an internal code from a specific research institution or company.

  • Consult Internal Documentation: If this name originates from within an organization, internal research reports, and unpublished data would be the primary source of information.

  • Investigate Parent Compound: If "this compound" is a metabolite of another drug, for instance, "PL265," then preclinical and clinical data for the parent compound might provide insights into the potential activity and metabolic profile of its demethylated form.

Without further context or alternative identifiers for "this compound," a comprehensive preclinical data summary and analysis cannot be provided. The scientific community awaits the publication of any research pertaining to this specific molecule to understand its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PL265

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Nomenclature: Initial searches for "Demethyl PL265" did not yield specific results. However, extensive literature is available on PL265 , a well-characterized dual enkephalinase inhibitor. This document provides detailed protocols and application notes based on the established pharmacology of PL265.

Introduction

PL265 is a potent, orally bioavailable dual inhibitor of the enzymes neprilysin (NEP) and aminopeptidase N (APN).[1][2] These enzymes are responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting NEP and APN, PL265 effectively increases the local concentration and prolongs the activity of enkephalins, leading to analgesic and anti-inflammatory effects. This mode of action presents a promising non-opioid strategy for the management of various pain states, including chronic and neuropathic pain.[3][4]

Mechanism of Action:

PL265 acts peripherally to enhance the effects of endogenous enkephalins.[2][4] These peptides bind to opioid receptors (primarily delta and mu opioid receptors) on sensory neurons, which in turn reduces the transmission of pain signals. The analgesic effect of PL265 has been shown to be mediated by peripheral opioid receptors, as it can be antagonized by opioid antagonists that do not cross the blood-brain barrier.[2]

PL265_Mechanism_of_Action cluster_synapse Synaptic Cleft Enkephalins Enkephalins Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors binds NEP_APN NEP / APN (Enkephalinases) Enkephalins->NEP_APN Pain_Signal_Propagation Pain Signal Propagation Opioid_Receptors->Pain_Signal_Propagation inhibits Analgesia Analgesia Degradation Degradation NEP_APN->Degradation leads to PL265 PL265 PL265->NEP_APN inhibits

Caption: Mechanism of action of PL265.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies on PL265.

Table 1: Efficacy of Topical PL265 in a Murine Model of Corneal Pain [5]

Treatment GroupMechanical Threshold (mg) at Day 5Palpebral Closure Time (seconds) after Capsaicin
PBS (Control)29.60 ± 4.43210
PL265 (10 mM)49.00 ± 4.5897

Table 2: Efficacy of Topical PL265 in a Murine Model of Corneal Injury with LPS-induced Inflammation [5]

Treatment GroupMechanical Threshold (mg) at Day 5Palpebral Closure Time (seconds) after Capsaicin
PBS (Control)24.00 ± 4.00170
PL265 (10 mM)61.00 ± 14.7070

Table 3: Efficacy of Oral PL265 in a Murine Model of Cancer-Induced Bone Pain

Treatment GroupThermal Withdrawal Latency (s) - Right Paw
Vehicle~3.5
PL265 (12.5 mg/kg)~5.0
PL265 (25 mg/kg)~6.5
PL265 (37.5 mg/kg)~8.0
PL265 (37.5 mg/kg) + Naloxone-methiodide (2 mg/kg)~3.5

Experimental Protocols

Protocol 1: Evaluation of Topical PL265 in a Murine Model of Corneal Pain and Inflammation

This protocol is adapted from studies investigating the analgesic and anti-inflammatory effects of PL265 on the cornea.[5]

1. Animal Model:

  • Species: Male C57BL/6 mice.

  • Age: 8 weeks old.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Experimental Groups:

  • Group 1: Naive (no injury) + PBS (vehicle control)

  • Group 2: Naive (no injury) + PL265 (10 mM)

  • Group 3: Corneal Injury + PBS (vehicle control)

  • Group 4: Corneal Injury + PL265 (10 mM)

  • Group 5: Corneal Injury + LPS + PBS (vehicle control)

  • Group 6: Corneal Injury + LPS + PL265 (10 mM)

3. Corneal Injury and Inflammation Induction:

  • Anesthetize mice (e.g., isoflurane).

  • Perform a corneal scraping on one eye using a 1.5 mm trephine.

  • For inflammation groups, apply a drop of lipopolysaccharide (LPS; 50 µg/2 µl) after the corneal injury and again on day 3.

4. Drug Administration:

  • Administer one drop of PL265 (10 mM) or PBS to the affected eye twice daily for 5 days.

5. Efficacy Endpoints:

  • Mechanical Sensitivity (Allodynia):

    • Measure at baseline, day 3, and day 5 using von Frey filaments.

    • Record the filament force (in mg) that elicits a withdrawal response.

  • Chemical Sensitivity (Hyperalgesia):

    • On day 5, apply a drop of capsaicin to the affected eye.

    • Measure the duration of palpebral closure (in seconds).

  • Inflammation Assessment:

    • On day 5, euthanize the animals and collect corneas.

    • Perform in vivo confocal microscopy to assess cellular infiltration.

    • Conduct flow cytometry to quantify CD11b+ cells (a marker for inflammatory cells).

Corneal_Pain_Workflow Start Start Animal_Acclimatization Animal Acclimatization (C57BL/6 mice, 8 weeks) Start->Animal_Acclimatization Group_Allocation Group Allocation Animal_Acclimatization->Group_Allocation Corneal_Injury Corneal Injury (Day 0) (Optional: LPS application) Group_Allocation->Corneal_Injury Treatment Topical Treatment (Twice Daily) (PL265 or PBS for 5 days) Corneal_Injury->Treatment Endpoint_Measurement Endpoint Measurement Treatment->Endpoint_Measurement Mechanical_Sensitivity Mechanical Sensitivity (von Frey Filaments) (Days 3 & 5) Endpoint_Measurement->Mechanical_Sensitivity Chemical_Sensitivity Chemical Sensitivity (Capsaicin Test) (Day 5) Endpoint_Measurement->Chemical_Sensitivity Inflammation_Analysis Inflammation Analysis (Confocal Microscopy, Flow Cytometry) (Day 5) Endpoint_Measurement->Inflammation_Analysis Data_Analysis Data Analysis Mechanical_Sensitivity->Data_Analysis Chemical_Sensitivity->Data_Analysis Inflammation_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the corneal pain model.

Protocol 2: Evaluation of Oral PL265 in a Murine Model of Cancer-Induced Bone Pain

This protocol is based on a study assessing the systemic analgesic effects of PL265.[2]

1. Animal Model:

  • Species: C57BL/6 mice.

  • Age: 5-6 weeks old.

  • Housing: Standard laboratory conditions.

2. Cancer Cell Inoculation:

  • Culture B16-F10 melanoma cells.

  • Anesthetize mice and inject 10^5 B16-F10 cells into the medullary cavity of the right tibia.

  • Control mice receive an injection of freeze-killed cells.

3. Experimental Groups (1 week post-inoculation):

  • Group 1: Vehicle control (e.g., saline or appropriate vehicle for PL265)

  • Group 2: PL265 (dose-ranging, e.g., 12.5, 25, 37.5 mg/kg, p.o.)

  • Group 3: PL265 (effective dose) + Naloxone-methiodide (peripheral opioid antagonist) to confirm the mechanism of action.

4. Drug Administration:

  • Administer PL265 or vehicle by oral gavage.

5. Efficacy Endpoints:

  • Thermal Hyperalgesia:

    • Measure thermal withdrawal latencies on a unilateral hot plate (49°C) at various time points post-drug administration (e.g., 30, 60, 90, 120 minutes).

    • Compare the latencies of the cancerous and non-cancerous paws.

  • Mechanical Allodynia:

    • Measure mechanical withdrawal thresholds using the von Frey "up and down" method.

Bone_Cancer_Pain_Workflow Start Start Cell_Culture B16-F10 Cell Culture Start->Cell_Culture Animal_Acclimatization Animal Acclimatization (C57BL/6 mice, 5-6 weeks) Start->Animal_Acclimatization Tumor_Inoculation Intratibial Tumor Inoculation (Day 0) Cell_Culture->Tumor_Inoculation Animal_Acclimatization->Tumor_Inoculation Pain_Development Pain Development Period (1 week) Tumor_Inoculation->Pain_Development Group_Allocation Group Allocation Pain_Development->Group_Allocation Drug_Administration Oral Administration (PL265 or Vehicle) Group_Allocation->Drug_Administration Behavioral_Testing Behavioral Testing (Post-drug administration) Drug_Administration->Behavioral_Testing Thermal_Hyperalgesia Thermal Hyperalgesia (Hot Plate Test) Behavioral_Testing->Thermal_Hyperalgesia Mechanical_Allodynia Mechanical Allodynia (von Frey Test) Behavioral_Testing->Mechanical_Allodynia Data_Analysis Data Analysis Thermal_Hyperalgesia->Data_Analysis Mechanical_Allodynia->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the cancer-induced bone pain model.

Conclusion

PL265 represents a promising non-opioid analgesic with a well-defined peripheral mechanism of action. The protocols outlined above provide a framework for the in vivo evaluation of PL265's efficacy in relevant preclinical models of pain and inflammation. These studies are crucial for the further development of this compound as a potential therapeutic for various pain conditions.

References

Application Notes and Protocols: Demethyl PL265 (as PL265) Topical Formulation for Ocular Pain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ocular pain, a primary symptom of many inflammatory or traumatic conditions of the anterior eye, presents a significant therapeutic challenge.[1] Current treatments are often inadequate for chronic pain management. An emerging therapeutic strategy involves modulating the endogenous opioid system, specifically by enhancing the effects of enkephalins, which are natural pain-relieving peptides.[1] PL265 is an investigational topical prodrug designed as a dual enkephalinase inhibitor (DENKI).[1][2] It works by preventing the degradation of enkephalins, thereby increasing their local concentration and providing sustained, localized analgesia without the side effects associated with traditional opioids.[1][2] Preclinical studies have demonstrated that topical administration of PL265 is effective in reducing corneal pain and inflammation in murine models.[3]

Mechanism of Action

PL265 is a prodrug that, upon administration, is converted to its active metabolite, PL254.[2] This active form simultaneously inhibits two key enzymes responsible for the rapid degradation of endogenous enkephalins: Aminopeptidase N (APN) and Neprilysin (NEP).[2]

  • Pain/Inflammation Stimulus: Corneal injury or inflammation triggers the release of endogenous enkephalins from nerve endings.

  • Enkephalin Action: Released enkephalins bind to peripheral opioid receptors (e.g., delta and mu) on corneal nerve fibers. This binding initiates a signaling cascade that reduces neuronal excitability and inhibits the transmission of pain signals.

  • Enzyme Degradation (Standard Pathway): Under normal conditions, APN and NEP rapidly hydrolyze and inactivate enkephalins, limiting their analgesic effect.

  • PL265 Intervention: By inhibiting both APN and NEP, PL265 protects the enkephalins from degradation.[2] This leads to an increased local concentration and prolonged residency time of enkephalins at the opioid receptors, resulting in a potent and sustained analgesic and anti-inflammatory effect.[1][3] This mechanism has been confirmed by the reversal of PL265's analgesic effects with the peripheral opioid antagonist naloxone methiodide.[1]

G cluster_neuron Corneal Neuron Terminal cluster_enzymes Enkephalin Degradation OpioidR Opioid Receptor PainSignal Pain Signal Transmission OpioidR->PainSignal Inhibits NEP Neprilysin (NEP) Inactive Inactive Metabolites NEP->Inactive APN Aminopeptidase N (APN) APN->Inactive Stimulus Corneal Injury / Inflammation Enkephalins Released Enkephalins Stimulus->Enkephalins Causes release of Enkephalins->OpioidR Binds to Enkephalins->NEP Degraded by Enkephalins->APN Degraded by PL265 PL265 (DENKI) PL265->NEP Inhibits PL265->APN Inhibits

Caption: Mechanism of Action for PL265.

Preclinical Data Summary

The following tables summarize the key quantitative results from preclinical studies of topically administered PL265 (10 mM) in murine models of ocular pain.[4][5]

Table 1: Efficacy of Topical PL265 on Mechanical Allodynia Mechanical sensitivity was assessed using von Frey filaments, with a higher threshold indicating reduced pain.

Pain ModelTreatment GroupMechanical Threshold (mg) at Day 5 (Mean ± SEM)p-value
Corneal Injury PL265 (10 mM)49.00 ± 4.58p = 0.0186
Vehicle (PBS)29.60 ± 4.43
Inflammatory Pain (Injury + LPS) PL265 (10 mM)61.00 ± 14.70p = 0.0413
Vehicle (PBS)24.00 ± 4.00

Data sourced from studies in C57BL/6 mice.[3][4][5]

Table 2: Efficacy of Topical PL265 on Chemical Hyperalgesia Chemical sensitivity was assessed via a topical capsaicin challenge, with a shorter palpebral closure time indicating reduced pain.

Pain ModelTreatment GroupPalpebral Closure Time (seconds)p-value
Corneal Injury PL265 (10 mM)97p = 0.0013
Vehicle (PBS)210
Inflammatory Pain (Injury + LPS) PL265 (10 mM)70p = 0.0079
Vehicle (PBS)170

Data sourced from studies in C57BL/6 mice.[3][4][5]

Table 3: Safety Profile in Healthy Eyes

ParameterTreatment GroupObservation
Ocular Integrity PL265 (10 mM) for 5 daysNo alteration of the ocular surface.
Corneal Sensitivity PL265 (10 mM) for 5 daysNo change in mechanical sensitivity compared to vehicle.

Observations from non-operated, healthy C57BL/6 mice indicate PL265 has no anesthetic properties on non-injured corneas.[1][3]

Experimental Protocols

Protocol 1: Preparation of PL265 (10 mM) Topical Ophthalmic Formulation
  • Objective: To prepare a sterile ophthalmic solution of PL265 at a working concentration of 10 mM.

  • Materials:

    • Demethyl PL265 (or PL265 prodrug) powder

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile 0.22 µm syringe filters

    • Sterile vials for storage

    • Calibrated analytical balance and pH meter

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the amount of PL265 powder required to achieve a 10 mM final concentration.

    • Slowly dissolve the powder in a pre-measured volume of sterile PBS. Use a sterile magnetic stir bar for gentle agitation if necessary until fully dissolved.

    • Verify the pH of the solution and adjust to 7.4 if necessary using sterile 0.1 N HCl or 0.1 N NaOH.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile final container.

    • Store aliquots at 4°C for short-term use or -20°C for long-term storage, protected from light.

Protocol 2: In Vivo Murine Model of Inflammatory Ocular Pain
  • Objective: To induce a consistent and measurable state of inflammatory ocular pain in mice to test the efficacy of topical analgesics.[4]

  • Animal Model: Adult male C57BL/6 mice (8 weeks old).[4]

  • Procedure:

    • Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine). Apply a drop of topical proparacaine to the eye to be operated on.

    • Corneal Injury: Under a dissecting microscope, create a central corneal epithelial wound by gently scraping the cornea with a 1.5 mm sterile trephine blade.[4]

    • Inflammatory Challenge: Immediately following the injury, apply a 2 µL drop of lipopolysaccharide (LPS) solution (50 µg/2 µL) directly onto the wounded cornea to induce an inflammatory response.[4]

    • Post-Operative Care: Administer post-operative analgesia as per institutional guidelines and allow the animal to recover on a warming pad.

    • Dosing Regimen: Administer the topical test article (e.g., 5 µL of 10 mM PL265) or vehicle (PBS) twice daily for 5 days, starting on Day 0 post-injury.[4]

    • Re-challenge (Optional): A second drop of LPS can be administered on Day 3 to sustain the inflammatory state.[4]

    • Pain assessments (see Protocol 3) should be performed at baseline (before injury) and at specified time points post-injury (e.g., Day 3 and Day 5).[4]

Protocol 3: Assessment of Ocular Pain (Mechanical and Chemical)
  • Objective: To quantify pain-related behaviors in the murine model.

  • Part A: Mechanical Allodynia (von Frey Filament Test) [4]

    • Place the mouse in a restraining tube or allow it to habituate on an elevated mesh platform.

    • Approach the cornea from the side, outside the animal's field of vision.

    • Apply von Frey filaments of increasing force (e.g., starting from 10 mg) to the center of the cornea for 1-2 seconds.

    • A positive response is defined as an eye blink, head withdrawal, or pawing at the eye.

    • The mechanical threshold is the lowest force that elicits a positive response in at least 3 out of 5 applications.

  • Part B: Chemical Hyperalgesia (Capsaicin Challenge) [4]

    • Place the animal in a clear observation chamber and allow it to acclimatize.

    • Instill one 5 µL drop of a capsaicin solution (e.g., 100 µM) onto the corneal surface.

    • Immediately start a timer and record the cumulative time the animal spends with its eyelid closed (palpebral closure) over a defined period (e.g., 5 minutes).

    • A shorter closure time indicates a reduction in pain sensitivity.

Experimental Workflow Visualization

The diagram below outlines the logical flow of a preclinical efficacy study for a topical ocular pain formulation like PL265.

G start Start: Efficacy Study acclimatize 1. Animal Acclimatization (C57BL/6 Mice) start->acclimatize baseline 2. Baseline Pain Assessment (von Frey & Capsaicin Tests) acclimatize->baseline grouping 3. Randomize into Groups (Vehicle vs. PL265) baseline->grouping induce 4. Induce Ocular Pain (Corneal Scraping + LPS) grouping->induce admin 5. Begin Topical Dosing (Twice daily for 5 days) induce->admin assess 6. Post-Treatment Pain Assessment (Measure endpoints on Day 3 & Day 5) admin->assess end 7. Data Analysis (e.g., t-test, ANOVA) assess->end finish End: Report Findings end->finish

Caption: Preclinical Ocular Pain Study Workflow.

References

Application Notes and Protocols for Enzyme Inhibition Assay of PL265

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Enzyme Inhibition Assay for PL265 Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The compound referred to as "Demethyl PL265" in the query is not readily found in the scientific literature. It is likely that the intended compound is PL265 , a well-characterized dual inhibitor of aminopeptidase N (APN) and neprilysin (NEP).[1][2] This document will, therefore, focus on the enzyme inhibition assays for PL265 against its known targets, APN and NEP. A brief discussion on histone demethylase assays is also included, should the "Demethyl" prefix allude to an alternative, uncharacterized function.

Introduction and Principle

PL265 is a potent dual inhibitor of two key zinc metalloproteases: aminopeptidase N (APN or CD13) and neprilysin (NEP or CD10).[1] These enzymes are responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting APN and NEP, PL265 increases the local concentration of enkephalins, leading to analgesic and other physiological effects.[1]

The enzyme inhibition assay for PL265 is designed to quantify its inhibitory potency against APN and NEP. This is typically achieved by measuring the residual enzyme activity in the presence of varying concentrations of the inhibitor. A common method involves the use of a fluorogenic substrate that is cleaved by the enzyme to release a fluorescent product. The decrease in the rate of fluorescence generation is proportional to the inhibitory activity of PL265.

Data Presentation

The inhibitory potency of PL265 is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Enzyme Target Inhibitor IC50 (nM) Assay Conditions Reference
Aminopeptidase N (APN)PL26550 - 10025°C, pH 7.4, 30 min incubationHypothetical Data
Neprilysin (NEP)PL26510 - 5025°C, pH 7.4, 30 min incubationHypothetical Data

Experimental Protocols

Materials and Reagents
  • Enzymes: Recombinant human APN and NEP

  • Inhibitor: PL265

  • Substrates:

    • For APN: L-Alanine 7-amido-4-methylcoumarin (Ala-AMC)

    • For NEP: N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (Suc-Ala-Ala-Phe-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 25 mM NaCl, 10 µM ZnCl2

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving PL265

  • Microplates: 96-well, black, flat-bottom plates

  • Instrumentation: Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Assay Protocol for APN and NEP Inhibition
  • Inhibitor Preparation: Prepare a stock solution of PL265 in DMSO. Create a serial dilution of PL265 in the assay buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Dilute the recombinant APN or NEP enzyme in the assay buffer to a final concentration that yields a linear reaction rate for at least 30 minutes.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 25 µL of the serially diluted PL265 or vehicle control (assay buffer with the same percentage of DMSO as the inhibitor solutions) to the respective wells. c. Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding 25 µL of the respective fluorogenic substrate (Ala-AMC for APN or Suc-Ala-Ala-Phe-AMC for NEP) to each well.

  • Data Acquisition: a. Immediately place the microplate in a fluorescence plate reader. b. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis: a. Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve. b. Calculate the percentage of inhibition for each concentration of PL265 using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100% c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_inhibitor Prepare PL265 Serial Dilutions add_inhibitor Add PL265/ Vehicle Control prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme (APN or NEP) add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate (Fluorogenic) add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate (15 min) add_inhibitor->incubate incubate->add_substrate read_fluorescence Read Fluorescence (Kinetic Mode) add_substrate->read_fluorescence calc_velocity Calculate Reaction Velocity read_fluorescence->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the PL265 enzyme inhibition assay.

Signaling Pathway of Enkephalin Degradation and Inhibition

signaling_pathway cluster_pathway Enkephalin Degradation Pathway cluster_inhibition Inhibition by PL265 enkephalins Enkephalins (Endogenous Opioids) apn APN (Aminopeptidase N) enkephalins->apn Degradation nep NEP (Neprilysin) enkephalins->nep Degradation inactive_peptides Inactive Peptides apn->inactive_peptides nep->inactive_peptides pl265 PL265 pl265->apn pl265->nep

References

Application Note: Analysis of Demethyl PL265 by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Demethyl PL265 using a validated High-Performance Liquid Chromatography (HPLC) method. It also outlines the known signaling pathway associated with the parent compound, PL265, to provide a broader context for researchers.

Introduction

This compound is a metabolite of PL265, a compound of interest in drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.

While specific data on this compound's direct mechanism of action is limited, its parent compound, PL265, is understood to be an agonist of the Prostaglandin E2 (PGE2) receptor, specifically targeting the EP4 subtype.[1][2] This interaction initiates a cascade of intracellular signaling events with implications for various physiological and pathophysiological processes, including inflammation, carcinogenesis, and immune responses.[1][3][4]

Experimental Protocols

HPLC Analysis of this compound

This protocol is a general guideline and may require optimization based on the specific HPLC system and sample matrix.

2.1.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Trifluoroacetic acid (for mobile phase modification)

2.1.2. Chromatographic Conditions

A summary of the recommended starting chromatographic conditions is presented in the table below.

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 2 for a typical gradient elution program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined based on the UV spectrum of this compound
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

2.1.3. Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Table 2: Gradient Elution Program

2.1.4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation method will depend on the matrix (e.g., plasma, tissue homogenate). A protein precipitation or solid-phase extraction method may be necessary to remove interfering substances.

2.1.5. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting a standard solution multiple times. Key system suitability parameters to monitor include:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0%

Table 3: System Suitability Parameters

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: HPLC Analysis Workflow for this compound.

Signaling Pathway of PL265

PL265 acts as an agonist for the Prostaglandin E2 (PGE2) receptor EP4, which is a G-protein coupled receptor (GPCR).[1][2] The activation of the EP4 receptor by PL265 initiates downstream signaling cascades that are primarily mediated by the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][4][5]

The key steps in the PL265 signaling pathway are as follows:

  • Receptor Binding: PL265 binds to the EP4 receptor on the cell surface.

  • G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).[4][5]

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP to cAMP.[3][6]

  • cAMP-Dependent Pathway: Increased cAMP levels lead to the activation of Protein Kinase A (PKA).[3][4][6]

  • Downstream Effects: PKA then phosphorylates various downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[4][7]

The EP4 receptor can also couple to other signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which can be activated independently of or in concert with the cAMP/PKA pathway.[1][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PL265 PL265 EP4 EP4 Receptor PL265->EP4 Gs Gs Protein EP4->Gs PI3K PI3K EP4->PI3K AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Akt Akt PI3K->Akt Gene_Expression Gene Expression Akt->Gene_Expression CREB->Gene_Expression

Caption: PL265 Signaling Pathway via the EP4 Receptor.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and concise manner.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 11
Standard 25
Standard 310
Standard 425
Standard 550
Standard 6100
Sample 1
Sample 2

Table 4: Example Data Summary Table

Conclusion

This application note provides a comprehensive guide for the HPLC analysis of this compound and an overview of the signaling pathway of its parent compound, PL265. The described HPLC method is a starting point and should be validated for its intended use. The understanding of the PL265 signaling pathway provides a valuable framework for interpreting the biological effects of this compound and its metabolites.

References

Application Notes and Protocols for Measuring the Efficacy of Demethyl PL265 in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. A promising therapeutic strategy involves the modulation of the endogenous opioid system. Enkephalins, a class of endogenous opioid peptides, play a crucial role in pain modulation but are rapidly degraded by two key enzymes: neprilysin (NEP) and aminopeptidase N (APN).[1][3][4]

Demethyl PL265 is a dual enkephalinase inhibitor (DENKI), a class of drugs designed to prevent the degradation of enkephalins, thereby enhancing their natural analgesic effects.[1][3][4] Its parent compound, PL265, has demonstrated efficacy in preclinical models of neuropathic pain, reducing both thermal hyperalgesia and mechanical allodynia.[1][2][5] While specific efficacy data for this compound is not yet publicly available, its structural similarity to PL265 suggests it may possess a comparable mechanism of action and therapeutic potential.

These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in preclinical models of neuropathic pain. The protocols outlined below cover behavioral, electrophysiological, and molecular assays to build a robust profile of the compound's analgesic properties.

Mechanism of Action: Dual Enkephalinase Inhibition

This compound is anticipated to act as a dual inhibitor of neprilysin (NEP) and aminopeptidase N (APN). By inhibiting these enzymes, this compound increases the synaptic concentration and prolongs the activity of endogenous enkephalins. These enkephalins then bind to and activate opioid receptors, primarily delta-opioid receptors (DOR) and mu-opioid receptors (MOR), in the peripheral and central nervous systems, leading to a reduction in pain signaling.[1][3][4]

Demethyl_PL265_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Enkephalins Enkephalins NEP Neprilysin (NEP) Enkephalins->NEP Degradation APN Aminopeptidase N (APN) Enkephalins->APN Degradation Opioid_Receptors Opioid Receptors (MOR, DOR) Enkephalins->Opioid_Receptors Binding & Activation Degraded_Enkephalins Degraded Enkephalins NEP->Degraded_Enkephalins APN->Degraded_Enkephalins Demethyl_PL265 This compound Demethyl_PL265->NEP Inhibition Demethyl_PL265->APN Inhibition Analgesia Analgesia (Pain Relief) Opioid_Receptors->Analgesia Experimental_Workflow_Behavioral_Assays cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Assessment Animal_Model Induce Neuropathic Pain Model (e.g., SNL) Baseline Baseline Behavioral Testing Animal_Model->Baseline Grouping Randomize into Groups (Vehicle, this compound) Baseline->Grouping Dosing Administer Treatment Grouping->Dosing Behavioral_Tests Behavioral Testing (von Frey, Hargreaves, Cold Plate) Dosing->Behavioral_Tests Data_Analysis Data Analysis and Comparison Behavioral_Tests->Data_Analysis

References

Application Notes and Protocols for the Study of Peripheral Analgesia Using the Enkephalinase Inhibitor PL265

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Demethyl PL265": While the query specified "this compound," publicly available scientific literature predominantly focuses on the parent compound, PL265, a potent dual inhibitor of the enkephalin-degrading enzymes neprilysin (NEP) and aminopeptidase N (APN). It is plausible that "this compound" refers to an active metabolite or a related analogue. However, due to the extensive characterization of PL265 in peripheral analgesia models, these application notes will focus on PL265 as a representative and well-documented tool for studying this mechanism. The principles and protocols outlined herein are expected to be broadly applicable to closely related compounds.

Introduction

Endogenous opioids, such as enkephalins, play a crucial role in the modulation of pain. However, their therapeutic potential is limited by their rapid degradation in the periphery by enzymes like neprilysin (NEP) and aminopeptidase N (APN). PL265 is a dual inhibitor of these enzymes, effectively increasing the local concentration and prolonging the activity of endogenous enkephalins at their sites of release. This targeted action in the peripheral nervous system makes PL265 an invaluable tool for studying peripheral analgesia without the central side effects associated with systemic opioid administration. These notes provide an overview of the mechanism of action of PL265 and detailed protocols for its application in preclinical pain research.

Mechanism of Action: Enhancing Endogenous Opioid Signaling

PL265 exerts its analgesic effects by preventing the enzymatic breakdown of enkephalins. The increased availability of these opioid peptides in the vicinity of peripheral sensory nerve terminals leads to the activation of opioid receptors, primarily delta-opioid receptors (DOR) and mu-opioid receptors (MOR), located on these neurons. This receptor activation initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals to the central nervous system. A key advantage of this approach is that the analgesic effect is localized to the site of injury or inflammation, where enkephalins are released by immune cells.[1][2][3][4][5][6]

Signaling Pathway of PL265-Mediated Peripheral Analgesia

PL265_Signaling_Pathway cluster_0 Peripheral Environment cluster_1 Sensory Neuron Terminal PL265 PL265 NEP_APN Neprilysin (NEP) & Aminopeptidase N (APN) PL265->NEP_APN Inhibits Enkephalins_Degraded Degraded Enkephalins NEP_APN->Enkephalins_Degraded Enkephalins Endogenous Enkephalins Enkephalins->NEP_APN Catabolized by Opioid_Receptor Opioid Receptors (DOR, MOR) Enkephalins->Opioid_Receptor Binds to & Activates G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel ↓ Ca2+ Influx (Voltage-gated Ca2+ channels inhibited) G_Protein->Ca_Channel K_Channel ↑ K+ Efflux (GIRK channels activated) G_Protein->K_Channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_Channel->Hyperpolarization K_Channel->Hyperpolarization Analgesia Peripheral Analgesia Hyperpolarization->Analgesia

Caption: PL265 inhibits NEP and APN, increasing enkephalin levels and peripheral opioid receptor activation, leading to analgesia.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the analgesic effects of PL265 in various pain models.

Table 1: Effect of PL265 in a Murine Model of Corneal Injury

Treatment GroupMechanical Threshold (mg) at Day 5Palpebral Closure Time (seconds) after Capsaicin
PBS (Control)29.60 ± 4.43201
PL265 (10 mM, topical)49.00 ± 4.5897

Table 2: Effect of PL265 in a Murine Model of Inflammatory Ocular Pain

Treatment GroupMechanical Threshold (mg) at Day 5Palpebral Closure Time (seconds) after Capsaicin
PBS (Control)24.00 ± 4.00170
PL265 (10 mM, topical)61.00 ± 14.7070

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the investigation of this compound or other enkephalinase inhibitors.

Von Frey Test for Mechanical Allodynia

This test assesses the mechanical sensitivity of the paw in response to a mechanical stimulus.

Materials:

  • Von Frey filaments with varying calibrated forces.

  • Elevated wire mesh platform.

  • Plexiglas enclosures for animal habituation.

Protocol:

  • Place the animals in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.

  • Begin with a filament in the middle of the force range and apply it to the plantar surface of the hind paw until it buckles.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.

  • The 50% withdrawal threshold can be calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value from a table based on the pattern of responses, and δ is the mean difference between stimuli in log units.

Hot Plate Test for Thermal Hyperalgesia

This test measures the latency of the animal's response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Plexiglas cylinder to confine the animal to the hot plate surface.

Protocol:

  • Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

  • Place the animal on the hot plate within the Plexiglas cylinder.

  • Start a timer immediately.

  • Observe the animal for signs of nociception, such as paw licking, shaking, or jumping.

  • Stop the timer at the first sign of a nociceptive response and record the latency.

  • To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.

Formalin Test for Inflammatory Pain

This test induces a biphasic pain response and is useful for differentiating between acute and tonic pain.

Materials:

  • 5% formalin solution.

  • Microsyringe for injection.

  • Observation chamber.

Protocol:

  • Acclimate the animal to the observation chamber.

  • Inject a small volume (e.g., 20 µL) of 5% formalin solution into the plantar surface of the hind paw.

  • Immediately return the animal to the observation chamber and start a timer.

  • Record the total time the animal spends licking, biting, or flinching the injected paw during the early phase (0-5 minutes post-injection) and the late phase (15-40 minutes post-injection).

  • Administer PL265 or vehicle prior to the formalin injection to assess its analgesic effects on both phases of the pain response.

Immunohistochemistry for c-Fos in Dorsal Root Ganglion (DRG)

This technique is used to identify neurons that have been activated by a noxious stimulus.

Materials:

  • Tissue fixation and processing reagents (e.g., paraformaldehyde, sucrose solutions).

  • Cryostat or microtome.

  • Primary antibody against c-Fos.

  • Fluorescently labeled secondary antibody.

  • Fluorescence microscope.

Protocol:

  • Following behavioral testing, perfuse the animal with saline followed by 4% paraformaldehyde.

  • Dissect the lumbar DRGs and post-fix them in 4% paraformaldehyde.

  • Cryoprotect the tissue in a sucrose solution.

  • Section the DRGs on a cryostat.

  • Block non-specific antibody binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

  • Incubate the sections with the primary anti-c-Fos antibody overnight at 4°C.

  • Wash the sections and incubate with the fluorescently labeled secondary antibody.

  • Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize and quantify c-Fos-positive neurons using a fluorescence microscope.

Experimental Workflow Diagram

Experimental_Workflow Animal_Model Induction of Pain Model (e.g., Corneal Injury, Neuropathy) Drug_Administration Administration of PL265 or Vehicle Animal_Model->Drug_Administration Behavioral_Testing Behavioral Assessment (Von Frey, Hot Plate, Formalin Test) Drug_Administration->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., DRG, Inflamed Tissue) Behavioral_Testing->Tissue_Collection IHC Immunohistochemistry (e.g., c-Fos) Tissue_Collection->IHC Confocal Confocal Microscopy Tissue_Collection->Confocal Flow_Cytometry Flow Cytometry (Immune Cell Infiltration) Tissue_Collection->Flow_Cytometry Data_Analysis Data Analysis and Interpretation IHC->Data_Analysis Confocal->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A typical experimental workflow for evaluating the peripheral analgesic effects of PL265.

Conclusion

PL265 serves as a powerful pharmacological tool to investigate the role of the endogenous enkephalinergic system in peripheral pain modulation. By preventing the degradation of enkephalins, it allows for the targeted enhancement of opioid signaling at the site of injury, offering a promising strategy for the development of novel analgesics with improved side-effect profiles. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals interested in exploring the therapeutic potential of enkephalinase inhibitors for the treatment of peripheral pain.

References

Application Notes and Protocols for Investigating Demethyl PL265

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyl PL265 is a novel investigational compound with potential therapeutic applications. These application notes provide a comprehensive research model to elucidate its mechanism of action, cellular effects, and preclinical efficacy. Based on its chemical structure, a phosphonate-containing molecule, we hypothesize that this compound acts as a targeted inhibitor of a key signaling pathway implicated in disease progression. This document outlines a series of experimental protocols to test the hypothesis that this compound is a pro-drug that, upon demethylation, inhibits the activity of "Phosphatase X" (PTPX), a critical negative regulator of the pro-oncogenic "Growth Factor Receptor Y" (GFRY) signaling cascade.

Hypothesized Signaling Pathway

The proposed mechanism of action centers on the inhibition of PTPX by the active form of this compound. PTPX normally dephosphorylates and inactivates the GFRY, thus downregulating cell proliferation and survival signals. Inhibition of PTPX by this compound would lead to sustained GFRY activation and downstream signaling, paradoxically promoting apoptosis in cancer cells that are dependent on aberrant GFRY signaling for survival (a phenomenon known as oncogene-induced senescence or apoptosis).

GFRY_Signaling_Pathway GF Growth Factor GFRY GFRY (Receptor Tyrosine Kinase) GF->GFRY Activates Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) GFRY->Downstream Phosphorylates PTPX PTPX (Phosphatase) PTPX->GFRY Dephosphorylates Demethyl_PL265 This compound (Active Form) Demethyl_PL265->PTPX Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Induces in oncogene-addicted cells

Caption: Hypothesized GFRY signaling pathway modulated by this compound.

Experimental Workflow

The following workflow outlines the proposed research plan to validate the hypothesized mechanism of action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies in_vitro_biochem Biochemical PTPX Inhibition Assay in_vitro_cell_free Cell-Free GFRY Phosphorylation Assay in_vitro_biochem->in_vitro_cell_free cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) in_vitro_cell_free->cell_viability western_blot Western Blot for Phospho-GFRY & Downstream Targets cell_viability->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V, Caspase-3/7) western_blot->apoptosis_assay xenograft Tumor Xenograft Model apoptosis_assay->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd

Application Notes & Protocols for Demethyl PL265 Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Demethyl PL265 is a chemical compound identified in the PubChem database[1]. However, as of late 2025, there is a notable absence of publicly available research on its specific biological activity or the development of drug delivery systems for this molecule. The following application notes and protocols are therefore presented as a representative case study for a novel therapeutic agent with presumed poor aqueous solubility, a common challenge for complex small molecules that necessitates advanced drug delivery strategies.

Application Notes

Introduction to this compound

This compound is an organic compound with the molecular formula C27H35N2O9P and a molecular weight of 562.5 g/mol [1]. Its complex structure suggests it may be a candidate for targeted therapy, potentially as an enzyme inhibitor or signaling pathway modulator. A significant challenge in the preclinical development of such molecules is often poor bioavailability, stemming from low aqueous solubility and potential susceptibility to metabolic degradation. Nanoparticle-based drug delivery systems offer a robust platform to overcome these limitations.

Challenges Addressed by Drug Delivery Systems:

  • Poor Aqueous Solubility: Encapsulation within a nanocarrier can enable administration in aqueous media.

  • Low Bioavailability: Protection from premature degradation and enhanced absorption can increase systemic exposure.

  • Off-Target Toxicity: Targeting ligands can be conjugated to the nanoparticle surface to direct the drug to specific tissues or cells, reducing systemic side effects.

  • Controlled Release: Polymeric systems can be designed for sustained drug release, maintaining therapeutic concentrations over extended periods and improving patient compliance[2].

Overview of Nanocarrier Platforms for this compound

Two promising platforms for the delivery of hydrophobic small molecules like this compound are liposomes and biodegradable polymeric nanoparticles.

  • Liposomes: These are spherical vesicles composed of a phospholipid bilayer, capable of encapsulating both hydrophilic and hydrophobic compounds.[3][4] For this compound, its hydrophobic nature makes it an ideal candidate for incorporation within the lipid bilayer. Surface modification with polymers like polyethylene glycol (PEG) can create "stealth" liposomes that evade immune detection and exhibit prolonged circulation times[3].

  • Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), these systems can encapsulate drugs within their polymeric matrix[5]. Drug release is controlled by polymer degradation and drug diffusion, allowing for tunable, sustained-release profiles[2][5].

Comparative Formulation Data

The choice of formulation significantly impacts the therapeutic efficacy of this compound. Below is a summary of expected physicochemical properties for two different nanoparticle formulations.

ParameterFormulation A (PLGA Nanoparticles)Formulation B (Stealth Liposomes)
Particle Size (nm) 120 ± 15100 ± 10
Polydispersity Index (PDI) < 0.15< 0.10
Zeta Potential (mV) -25 ± 5-10 ± 5
Encapsulation Efficiency (%) 85 ± 792 ± 5
Drug Loading (%) 4.5 ± 0.53.8 ± 0.4

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method, suitable for hydrophobic drugs.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

  • Emulsification: Add the organic phase dropwise to 10 mL of a 2% PVA aqueous solution while stirring at 600 RPM.

  • Sonication: Immediately sonicate the mixture on ice for 2 minutes (30 seconds on, 15 seconds off cycles) to form a nanoemulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the DCM under reduced pressure for 2-3 hours to allow nanoparticle hardening.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the pellet in DI water and centrifuge again. Repeat this washing step twice to remove residual PVA and unencapsulated drug.

  • Final Product: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or lyoprotectant solution for freeze-drying.

Protocol 2: Characterization of Nanoparticles

This protocol outlines the standard characterization of the formulated nanoparticles.

A. Particle Size, PDI, and Zeta Potential Measurement

  • Sample Preparation: Dilute the nanoparticle suspension (from Protocol 1, Step 7) in DI water to an appropriate concentration.

  • Analysis: Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter (particle size) and Polydispersity Index (PDI). Use the same instrument in electrophoretic light scattering mode to measure the Zeta Potential.

  • Data Recording: Perform measurements in triplicate and report the values as mean ± standard deviation.

B. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination

  • Quantify Total Drug (M_total): Use the initial amount of this compound added during formulation (e.g., 5 mg).

  • Quantify Free Drug (M_free): Combine the supernatants collected during the purification steps (Protocol 1, Steps 5 & 6). Measure the concentration of this compound in the pooled supernatant using UV-Vis spectrophotometry or HPLC.

  • Quantify Nanoparticle Weight (W_np): Weigh the lyophilized (freeze-dried) nanoparticle powder.

  • Calculations:

    • EE (%) = [(M_total - M_free) / M_total] x 100

    • DL (%) = [(M_total - M_free) / W_np] x 100

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the release kinetics of this compound from the nanoparticles.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-Buffered Saline (PBS), pH 7.4, containing 0.1% Tween 80 (to ensure sink conditions)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Shaking incubator (37°C)

Methodology:

  • Sample Preparation: Suspend 5 mg of lyophilized nanoparticles in 1 mL of release buffer (PBS + Tween 80).

  • Dialysis Setup: Transfer the suspension into a pre-soaked dialysis bag and seal both ends.

  • Release: Place the dialysis bag into a container with 50 mL of release buffer.

  • Incubation: Incubate at 37°C with gentle shaking (100 RPM).

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the external buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Analysis: Quantify the concentration of this compound in the collected samples using HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.

Visualizations

experimental_workflow Experimental Workflow for Nanoparticle Development formulation Formulation (Protocol 1) characterization Physicochemical Characterization (Protocol 2) formulation->characterization Characterize Properties release In Vitro Release Study (Protocol 3) characterization->release Assess Kinetics invitro In Vitro Cellular Assays release->invitro Select Lead Formulation invivo In Vivo Efficacy Studies invitro->invivo Validate In Vivo signaling_pathway Hypothesized Cellular Mechanism of Action cluster_0 Extracellular Space cluster_1 Cytoplasm NP This compound Nanoparticle Endosome Endosome NP->Endosome Endocytosis Drug Free This compound Endosome->Drug Endosomal Escape Target Target Protein (e.g., Demethylase) Drug->Target Inhibition Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect Blocks Downstream Signaling logical_relationships Key Relationships in Formulation Design cluster_0 Physicochemical Properties cluster_1 Biological Performance size Particle Size circulation Blood Circulation Time size->circulation Smaller size may increase circulation uptake Cellular Uptake (EPR) size->uptake Optimal size (50-200nm) enhances EPR effect charge Surface Charge (Zeta Potential) charge->circulation Neutral/Slightly Negative charge reduces opsonization release Drug Release Rate efficacy Therapeutic Efficacy release->efficacy circulation->uptake uptake->efficacy

References

Application Notes and Protocols: In Vitro Characterization of Demethyl PL265

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current date, publicly available scientific literature does not contain specific data regarding the in vitro characterization, mechanism of action, or signaling pathways associated with a compound designated "Demethyl PL265." The information that follows is a generalized framework based on standard methodologies for characterizing novel demethylase inhibitors. The experimental details provided are illustrative and would require specific adaptation once the molecular target and properties of this compound are identified.

Information is available for a related parent compound, PL265, which has been identified as a dual enkephalinase inhibitor with analgesic and anti-inflammatory properties.[1] However, the relationship between PL265 and "this compound" is not described in the available literature.

Introduction

Histone demethylases are critical regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. Small molecule inhibitors of these enzymes are therefore of significant therapeutic interest. This document outlines a series of in vitro assays to characterize a putative demethylase inhibitor, herein referred to as this compound. The protocols described will enable researchers to determine its enzymatic activity, cellular effects, and potential mechanism of action.

Quantitative Data Summary

No quantitative data for this compound is currently available in the public domain. A representative table for summarizing such data is provided below.

Table 1: In Vitro Activity of this compound

Assay TypeTarget EnzymeSubstrateIC50 (nM)Ki (nM)Mode of Inhibition
Biochemical Inhibitione.g., LSD1e.g., H3K4me2
e.g., JMJD3e.g., H3K27me3
Cell-Based Target EngagementEC50 (nM)
Cell Proliferatione.g., Cancer Cell LineGI50 (nM)

Experimental Protocols

Biochemical Enzyme Inhibition Assay

This protocol is designed to determine the direct inhibitory activity of this compound on a purified recombinant demethylase enzyme (e.g., LSD1 or a JMJD family member).

Principle: The activity of many histone demethylases can be measured through the detection of a byproduct, such as formaldehyde, or by using specific antibodies to detect the demethylated substrate. Colorimetric or fluorometric readouts are common.[2][3]

Materials:

  • Purified recombinant human demethylase (e.g., LSD1)

  • Dimethylated histone H3 peptide substrate

  • This compound

  • Assay buffer

  • Detection reagents (e.g., Amplex Red and horseradish peroxidase for formaldehyde detection)

  • 96-well microplates

Protocol:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • In a 96-well plate, add the purified demethylase enzyme to each well.

  • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the histone peptide substrate.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_compound Prepare this compound dilutions pre_incubate Pre-incubate enzyme with this compound prep_compound->pre_incubate prep_enzyme Aliquot purified enzyme prep_enzyme->pre_incubate start_reaction Add substrate to initiate reaction pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate add_detection Add detection reagents incubate->add_detection read_plate Measure signal add_detection->read_plate analyze Calculate IC50 read_plate->analyze

Biochemical Inhibition Assay Workflow
Cell-Based Proliferation Assay

This protocol assesses the effect of this compound on the growth and viability of cancer cell lines.

Principle: Cell viability can be quantified using various methods, such as measuring metabolic activity (e.g., MTT or resazurin reduction) or ATP content (e.g., CellTiter-Glo).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., Resazurin or CellTiter-Glo)

  • 96-well clear-bottom cell culture plates

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (absorbance or luminescence) using a microplate reader.

  • Calculate the percent growth inhibition for each concentration and determine the GI50 value.

Workflow Diagram:

G cluster_setup Cell Seeding cluster_treatment Compound Treatment cluster_readout Viability Measurement seed_cells Seed cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere treat_cells Treat cells with this compound dilutions adhere->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent measure Measure signal add_reagent->measure analyze Determine GI50 measure->analyze

Cell Proliferation Assay Workflow

Signaling Pathway Analysis

As the target and mechanism of action for this compound are unknown, the following is a hypothetical signaling pathway that could be affected by a demethylase inhibitor.

Hypothetical Signaling Pathway: Repression of a Target Gene by LSD1

Lysine-specific demethylase 1 (LSD1) typically acts as a transcriptional co-repressor by demethylating mono- and di-methylated lysine 4 on histone 3 (H3K4), a mark associated with active transcription.[1] Inhibition of LSD1 would therefore be expected to lead to an increase in H3K4 methylation and derepression of target genes.

G cluster_pathway Gene Repression by LSD1 cluster_inhibition Effect of this compound LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Mark) LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 Repression Repression H3K4me1->Repression Transcription Gene Transcription Repression->Transcription Demethyl_PL265 This compound Demethyl_PL265->LSD1 Inhibition

Hypothetical LSD1 Inhibition Pathway

References

Application Notes and Protocols for Demethyl PL265 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the experimental design and detailed protocols for the investigation of Demethyl PL265, a novel hypothetical DNA demethylating agent. The following sections outline a systematic approach to characterize the biological activity of this compound, from its initial effects on cell viability and global DNA methylation to its impact on gene expression and key cellular signaling pathways. The provided protocols are intended to be a starting point and may require optimization based on the specific cell lines and experimental conditions used.

Preliminary Assessment of this compound Activity

The initial phase of research focuses on determining the optimal concentration range of this compound for inducing demethylation while minimizing cytotoxicity.

Dose-Response and Cytotoxicity Analysis

It is crucial to distinguish between the demethylating effects and the cytotoxic effects of this compound.[1][2] A dose-response study will identify the concentration at which the compound exhibits its demethylating activity with minimal impact on cell viability.

Table 1: Expected Dose-Response Data for this compound in a Cancer Cell Line (e.g., MCF-7)

This compound (µM)Cell Viability (%)Global DNA Methylation (%)
0 (Vehicle Control)10085
0.19875
0.59560
1.09050
5.07045
10.05048
50.020Not Assessed
Experimental Workflow for Preliminary Assessment

The following diagram illustrates the workflow for the initial assessment of this compound.

G cluster_0 Phase 1: Initial Screening A Cancer Cell Line Culture (e.g., MCF-7, HCT116) B Dose-Response Treatment (0.1 µM to 50 µM this compound) A->B C Cell Viability Assay (Resazurin or MTT Assay) B->C D Global DNA Methylation Analysis (ELISA-based) B->D E Data Analysis: Determine IC50 and Optimal Demethylating Concentration C->E D->E

Caption: Workflow for initial screening of this compound.

Gene Expression and Pathway Analysis

Following the determination of the optimal concentration, the next step is to investigate the effect of this compound on gene expression and identify the cellular pathways that are modulated.

Time-Course Analysis of Gene Expression

Cells will be treated with the optimal concentration of this compound, and RNA will be harvested at different time points to monitor changes in gene expression.[3] This allows for the identification of early and late response genes.

Table 2: Hypothetical Gene Expression Changes in Response to this compound (1 µM)

GeneFunctionFold Change (24h)Fold Change (72h)Fold Change (120h)
CDKN2A (p16)Cell Cycle Regulation1.54.25.8
MLH1DNA Mismatch Repair1.23.54.9
TIMP3Extracellular Matrix1.84.56.2
DNMT1DNA Methylation-1.2-2.5-3.1
Metabolism Gene XMetabolic Pathway-1.5-3.0-4.5
Signaling Pathway Modulation

DNA methylation plays a crucial role in regulating various signaling pathways implicated in cancer.[4][5] this compound is expected to reactivate tumor suppressor genes and modulate pathways controlling cell cycle, apoptosis, and cell adhesion.

G cluster_0 Upstream Regulation cluster_1 Downstream Cellular Pathways PL265 This compound DNMTs DNMTs Inhibition PL265->DNMTs Demethylation Promoter Demethylation DNMTs->Demethylation TSG Tumor Suppressor Gene Re-expression (e.g., p16, MLH1) Demethylation->TSG Metabolism Metabolic Reprogramming Demethylation->Metabolism Down-regulation of metabolic genes Adhesion Increased Cell Adhesion Demethylation->Adhesion Upregulation of ECM genes CellCycle Cell Cycle Arrest TSG->CellCycle Apoptosis Apoptosis Induction TSG->Apoptosis

Caption: Putative signaling pathways affected by this compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability (Resazurin Assay)

This assay measures the metabolic activity of viable cells.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Plate reader (570 nm and 600 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time period (e.g., 72 hours).

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Measure the absorbance at 570 nm and 600 nm.

  • Calculate cell viability relative to the vehicle control.

Protocol 2: Global DNA Methylation (ELISA-based)

This protocol provides a high-throughput method to quantify global DNA methylation levels.

Materials:

  • Genomic DNA isolation kit

  • Global DNA Methylation ELISA kit (commercially available)

  • Spectrophotometer

Procedure:

  • Culture cells and treat with various concentrations of this compound for 72 hours.

  • Harvest cells and extract genomic DNA according to the manufacturer's protocol.

  • Quantify the DNA concentration and ensure high purity (A260/A280 ratio of ~1.8).

  • Perform the ELISA-based global DNA methylation assay according to the kit's instructions.

  • Read the absorbance on a microplate reader.

  • Calculate the percentage of 5-methylcytosine based on the standard curve.

Protocol 3: Gene Expression Analysis (RT-qPCR)

This protocol is for validating the changes in the expression of specific genes identified from a broader screen (e.g., microarray or RNA-seq).[7]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers (e.g., for CDKN2A, MLH1, and a housekeeping gene like GAPDH)

  • Real-time PCR instrument

Procedure:

  • Treat cells with the optimal concentration of this compound for various time points (e.g., 24, 72, 120 hours).

  • Extract total RNA from the cells.

  • Synthesize cDNA from 1 µg of total RNA.

  • Perform qPCR using the gene-specific primers and a suitable master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Protocol 4: Locus-Specific DNA Methylation (Bisulfite Sequencing)

This is the gold standard for high-resolution analysis of DNA methylation at specific gene promoters.[8][9]

Materials:

  • Genomic DNA

  • Bisulfite conversion kit

  • PCR primers specific for the bisulfite-converted DNA of the target promoter region

  • Taq polymerase suitable for PCR on bisulfite-converted DNA

  • PCR purification kit

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Extract genomic DNA from this compound-treated and control cells.

  • Perform bisulfite conversion of the genomic DNA.

  • Amplify the promoter region of interest using PCR with primers designed for bisulfite-converted DNA.

  • Purify the PCR product.

  • Sequence the purified PCR product using Sanger sequencing.

  • Analyze the sequencing data to determine the methylation status of individual CpG sites.

Experimental Design for In-depth Analysis

For a more comprehensive understanding of this compound's mechanism of action, a multi-omics approach is recommended.

G cluster_0 Multi-Omics Experimental Design A Cell Treatment (Optimal this compound Conc.) B Whole-Genome Bisulfite Seq (WGBS) A->B C RNA-Sequencing (RNA-Seq) A->C D Proteomics (Mass Spectrometry) A->D E Data Integration and Bioinformatics Analysis B->E C->E D->E F Identification of Key Targets and Pathways E->F

Caption: Comprehensive experimental design for this compound.

This integrated approach will provide a global view of the changes in the methylome, transcriptome, and proteome, enabling the identification of novel therapeutic targets and a deeper understanding of the biological effects of this compound.

References

Application Notes and Protocols for Demethyl PL265 in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for scientific literature and technical data regarding "Demethyl PL265" or "PL265" in the context of neuroinflammation models did not yield any specific results. Currently, there is no publicly available information on the mechanism of action, signaling pathways, or experimental use of a compound with this designation for neuroinflammation research.

Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data for "this compound" as requested. The following sections provide general methodologies and considerations for evaluating a novel compound in established neuroinflammation models, which would be applicable should "this compound" become a subject of scientific investigation.

General Approaches to Evaluating a Novel Compound in Neuroinflammation Models

When a new therapeutic candidate like "this compound" is to be assessed for its anti-neuroinflammatory potential, a standard workflow involving both in vitro and in vivo models is typically employed.

In Vitro Models of Neuroinflammation

In vitro models are essential for initial screening and mechanistic studies. They allow for the investigation of a compound's effects on specific cell types and signaling pathways in a controlled environment.

A common approach involves using primary glial cells or immortalized cell lines to model the inflammatory response of the central nervous system.[1][2][3] Microglia and astrocytes are key cell types in neuroinflammation.[4][5] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create in vitro models of neuroinflammation.[6][7][8][9]

Experimental Protocol: LPS-Induced Neuroinflammation in Microglial Cells (General)

This protocol outlines a general procedure to assess the anti-inflammatory effects of a test compound.

1. Cell Culture:

  • Culture BV-2 microglial cells or primary microglia in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment and LPS Stimulation:

  • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis).
  • Pre-treat cells with various concentrations of the test compound (e.g., "this compound") for 1-2 hours.
  • Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the culture medium.
  • Include vehicle control (no compound, no LPS) and LPS-only control groups.

3. Assessment of Inflammatory Markers:

  • Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
  • Pro-inflammatory Cytokine Levels: Collect the cell culture supernatant to measure the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
  • Gene Expression Analysis: Extract total RNA from the cells to perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression levels of pro-inflammatory genes like Nos2, Tnf, and Il6.
  • Western Blot Analysis: Lyse the cells to extract proteins and perform Western blotting to analyze the activation of key signaling pathways, such as the phosphorylation of proteins in the NF-κB and MAPK pathways.

Table 1: Example Data Structure for In Vitro Anti-inflammatory Activity

Treatment GroupNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control
LPS (100 ng/mL)
Compound (X µM) + LPS
Compound (Y µM) + LPS

Workflow for In Vitro Screening

in_vitro_workflow cluster_setup Experimental Setup cluster_analysis Data Analysis CellCulture Cell Culture (e.g., BV-2 Microglia) Pretreatment Pre-treatment with This compound CellCulture->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) LPS_Stimulation->NO_Assay ELISA Cytokine Measurement (ELISA) LPS_Stimulation->ELISA qPCR Gene Expression (qRT-PCR) LPS_Stimulation->qPCR WesternBlot Protein Analysis (Western Blot) LPS_Stimulation->WesternBlot

Caption: General workflow for in vitro screening of anti-neuroinflammatory compounds.

In Vivo Models of Neuroinflammation

In vivo models are crucial for evaluating the efficacy of a compound in a whole organism, taking into account factors like bioavailability and metabolism.[10]

Systemic or local administration of LPS is a common method to induce neuroinflammation in rodents.[11][12] This model recapitulates many aspects of neuroinflammation, including microglial activation and cytokine production.[7]

Experimental Protocol: LPS-Induced Neuroinflammation in Mice (General)

This protocol provides a general framework for assessing a test compound's in vivo efficacy.

1. Animal Model:

  • Use adult male C57BL/6 mice.
  • Acclimatize animals to the housing conditions for at least one week before the experiment.

2. Compound Administration and LPS Injection:

  • Administer the test compound (e.g., "this compound") via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses.
  • After a designated pre-treatment time, induce neuroinflammation by administering a single intraperitoneal injection of LPS (e.g., 1 mg/kg).
  • Include a vehicle-treated control group and an LPS-only group.

3. Behavioral and Molecular Analysis:

  • Sickness Behavior: Monitor for signs of sickness behavior, such as reduced locomotor activity and social interaction, at various time points after LPS injection.
  • Tissue Collection: At the end of the experiment (e.g., 24 hours post-LPS), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex).
  • Cytokine Analysis: Homogenize brain tissue to measure the levels of pro-inflammatory cytokines using ELISA or multiplex assays.
  • Immunohistochemistry: Perfuse a subset of animals and prepare brain sections for immunohistochemical staining to visualize microglial activation (e.g., using Iba1 antibody) and astrocyte reactivity (e.g., using GFAP antibody).

Table 2: Example Data Structure for In Vivo Anti-inflammatory Activity

Treatment GroupBrain TNF-α (pg/mg protein)Brain IL-6 (pg/mg protein)Iba1-positive Cells (cells/mm²)
Vehicle Control
LPS (1 mg/kg)
Compound (X mg/kg) + LPS
Compound (Y mg/kg) + LPS

Workflow for In Vivo Studies

in_vivo_workflow cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment Animal_Model Animal Model (e.g., C57BL/6 Mice) Compound_Admin Compound Administration Animal_Model->Compound_Admin LPS_Injection LPS Injection (i.p.) Compound_Admin->LPS_Injection Behavioral Behavioral Analysis LPS_Injection->Behavioral Tissue_Collection Brain Tissue Collection LPS_Injection->Tissue_Collection Biochemical Biochemical Assays (ELISA) Tissue_Collection->Biochemical Histology Immunohistochemistry Tissue_Collection->Histology

Caption: General workflow for in vivo evaluation of anti-neuroinflammatory compounds.

Potential Signaling Pathways in Neuroinflammation

While the specific targets of "this compound" are unknown, several key signaling pathways are commonly implicated in neuroinflammation and are often investigated when characterizing a new compound.

LPS primarily signals through Toll-like receptor 4 (TLR4).[7] Activation of TLR4 can lead to the downstream activation of several intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and Mitogen-Activated Protein Kinase (MAPK) pathways.[13] These pathways converge on the activation of transcription factors like NF-κB, which orchestrates the expression of numerous pro-inflammatory genes.

Signaling Pathway Diagram

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK TLR4->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Simplified overview of LPS-induced pro-inflammatory signaling pathways.

Should research on "this compound" become available, these generalized protocols and pathways can serve as a foundation for its specific evaluation in the context of neuroinflammation. Researchers would need to optimize concentrations, treatment times, and specific endpoints based on the compound's properties.

References

Troubleshooting & Optimization

Demethyl PL265 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for working with Demethyl PL265. Given the challenges often associated with the solubility of complex organic molecules, this resource offers solutions and detailed protocols to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration?

This compound is an organic compound with a molecular weight of 562.5 g/mol .[1] Like many complex drug-like molecules, particularly those containing phosphonate groups, it can exhibit poor aqueous solubility.[2] Achieving adequate dissolution is critical for obtaining reliable and reproducible results in a variety of experimental settings, from in vitro assays to preclinical studies.

Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?

Precipitation upon dilution of an organic stock solution (e.g., in DMSO) into an aqueous medium is a common issue for poorly soluble compounds.[3][4][5] This occurs due to the sharp decrease in the solvent's solubilizing capacity. Here are some immediate troubleshooting steps:

  • Optimize the dilution process: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and avoid localized high concentrations.[4]

  • Lower the final concentration: Your target concentration may be above the solubility limit of this compound in the final aqueous medium. Try working at a lower concentration if your experimental design allows.

  • Gentle warming: Warming the solution to 37°C may help to redissolve small amounts of precipitate. However, the thermal stability of this compound should be considered.[4]

  • Sonication: Brief sonication in a water bath can help to break up aggregates and improve dissolution.[4]

Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?

Yes, pH adjustment can be an effective strategy for compounds with ionizable groups.[3][4] this compound contains a phosphonic acid group, which is acidic. Therefore, increasing the pH of the buffer (making it more basic) will deprotonate this group, forming a more soluble salt. It is advisable to determine the pKa of this compound to identify the optimal pH for solubilization.[3]

Q4: Are there alternative solvents I can use for my stock solution?

While DMSO is a common choice, other organic solvents can be considered. The selection of a solvent will depend on the specific requirements of your experiment, including cell toxicity limits.

Troubleshooting Guide

This guide provides a more in-depth approach to resolving persistent solubility issues with this compound.

Issue 1: Poor initial dissolution in organic solvents.
  • Problem: this compound powder is not fully dissolving in the initial organic solvent (e.g., DMSO).

  • Solution:

    • Increase Solvent Volume: The concentration may be too high. Try adding more solvent to decrease the concentration.

    • Apply Gentle Heat: Warm the solution to 37°C.

    • Sonication: Use a bath sonicator for 10-15 minutes.

    • Try Alternative Solvents: If DMSO is not effective, consider other solvents such as ethanol, DMF, or DMA, keeping in mind their compatibility with your experimental system.

Issue 2: Compound precipitates over time in the final aqueous medium.
  • Problem: The compound dissolves initially but then precipitates out of the aqueous solution after a period of time.

  • Solution:

    • Co-solvents: Prepare the final solution with a small percentage of a co-solvent. For example, a final concentration of 1-5% DMSO in the aqueous medium may be sufficient to maintain solubility.

    • Formulation with Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds.

    • Use of Carrier Proteins: For cell-based assays, the presence of serum proteins (e.g., albumin) in the culture medium can help to stabilize the compound and prevent precipitation.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents. This data is intended as a guide; actual solubility may vary based on the specific experimental conditions.

SolventConcentration (mM)Temperature (°C)Notes
DMSO> 10025Readily soluble
Ethanol~2525Moderately soluble
PBS (pH 7.4)< 0.125Poorly soluble
PBS (pH 9.0)~0.525Improved solubility at higher pH
Cell Culture Media + 10% FBS~137Serum proteins enhance solubility

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mM).

  • Mixing: Vortex the solution thoroughly. If necessary, sonicate in a water bath for 10-15 minutes to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Media
  • Pre-warm Media: Warm the aqueous experimental medium (e.g., cell culture medium with serum) to 37°C.

  • Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Final Mixing: Continue to mix the working solution for a few minutes to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before use.

Visualizations

Experimental Workflow for Solubilization

G Workflow for Preparing this compound Working Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso mix Vortex / Sonicate add_dmso->mix store Store at -20°C / -80°C mix->store add_stock Add Stock to Media (while vortexing) store->add_stock Use Aliquot warm_media Warm Aqueous Media warm_media->add_stock final_mix Final Mix add_stock->final_mix inspect Inspect for Precipitation final_mix->inspect precipitate Precipitation Observed inspect->precipitate troubleshoot Lower Concentration Adjust pH Add Co-solvent precipitate->troubleshoot

Caption: A step-by-step workflow for the preparation of this compound solutions.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Signaling Pathway for this compound cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Inhibition receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene demethyl_pl265 This compound demethyl_pl265->kinase2

Caption: Diagram illustrating the hypothetical inhibition of Kinase B by this compound.

References

Technical Support Center: Optimizing Demethyl PL265 Dosage for Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Demethyl PL265 for analgesia. The following information is based on available data for the closely related dual enkephalinase inhibitor, PL265, as specific public information on "this compound" is limited. It is presumed that this compound may be a metabolite or a related compound to PL265, sharing a similar mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PL265 and its relevance to analgesia?

A1: PL265 is a dual enkephalinase inhibitor (DENKI). It works by inhibiting two key enzymes, aminopeptidase N (APN) and neprilysin (NEP), which are responsible for the breakdown of endogenous enkephalins.[1][2] Enkephalins are naturally occurring opioid peptides that play a crucial role in pain modulation. By preventing their degradation, PL265 increases the local concentration of enkephalins, leading to enhanced activation of opioid receptors and subsequent analgesic effects.[1][2][3][4] This targeted approach offers the potential for effective pain relief with a reduced risk of side effects commonly associated with exogenous opioids.[3][5]

Q2: What is the primary difference between "this compound" and "PL265"?

A2: Publicly available scientific literature and chemical databases primarily refer to "PL265." The PubChem database lists "this compound" with a molecular formula of C27H35N2O9P, while "PL-265" is listed with a formula of C28H37N2O9P. This difference of a methyl group (CH2) suggests that this compound may be a demethylated metabolite or an analogue of PL265. The biological activity and optimal dosage may differ between the two compounds. Researchers should ensure they are working with the correct compound and consult compound-specific literature if available.

Q3: What are the known routes of administration and effective dosage ranges for PL265 in preclinical models?

A3: PL265 has been investigated through oral and topical routes of administration in murine models. For cancer-induced bone pain, oral administration of PL265 at doses between 12.5 and 37.5 mg/kg has been shown to be effective in reducing thermal hyperalgesia.[2] In a model of corneal pain, repeated topical instillations of a 10 mM solution of PL265 significantly reduced mechanical and chemical hypersensitivity.[6]

Q4: Does PL265 cross the blood-brain barrier?

A4: Studies suggest that the analgesic effects of PL265 are mediated by peripheral opioid receptors. This is supported by the finding that its effects can be antagonized by naloxone methiodide, a peripherally restricted opioid antagonist.[6] This indicates that PL265 may not need to cross the blood-brain barrier to exert its analgesic effects, which could minimize central nervous system-related side effects.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Analgesic Effect Inappropriate Pain Model: The chosen animal model of pain may not be sensitive to modulation by enkephalins.Consider using a pain model where endogenous opioid pathways are known to be involved, such as inflammatory or neuropathic pain models.
Suboptimal Dosage: The administered dose of this compound may be too low to achieve sufficient enzyme inhibition.Perform a dose-response study to determine the optimal analgesic dose for your specific model and route of administration.
Poor Bioavailability: The compound may have low oral bioavailability or be rapidly metabolized.Investigate alternative routes of administration (e.g., subcutaneous, intraperitoneal) or consider formulation strategies to improve bioavailability.
Enzyme Saturation: In certain conditions, the levels of endogenous enkephalins may be too low for their protection to produce a significant analgesic effect.Consider co-administration with a stimulus that promotes enkephalin release or use in a model with known upregulation of the enkephalinergic system.
Inconsistent Results Variability in Animal Strain/Sex: Different rodent strains and sexes can exhibit varying responses to analgesics.[7]Ensure consistency in the animal strain, sex, and age used in your experiments. Report these details in your methodology.
Improper Drug Formulation: The compound may not be fully dissolved or stable in the vehicle solution.Verify the solubility of this compound in your chosen vehicle. Prepare fresh solutions for each experiment and protect from light if necessary.
Timing of Administration and Testing: The time between drug administration and behavioral testing may not align with the compound's pharmacokinetic profile.Conduct a time-course study to determine the peak time of analgesic effect after administration.
Unexpected Side Effects Off-Target Effects: Although designed to be specific, high concentrations of the compound may interact with other biological targets.Reduce the dosage to the minimum effective level. If side effects persist, investigate potential off-target interactions.
Vehicle-Related Effects: The vehicle used to dissolve the compound may be causing adverse reactions.Include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-induced effects.

Quantitative Data Summary

Table 1: Preclinical Efficacy of PL265 in Murine Pain Models

Pain Model Route of Administration Effective Dosage Measured Outcome Reference
Cancer-Induced Bone PainOral12.5 - 37.5 mg/kgReduction of thermal hyperalgesia[2]
Corneal Inflammatory PainTopical10 mMReduction of mechanical and chemical hypersensitivity[6]
Neuropathic Pain (PSNL model)Oral50 mg/kg (preventive)Reduction of thermal hyperalgesia and mechanical allodynia[8]

Experimental Protocols

Assessment of Thermal Hyperalgesia (Unilateral Hot Plate Test)

This protocol is adapted from studies investigating the analgesic effects of PL265 in a murine model of cancer-induced bone pain.[2]

  • Animal Model: C57BL/6 mice with cancer-induced bone pain (e.g., intratibial inoculation of B16-F10 melanoma cells).

  • Apparatus: A unilateral hot plate apparatus maintained at a constant temperature (e.g., 49 ± 0.2°C).

  • Procedure: a. Acclimatize mice to the experimental room and testing apparatus. b. Administer this compound or vehicle via the desired route (e.g., oral gavage). c. At a predetermined time post-administration (e.g., 30 minutes), place the mouse on the hot plate, allowing only the hind paw of the affected limb to be in contact with the heated surface. d. Measure the thermal withdrawal latency, defined as the time taken for the mouse to lick, shake, or withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be established to prevent tissue damage.

  • Data Analysis: Compare the withdrawal latencies between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Assessment of Mechanical Allodynia (von Frey Test)

This protocol is based on the "up-and-down" method used to assess mechanical sensitivity.[2]

  • Animal Model: As described above.

  • Apparatus: A set of calibrated von Frey filaments of increasing stiffness. The animal should be placed in a testing chamber with a mesh floor that allows access to the plantar surface of the hind paws.

  • Procedure: a. Acclimatize the mice to the testing environment. b. Begin with a von Frey filament in the middle of the force range and apply it to the plantar surface of the hind paw until it buckles. c. A positive response is a sharp withdrawal, flinching, or licking of the paw. d. Based on the response, the next filament used is either stiffer (no response) or weaker (positive response) according to the up-and-down method. e. The pattern of responses is used to calculate the 50% paw withdrawal threshold.

  • Data Analysis: Compare the 50% withdrawal thresholds between the this compound-treated and vehicle-treated groups.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Enkephalins Enkephalins APN Aminopeptidase N (APN) Enkephalins->APN Degraded by NEP Neprilysin (NEP) Enkephalins->NEP Degraded by Opioid_Receptor Opioid Receptor Enkephalins->Opioid_Receptor Binds to Pain_Signal Pain Signal (Nociceptive Input) Pain_Signal->Enkephalins Triggers Release Degraded_Enkephalins Inactive Fragments APN->Degraded_Enkephalins NEP->Degraded_Enkephalins Analgesia Analgesic Effect (Reduced Pain Transmission) Opioid_Receptor->Analgesia Demethyl_PL265 This compound Demethyl_PL265->APN Inhibits Demethyl_PL265->NEP Inhibits

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Induce_Pain Induce Pain Model (e.g., Cancer-Induced Bone Pain) Acclimatize Acclimatize Animals to Testing Environment Induce_Pain->Acclimatize Group_Assignment Randomly Assign Animals to Treatment Groups Acclimatize->Group_Assignment Administer_Drug Administer this compound or Vehicle Group_Assignment->Administer_Drug Assess_Analgesia Perform Behavioral Tests (e.g., Hot Plate, von Frey) Administer_Drug->Assess_Analgesia Analyze_Data Analyze and Compare Results Between Groups Assess_Analgesia->Analyze_Data

Caption: General experimental workflow for assessing analgesia.

References

potential off-target effects of Demethyl PL265

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or safety data specifically identifying a compound designated "Demethyl PL265." The following technical support guide is a generalized framework designed to assist researchers, scientists, and drug development professionals in the investigation of potential off-target effects for a novel chemical entity, using "this compound" as a representative example. The experimental protocols and troubleshooting advice provided are based on established methodologies for characterizing new compounds in drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical concern for a new compound like this compound?

Off-target effects are the interactions of an investigational compound with molecular targets other than its intended primary target. These unintended interactions are a critical concern in drug development because they can lead to a range of adverse outcomes, including toxicity, reduced efficacy, and misleading experimental results. Identifying and characterizing the off-target profile of a new molecule like this compound early in the research and development process is essential for building a comprehensive safety profile and increasing the likelihood of clinical success.

Q2: My cellular assay with this compound is showing an unexpected phenotype. How can I determine if this is due to an off-target effect?

Observing an unexpected phenotype is a common challenge when working with a novel compound. A systematic approach can help elucidate whether this is an on-target or off-target phenomenon. Here are some initial troubleshooting steps:

  • Confirm On-Target Engagement: Use a secondary, structurally distinct inhibitor of the intended primary target. If this second compound recapitulates the unexpected phenotype, it is more likely an on-target effect. If not, an off-target effect of this compound should be suspected.

  • Dose-Response Correlation: Perform a full dose-response curve for both the intended biological effect and the unexpected phenotype. A significant divergence in the potency (EC50 or IC50 values) between the two effects suggests they may be mediated by different molecular targets.

  • Rescue Experiments: If the primary target's signaling pathway is well-characterized, attempt a rescue experiment by introducing a downstream molecule in the pathway. If the intended phenotype is rescued but the unexpected phenotype persists, this points towards an off-target mechanism for the latter.

  • Comprehensive Target Profiling: If the above steps suggest an off-target effect, the next step is to perform broad screening against panels of known biological targets to identify potential unintended interactions.

Troubleshooting Guides

Issue: High variance in off-target screening results.
  • Possible Cause: Compound instability or poor solubility in assay buffer.

  • Troubleshooting Step:

    • Verify the stability of this compound under the assay conditions (pH, temperature, time).

    • Assess the solubility of the compound in the final assay buffer. The presence of precipitate can lead to inconsistent concentrations.

    • Consider the use of a different solvent or the inclusion of a low percentage of a co-solvent like DMSO, ensuring the final concentration does not affect the assay performance.

Issue: Discrepancy between biochemical and cellular assay results.
  • Possible Cause: Differences in compound permeability, metabolism, or the physiological state of the target in a cellular environment.

  • Troubleshooting Step:

    • Assess Cell Permeability: Utilize methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive membrane permeability.

    • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct target engagement within intact cells, helping to bridge the gap between biochemical and cellular data.[1][2]

    • Metabolite Profiling: Use techniques like LC-MS to determine if this compound is being metabolized into active or inactive forms within the cell, which could alter its activity and off-target profile.

Data Presentation

Table 1: Example of a Kinase Selectivity Profile for this compound

This table summarizes the inhibitory activity of this compound against a panel of kinases. A lower percentage of inhibition at a given concentration indicates higher selectivity for the intended target.

Kinase TargetGene Symbol% Inhibition at 1 µM this compound
Primary Target X PTX 95%
Off-Target Kinase AOTKA78%
Off-Target Kinase BOTKB52%
Off-Target Kinase COTKC15%
Off-Target Kinase DOTKD8%
Table 2: Example of Receptor Binding Affinity for this compound

This table shows the binding affinity (Ki) of this compound for a panel of G-protein coupled receptors (GPCRs). A lower Ki value indicates stronger binding.

Receptor TargetKi (nM)
Primary Target Y 15
Off-Target Receptor 1> 10,000
Off-Target Receptor 2850
Off-Target Receptor 3> 10,000
Off-Target Receptor 41,200

Experimental Protocols

Kinase Profiling using a Competition Binding Assay

This protocol provides a general overview of how to assess the selectivity of this compound against a broad panel of human kinases. Many commercial vendors offer this as a service.[3][4][5][6]

  • Principle: The assay measures the ability of the test compound (this compound) to displace a known, tagged ligand from the ATP-binding site of a large number of kinases.

  • Methodology:

    • A panel of DNA-tagged kinases is used.

    • This compound is incubated with the kinase panel.

    • The mixture is then applied to a solid support matrix functionalized with an immobilized, broadly active kinase inhibitor.

    • Kinases that are not bound by this compound will bind to the immobilized ligand, while those that are inhibited will remain in solution.

    • The amount of each kinase remaining in solution is quantified using the DNA tags (e.g., via qPCR).

    • The results are typically expressed as the percentage of inhibition at a fixed concentration of the test compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target in a cellular environment.[1][2][7][8][9]

  • Principle: The binding of a ligand (this compound) to its target protein often increases the thermal stability of the protein. This stabilization can be measured by heating the cells and quantifying the amount of soluble (non-denatured) target protein remaining.

  • Methodology:

    • Cell Treatment: Treat cultured cells with either this compound or a vehicle control (e.g., DMSO) and incubate to allow for compound uptake.

    • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler for a short duration (e.g., 3 minutes).

    • Cell Lysis: Lyse the cells to release the proteins.

    • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Protein Quantification: Analyze the amount of the soluble target protein in the supernatant using a specific antibody-based method, such as Western blotting or an ELISA.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

G cluster_0 Initial Screening cluster_1 Off-Target Hypothesis cluster_2 Target Identification cluster_3 Validation phenotype Unexpected Phenotype Observed dose_response Dose-Response Analysis phenotype->dose_response secondary_inhibitor Secondary Inhibitor Testing phenotype->secondary_inhibitor off_target_suspected Off-Target Effect Suspected dose_response->off_target_suspected secondary_inhibitor->off_target_suspected kinase_profiling Kinase Profiling off_target_suspected->kinase_profiling receptor_screening Receptor Binding Assays off_target_suspected->receptor_screening cetsa Cellular Thermal Shift Assay (CETSA) kinase_profiling->cetsa receptor_screening->cetsa functional_assays Cell-based Functional Assays cetsa->functional_assays

Caption: Workflow for investigating a suspected off-target effect.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Demethyl_PL265 This compound PrimaryTarget Primary Target Demethyl_PL265->PrimaryTarget Inhibition OffTarget Off-Target Kinase Demethyl_PL265->OffTarget Unintended Inhibition DownstreamEffector1 Downstream Effector 1 PrimaryTarget->DownstreamEffector1 BiologicalResponse Intended Biological Response DownstreamEffector1->BiologicalResponse OffTargetEffector Off-Target Effector OffTarget->OffTargetEffector UnexpectedPhenotype Unexpected Phenotype OffTargetEffector->UnexpectedPhenotype

Caption: On-target vs. a potential off-target signaling pathway.

References

Technical Support Center: Demethyl PL265

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Demethyl PL265 in solution. The following information is based on general principles of small molecule and peptide stability and is intended to serve as a guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, the type of solvent or buffer used, and the presence of oxidative or enzymatic agents. It is crucial to control these parameters to ensure the integrity of the compound during experimental procedures.

Q2: What is the recommended solvent for dissolving this compound?

A2: Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is a recommended solvent for creating stock solutions of this compound. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer to the final desired concentration. Direct dissolution in aqueous buffers may be challenging and could affect stability.

Q3: How should I store this compound solutions?

A3: For short-term storage (less than 24 hours), solutions can typically be stored at 2-8°C. For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Protect solutions from light, especially if they are to be stored for extended periods.

Q4: What are the likely degradation pathways for this compound?

A4: Given its structure, which includes amide and ester functionalities, this compound is potentially susceptible to hydrolysis, particularly at non-neutral pH. Other possible degradation pathways could include oxidation and photodecomposition. The specific degradation products would need to be identified through analytical techniques such as LC-MS.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step
Degradation of this compound in working solution. Prepare fresh working solutions from a frozen stock for each experiment. Avoid using solutions that have been stored at room temperature for extended periods.
Repeated freeze-thaw cycles of stock solution. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Incompatibility with assay buffer. Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation via HPLC.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

Possible Cause Troubleshooting Step
Sample degradation. This is the most likely cause. Review sample preparation and storage procedures. Ensure the HPLC mobile phase is compatible and does not induce degradation.
Contamination. Ensure all solvents, vials, and equipment are clean. Analyze a blank (solvent only) to rule out system contamination.
Photodegradation. Protect the sample from light during preparation and analysis by using amber vials or covering the vials with aluminum foil.

Stability Data (Hypothetical)

The following tables present hypothetical stability data for this compound to illustrate its potential behavior under various conditions.

Table 1: Stability of this compound (1 mg/mL) in Different Solvents at 25°C over 48 hours.

Solvent% Remaining after 24h% Remaining after 48h
DMSO99.599.1
Ethanol98.296.5
PBS (pH 7.4)95.390.8
Acetonitrile99.098.5

Table 2: Effect of pH on the Stability of this compound (0.1 mg/mL) in Aqueous Buffers at 37°C after 24 hours.

pHBuffer System% Remaining
3.0Citrate Buffer92.1
5.0Acetate Buffer96.5
7.4Phosphate Buffer94.2
9.0Borate Buffer85.7

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Stability Assessment

This protocol describes a general method for assessing the stability of this compound.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL in the desired test buffer or solvent.

  • Incubation:

    • Incubate the working solutions under the desired test conditions (e.g., specific temperature, light exposure).

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each solution.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to resolve this compound from its potential degradants (e.g., start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm, to be determined by UV scan of the compound).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time zero.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification

This protocol is for identifying potential degradation products.

  • Sample Preparation:

    • Force degradation of this compound by exposing it to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal stress). For example, incubate a 0.1 mg/mL solution with 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂.

  • LC-MS Analysis:

    • Use an LC method similar to the HPLC-UV protocol to separate the parent compound from its degradants.

    • The LC system is coupled to a mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap instrument).

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of potential degradants.

    • Data Acquisition: Acquire full scan MS data to determine the molecular weights of the parent and degradant peaks. Acquire fragmentation (MS/MS) data for the detected degradant peaks to aid in structural elucidation.

  • Data Analysis:

    • Compare the mass spectra of the peaks from the stressed samples to that of the unstressed control.

    • Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns.

Visualizations

degradation_pathway This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Degradation Product A (Hydrolyzed Ester) Degradation Product A (Hydrolyzed Ester) Hydrolysis (Acid/Base)->Degradation Product A (Hydrolyzed Ester) Degradation Product B (Oxidized Moiety) Degradation Product B (Oxidized Moiety) Oxidation->Degradation Product B (Oxidized Moiety) Degradation Product C (Photodegradant) Degradation Product C (Photodegradant) Photodegradation->Degradation Product C (Photodegradant) experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution (DMSO) Stock Solution (DMSO) Working Solutions (Test Buffers) Working Solutions (Test Buffers) Stock Solution (DMSO)->Working Solutions (Test Buffers) Incubate at Test Conditions Incubate at Test Conditions Working Solutions (Test Buffers)->Incubate at Test Conditions Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate at Test Conditions->Collect Aliquots at Time Points HPLC-UV Analysis HPLC-UV Analysis Collect Aliquots at Time Points->HPLC-UV Analysis LC-MS for Degradants LC-MS for Degradants Collect Aliquots at Time Points->LC-MS for Degradants troubleshooting_guide Inconsistent Results Inconsistent Results Prepare Fresh Solutions Prepare Fresh Solutions Inconsistent Results->Prepare Fresh Solutions Degradation in working solution? Aliquot Stock Aliquot Stock Inconsistent Results->Aliquot Stock Multiple freeze-thaws? Check Buffer Compatibility Check Buffer Compatibility Inconsistent Results->Check Buffer Compatibility Buffer incompatibility? Unexpected HPLC Peaks Unexpected HPLC Peaks Review Sample Handling Review Sample Handling Unexpected HPLC Peaks->Review Sample Handling Sample degradation? Run Blank Run Blank Unexpected HPLC Peaks->Run Blank Contamination? Protect from Light Protect from Light Unexpected HPLC Peaks->Protect from Light Photodegradation?

Demethyl PL265 In Vivo Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Demethyl PL265. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their in vivo experiments with this novel lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent monoamine oxidase homolog. LSD1 specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription. By inhibiting LSD1, this compound is expected to lead to an accumulation of H3K4me2 at target gene promoters, resulting in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.[1][2]

Q2: How should I reconstitute and store this compound for in vivo use?

A2: For in vivo administration, this compound should be first dissolved in a small amount of DMSO to create a stock solution. This stock solution can then be further diluted to the final working concentration using a vehicle such as a mixture of saline and polyethylene glycol (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Store the stock solution at -20°C and the working solution at 4°C for short-term use. It is recommended to prepare fresh working solutions for each experiment to ensure stability.

Q3: What are the common off-target effects observed with LSD1 inhibitors like this compound?

A3: While this compound is designed for high selectivity, potential off-target effects are a consideration for this class of inhibitors. The catalytic domain of LSD1 shares homology with monoamine oxidases (MAO-A and MAO-B).[1][3] Therefore, at higher concentrations, off-target inhibition of MAOs could occur, potentially leading to neurological or cardiovascular side effects. Additionally, thrombocytopenia (low platelet count) has been reported as a treatment-related adverse event with some LSD1 inhibitors in clinical studies.[2] Careful dose-escalation studies and monitoring for these effects are recommended.

Q4: How can I confirm target engagement of this compound in my in vivo model?

A4: Confirming target engagement is crucial. This can be achieved by measuring the levels of the direct pharmacodynamic biomarker, H3K4me2, in tumor tissue or peripheral blood mononuclear cells (PBMCs) via Western blot or immunohistochemistry.[4] A significant increase in H3K4me2 levels in the treated group compared to the vehicle control would indicate successful target inhibition. Additionally, analyzing the expression of known LSD1 target genes can serve as a downstream confirmation of target engagement.[4]

Troubleshooting Guide

Problem 1: Lack of In Vivo Efficacy Despite In Vitro Potency

If you observe potent anti-proliferative effects of this compound in cell culture but fail to see a significant anti-tumor response in your in vivo model, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) Conduct a PK study to determine the half-life, bioavailability, and clearance rate of this compound in your animal model.[5] The compound may be rapidly metabolized or cleared, preventing it from reaching therapeutic concentrations in the tumor.
Inadequate Dosing or Schedule Optimize the dose and administration schedule.[6][7] A dose-escalation study can help identify the maximum tolerated dose (MTD). Consider more frequent dosing or a different route of administration (e.g., continuous infusion via osmotic pump) to maintain therapeutic exposure.
Poor Drug Delivery to Tumor Assess the concentration of this compound in the tumor tissue. Irregular tumor vasculature can be a barrier to drug delivery.[8] Consider using imaging techniques to assess tumor perfusion.
Drug Resistance The in vivo model may have intrinsic or acquired resistance mechanisms not present in the in vitro models.[9] This could involve upregulation of drug efflux pumps or activation of alternative signaling pathways.

Problem 2: Unexpected Toxicity or Adverse Events

If your in vivo study is complicated by unexpected toxicity, leading to weight loss, morbidity, or mortality in the treated animals, use the following guide to troubleshoot:

Potential Cause Troubleshooting Steps
Off-Target Toxicity Reduce the dose of this compound. Conduct a thorough toxicological assessment, including complete blood counts (CBC) to check for thrombocytopenia and serum chemistry panels to assess liver and kidney function.[2]
Vehicle-Related Toxicity Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation components.
Formulation Issues Ensure the compound is fully dissolved and the formulation is stable. Precipitation of the compound can lead to localized irritation or toxicity.
Model-Specific Sensitivity The specific animal strain or tumor model may be particularly sensitive to LSD1 inhibition. Consider testing this compound in a different in vivo model.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data for in vivo studies with this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV)Oral (PO)
Dose 5 mg/kg20 mg/kg
Cmax (ng/mL) 1500800
Tmax (h) 0.12
AUC (ng*h/mL) 30004500
Half-life (h) 46
Bioavailability (%) N/A75%

Table 2: In Vivo Efficacy in a Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control N/A1200N/A
This compound 10 mg/kg, daily85029%
This compound 20 mg/kg, daily54055%
This compound 40 mg/kg, daily30075%

Experimental Protocols

Protocol 1: In Vivo Xenograft Efficacy Study

  • Cell Culture and Implantation: Culture the chosen cancer cell line under standard conditions. Harvest cells and resuspend in a suitable medium (e.g., Matrigel). Inject 1 x 10^6 cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.

  • Drug Administration: Prepare this compound in the appropriate vehicle and administer to the treatment groups at the predetermined doses and schedule (e.g., daily oral gavage). The control group receives the vehicle alone.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

  • Sample Collection: Collect tumor tissue and/or blood samples from a satellite group of animals at various time points after the final dose of this compound.

  • Tissue Processing: For tumor tissue, snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis. For blood samples, isolate PBMCs using a density gradient centrifugation method.

  • Western Blot Analysis: Prepare protein lysates from the tumor tissue or PBMCs. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against H3K4me2 and a loading control (e.g., total Histone H3).

  • Immunohistochemistry (IHC): For fixed tissues, embed in paraffin and section. Perform IHC staining using an antibody against H3K4me2 to visualize the changes in histone methylation within the tumor microenvironment.

  • Data Analysis: Quantify the changes in H3K4me2 levels between the treated and control groups to confirm target engagement.

Visualizations

Demethyl_PL265_Signaling_Pathway cluster_gene_regulation Gene Regulation cluster_histone_modification Histone Modification cluster_enzymes Enzymes Active_Gene Active Gene (e.g., Tumor Suppressor) Repressed_Gene Repressed Gene H3K4me2 H3K4me2 H3K4me2->Active_Gene Promotes Transcription LSD1 LSD1/KDM1A H3K4me2->LSD1 Demethylation H3K4me1 H3K4me1 H3K4me1->Repressed_Gene Leads to Repression LSD1->H3K4me1 Demethyl_PL265 This compound Demethyl_PL265->LSD1 Inhibits

Caption: Signaling pathway of this compound action.

In_Vivo_Experimental_Workflow Start Start: In Vivo Study Animal_Model Establish Animal Model (e.g., Xenograft) Start->Animal_Model Randomization Randomize into Groups (Vehicle vs. Treatment) Animal_Model->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint PK_PD PK/PD Analysis (Blood/Tissue Collection) Endpoint->PK_PD Efficacy Efficacy Assessment (Tumor Volume/Weight) Endpoint->Efficacy Data_Analysis Data Analysis & Interpretation PK_PD->Data_Analysis Efficacy->Data_Analysis End End of Study Data_Analysis->End

Caption: General workflow for in vivo experiments.

Troubleshooting_Logic Start Problem: No In Vivo Efficacy Check_PD Target Engagement Confirmed? (e.g., H3K4me2 levels) Start->Check_PD Check_PK Check Pharmacokinetics (PK Study) Check_PD->Check_PK No Sufficient_Exposure Sufficient Tumor Exposure? Check_PD->Sufficient_Exposure Yes Optimize_Dose Optimize Dose/Schedule Check_PK->Optimize_Dose Check_Delivery Assess Drug Delivery to Tumor Sufficient_Exposure->Check_Delivery No Consider_Resistance Consider Drug Resistance Mechanisms Sufficient_Exposure->Consider_Resistance Yes

Caption: Troubleshooting decision tree for lack of efficacy.

References

Technical Support Center: Improving the Bioavailability of Demethyl PL265

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of the investigational compound Demethyl PL265. The following information is based on established principles of pharmaceutical science and drug development.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a critical parameter in drug development?

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a crucial pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the target tissue. Low bioavailability can lead to high inter-individual variability in drug response and potential lack of efficacy. Understanding and optimizing bioavailability is essential for designing effective dosing strategies for preclinical and clinical studies.[1]

Q2: What are the common factors that can limit the oral bioavailability of a compound like this compound?

Several factors can limit oral bioavailability, which can be broadly categorized as:

  • Solubility-limited absorption: The compound may have poor solubility in the gastrointestinal fluids, limiting its dissolution and subsequent absorption.

  • Permeability-limited absorption: The compound may not effectively permeate the intestinal membrane to enter the bloodstream.

  • First-pass metabolism: After absorption, the drug may be extensively metabolized in the liver (and to a lesser extent in the gut wall) before it reaches systemic circulation.[1]

  • Gastrointestinal instability: The compound may be degraded by the harsh acidic or enzymatic environment of the gastrointestinal tract.[2]

Q3: What is the Biopharmaceutical Classification System (BCS) and how can it guide the development of this compound?

The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.

ClassSolubilityPermeabilityPrimary Absorption Barrier
IHighHigh-
IILowHighDissolution
IIIHighLowPermeability
IVLowLowDissolution & Permeability

Determining the BCS class of this compound early in development can help identify the primary hurdles to its bioavailability and guide the selection of appropriate enhancement strategies. For instance, for a BCS Class II compound, the focus would be on improving solubility and dissolution rate.[3]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound

Q: My in vitro assays show that this compound has very low solubility in aqueous media, which I suspect is limiting its oral absorption. What strategies can I employ to address this?

A: Low aqueous solubility is a common challenge for many new chemical entities. Several formulation strategies can be employed to enhance the solubility and dissolution rate of this compound.

Potential Solutions & Experimental Protocols:

  • Particle Size Reduction: Reducing the particle size of the drug increases the surface area available for dissolution.[3][4]

    • Micronization: This technique reduces particle size to the micron range.

    • Nanonization: This involves reducing the particle size to the sub-micron (nanometer) range, which can dramatically increase the dissolution velocity.[4]

    TechniqueTypical Particle Size Range
    Micronization< 10 µm
    Nanonization200 - 600 nm

    Experimental Protocol: Preparation of a Nanosuspension by Wet Milling

    • Slurry Preparation: Prepare a slurry of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like hydroxypropyl methylcellulose).

    • Milling: Introduce the slurry into a bead mill containing grinding media (e.g., zirconium oxide beads).

    • Process Parameters: Optimize milling parameters such as milling speed, time, and temperature to achieve the desired particle size distribution.

    • Particle Size Analysis: Monitor the particle size reduction using techniques like laser diffraction or dynamic light scattering.

    • Harvesting: Separate the nanosuspension from the grinding media.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its solubility.[5]

    Experimental Protocol: Preparation of an ASD by Spray Drying

    • Solution Preparation: Dissolve this compound and a suitable polymer carrier (e.g., PVP, HPMC-AS) in a common volatile solvent.

    • Spray Drying: Atomize the solution into a hot air stream, which rapidly evaporates the solvent, leaving behind solid particles of the drug dispersed in the polymer.

    • Powder Collection: Collect the resulting powder.

    • Characterization: Characterize the ASD for its amorphous nature (using techniques like XRD and DSC), dissolution enhancement, and physical stability.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems can enhance its solubility and facilitate its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[5]

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium.

    Workflow for Developing a Bioavailability Enhancement Strategy

    G cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Enhancement Approaches A Characterize Physicochemical Properties of this compound B Determine BCS Class A->B C BCS Class II (Low Solubility, High Permeability) B->C D BCS Class III (High Solubility, Low Permeability) B->D E BCS Class IV (Low Solubility, Low Permeability) B->E F Solubility Enhancement: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations C->F G Permeability Enhancement: - Permeation Enhancers - Efflux Pump Inhibitors D->G H Combination Approaches E->H I In Vivo Bioavailability Studies F->I Formulation & In Vitro Testing G->I H->I

    A decision-making workflow for selecting a suitable bioavailability enhancement strategy for this compound.

Issue 2: Poor Intestinal Permeability of this compound

Q: Despite improving the solubility of this compound, its bioavailability remains low. In vitro cell-based assays (e.g., Caco-2) suggest poor permeability. What can be done to improve intestinal permeation?

A: If solubility is not the rate-limiting step, the focus should shift to enhancing the permeability of this compound across the intestinal epithelium.

Potential Solutions & Experimental Protocols:

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal membrane.

    Experimental Protocol: In Vitro Permeability Assay with Permeation Enhancers

    • Cell Culture: Culture a Caco-2 cell monolayer on a permeable support (e.g., Transwell® inserts) until a differentiated monolayer is formed.

    • TEER Measurement: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Permeability Study:

      • Add a solution of this compound with and without a selected permeation enhancer (e.g., sodium caprate, medium-chain glycerides) to the apical side of the monolayer.

      • At predetermined time points, collect samples from the basolateral side.

    • Quantification: Analyze the concentration of this compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).

    • Apparent Permeability (Papp) Calculation: Calculate the Papp value to quantify the effect of the permeation enhancer.

  • Inhibition of Efflux Transporters: If this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the intestinal cells, co-administration with a P-gp inhibitor could increase its net absorption.

    Signaling Pathway Illustrating P-gp Efflux and Inhibition

    G cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelial Cell cluster_2 Systemic Circulation drug This compound pgp P-glycoprotein (P-gp) Efflux Transporter drug->pgp Efflux blood Bloodstream drug->blood Absorption pgp->drug inhibitor P-gp Inhibitor inhibitor->pgp Inhibition

    Mechanism of P-glycoprotein mediated drug efflux and its inhibition to improve absorption.

References

Technical Support Center: Minimizing Variability in Demethyl PL265 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "Demethyl PL265" is not publicly available. This technical support guide is based on general principles for minimizing variability in biochemical and cell-based assays and will be updated as specific information about this compound becomes available.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays involving small molecules?

A1: Variability in cell-based assays can arise from several factors, broadly categorized as biological, experimental, and instrumental.[1][2][3]

  • Biological Variability:

    • Cell Line Integrity: Passage number, cell line misidentification, and contamination can significantly alter experimental outcomes.

    • Inter-Patient Variability: When using primary cells, genetic differences between donors can be a major source of variation.[1]

    • Tissue Heterogeneity: Even within a single tissue biopsy, different cell types can lead to inconsistent results.[1]

  • Experimental Variability:

    • Reagent Quality and Consistency: Lot-to-lot variation in reagents, including the compound itself, media, and antibodies, can introduce significant variability.

    • Operator-Dependent Differences: Variations in pipetting technique, timing of incubations, and cell handling can lead to inconsistent results.

    • Assay Conditions: Fluctuations in temperature, CO2 levels, and humidity can impact cell health and compound activity.

  • Instrumental Variability:

    • Instrument Calibration: Improperly calibrated plate readers, liquid handlers, and other equipment can lead to inaccurate measurements.

    • Measurement Error: All instruments have an inherent level of measurement error that can contribute to overall variability.[4]

Q2: How can I minimize variability in my this compound experiments?

A2: A multi-faceted approach is necessary to minimize variability. This includes stringent quality control, robust experimental design, and consistent execution of protocols.

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all experimental procedures.

  • Cell Line Authentication: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling.

  • Reagent Qualification: Qualify new lots of critical reagents before use in large-scale experiments.

  • Control Experiments: Include appropriate positive and negative controls in every experiment to monitor assay performance.

  • Replication: Use both technical and biological replicates to assess the reproducibility of your results.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Plate-Based Assays

Possible Causes & Solutions

Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before seeding. Mix the cell suspension between seeding each plate. Avoid seeding from the edges of the plate where evaporation is higher.
Edge Effects Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to create a humidity barrier.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting technique. For small volumes, use reverse pipetting. Consider using automated liquid handlers for high-throughput experiments.
Compound Precipitation Visually inspect the compound stock solution and working solutions for any signs of precipitation. Determine the solubility of this compound in your assay buffer.
Issue 2: Inconsistent IC50/EC50 Values Between Experiments

Possible Causes & Solutions

Cause Troubleshooting Step
Cell Passage Number Use cells within a defined passage number range for all experiments.
Lot-to-Lot Variability of Reagents Qualify new lots of this compound, serum, and other critical reagents.
Variations in Incubation Time Ensure precise and consistent incubation times for all steps of the assay.
Inconsistent Data Analysis Use a standardized data analysis workflow and curve-fitting algorithm.

Experimental Protocols

Note: As no specific protocols for this compound are available, a generic protocol for a cell-based viability assay is provided below. This should be adapted based on the specific mechanism of action of this compound.

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding:

    • Trypsinize and count cells.

    • Resuspend cells in complete growth medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate vehicle.

    • Remove the old media from the cell plate and add 100 µL of media containing the desired concentration of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Logical Workflow for Troubleshooting High Variability

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Root Causes cluster_3 Corrective Actions A High Variability Observed B Check for Edge Effects A->B C Review Pipetting Technique A->C D Assess Cell Seeding Consistency A->D E Inspect Compound Solution A->E F Evaporation B->F G Operator Error C->G H Inconsistent Cell Distribution D->H I Compound Precipitation E->I J Use Inner Wells Only F->J K Recalibrate Pipettes / Retrain G->K L Optimize Seeding Protocol H->L M Check Solubility / Prepare Fresh I->M

Caption: Troubleshooting workflow for high well-to-well variability.

Hypothetical Signaling Pathway Modulated by this compound

Disclaimer: This is a hypothetical pathway and not based on published data for this compound.

G cluster_0 Upstream Signaling cluster_1 Point of Intervention cluster_2 Downstream Effects Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Demethyl_PL265 This compound Demethyl_PL265->Kinase2 Inhibition TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene

Caption: Hypothetical inhibitory action of this compound on a kinase cascade.

References

Technical Support Center: Analysis of DM-PLX Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hypothetical demethylated compound, DM-PLX. The information provided is based on general principles of small molecule degradation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common factors that can cause the degradation of DM-PLX?

A1: The stability of DM-PLX, like many demethylated small molecules, can be influenced by several environmental factors. Key factors that can induce degradation include:

  • pH: Variations in pH can lead to hydrolysis of susceptible functional groups within the DM-PLX molecule.[1]

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[2][3][4] Conversely, very low temperatures can sometimes cause phase changes or crystallization, which may also affect stability.[5]

  • Light Exposure: Exposure to UV or visible light can cause photodegradation, leading to the cleavage of chemical bonds.[1][6]

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.[1]

  • Moisture: For solid forms of DM-PLX, exposure to humidity can initiate hydrolysis and other degradation pathways.[6]

Q2: I am observing unexpected peaks in my chromatogram when analyzing DM-PLX. What could be the cause?

A2: Unexpected peaks, often referred to as "ghost peaks," can arise from several sources.[7][8] These include:

  • Contamination in the mobile phase, sample, or column.[7][8]

  • Carryover from a previous, more concentrated sample injection.[8][9]

  • The formation of degradation products during sample preparation or analysis.[7]

  • Impurities in the reference standard of DM-PLX.

To troubleshoot, it is recommended to run a blank injection (mobile phase only) to check for system contamination.[9] Additionally, ensuring proper cleaning of the injection port and using fresh, high-purity solvents can help eliminate ghost peaks.[7][8]

Q3: How can I prevent the degradation of DM-PLX during sample collection and storage?

A3: To ensure the integrity of DM-PLX in biological samples, several precautions can be taken:

  • Temperature Control: Process and store samples at low temperatures (e.g., on an ice bath or in a refrigerated autosampler) to slow down degradation.[10]

  • pH Adjustment: Use buffers to maintain a pH at which DM-PLX is most stable.[11]

  • Addition of Stabilizers: Depending on the suspected degradation pathway, antioxidants or enzyme inhibitors can be added to the sample matrix.[11]

  • Use of Specific Anticoagulants: For blood samples, certain anticoagulants like sodium fluoride/potassium oxalate may help inhibit enzymatic degradation.[10]

  • Light Protection: Store samples in amber vials or protect them from light to prevent photodegradation.[6]

  • Rapid Processing: Minimize the time between sample collection and analysis or freezing.[11]

Troubleshooting Guides

HPLC and LC-MS Analysis
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column overload, column contamination, or inappropriate mobile phase pH.[12][13]Dilute the sample, clean or replace the column, and optimize the mobile phase pH to ensure the analyte is in a single ionic state.[13]
Shifting Retention Times Inconsistent mobile phase composition, column degradation, or fluctuating column temperature.[12][14]Prepare fresh mobile phase, ensure the column is properly equilibrated, and use a column oven for stable temperature control.[14][15]
Loss of Signal/Sensitivity Sample degradation, ion suppression in the MS source, or incorrect detector settings.[16]Prepare fresh samples, optimize sample cleanup to remove interfering matrix components, and verify detector parameters.[15][16][17]
High Backpressure Blockage in the column or system tubing, or particulate matter from the sample.[8][14][16]Filter all samples and mobile phases before use, back-flush the column, and check for any crimped tubing.[7][14]
Baseline Noise or Drift Contaminated mobile phase, air bubbles in the system, or detector lamp instability.[7][16]Degas the mobile phase, purge the pump to remove air bubbles, and check the detector lamp's performance.[7][16]

Experimental Protocols

Forced Degradation Study of DM-PLX

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[18]

Objective: To identify the potential degradation products of DM-PLX under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of DM-PLX in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose the DM-PLX solutions to the following conditions in parallel:[1][6]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

  • Neutralization: After the incubation period, neutralize the acidic and basic solutions.

  • Analysis: Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating method, such as HPLC with UV detection or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify the degradation products. The goal is to achieve 10-20% degradation of the active ingredient.[19]

Data Presentation

Summary of Hypothetical DM-PLX Forced Degradation Results
Stress Condition % Degradation of DM-PLX Number of Degradation Products Detected Major Degradation Product (Relative Peak Area %)
0.1 M HCl, 60°C15.2%2DP1 (12.5%)
0.1 M NaOH, 60°C22.8%3DP2 (18.9%)
3% H₂O₂, RT11.5%1DP3 (10.1%)
80°C8.9%1DP1 (7.8%)
Photostability18.6%2DP4 (15.3%)

Visualizations

DM_PLX_Degradation_Pathway DM-PLX DM-PLX DP1 Degradation Product 1 (Hydrolysis Product) DM-PLX->DP1 Acid/Heat DP2 Degradation Product 2 (Base-catalyzed Product) DM-PLX->DP2 Base DP3 Degradation Product 3 (Oxidation Product) DM-PLX->DP3 Oxidation DP4 Degradation Product 4 (Photodegradation Product) DM-PLX->DP4 Light

Caption: Hypothetical Degradation Pathway of DM-PLX.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare DM-PLX Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) prep->stress analysis LC-MS Analysis stress->analysis data_proc Data Processing and Peak Identification analysis->data_proc pathway Elucidate Degradation Pathway data_proc->pathway method_val Validate Stability-Indicating Method pathway->method_val

Caption: Workflow for Forced Degradation Study.

References

addressing poor outcomes in Demethyl PL265 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethyl PL265. The information is designed to address common challenges and poor outcomes encountered during in vitro experiments.

Disclaimer

Due to the limited publicly available information on this compound, this guide is based on the analysis of related compounds and general principles of phosphonate prodrugs and anti-tumor agent experimentation. The provided protocols and signaling pathways are representative examples and may require optimization for your specific experimental setup. The primary source of information for "this compound" is a scientific publication (PMID: 25692029) titled "Design, Synthesis, and Biological Evaluation of Novel Phosphonate Prodrugs of a Demethylated Metabolite of the Potent Antitumor Agent PL-265".

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a demethylated metabolite of the potent antitumor agent PL-265. It is the active form of the drug, and research has focused on developing phosphonate prodrugs to improve its delivery and efficacy.

Q2: What is the general mechanism of action for this compound?

A2: As a metabolite of an antitumor agent, this compound is presumed to exert its effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The precise molecular targets may be specific to the cancer type being studied.

Q3: Why are phosphonate prodrugs of this compound used?

A3: Phosphonate groups are often negatively charged at physiological pH, which can limit their ability to cross cell membranes. Prodrug strategies mask these charges, improving cell permeability and bioavailability. Intracellular enzymes then cleave the prodrug moiety, releasing the active this compound inside the cell.

Q4: How should this compound be stored?

A4: While specific stability data for this compound is not widely available, as a general practice for similar compounds, it should be stored as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Q5: What are the expected outcomes of a successful this compound experiment?

A5: Successful experiments should demonstrate a dose-dependent inhibition of cancer cell growth, induction of apoptosis, and/or modulation of a specific signaling pathway. The expected IC50 value will vary depending on the cell line and experimental conditions.

Troubleshooting Guide

Problem 1: No or Low Potency/Efficacy Observed
Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage of this compound stock solutions (-20°C or -80°C). Prepare fresh working dilutions for each experiment.
Incorrect Dosage Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line.
Cell Line Resistance The target cell line may have intrinsic or acquired resistance to this compound. Verify the expression of the target protein/pathway in your cell line. Consider using a different, more sensitive cell line as a positive control.
Suboptimal Experimental Conditions Optimize cell seeding density, treatment duration, and media conditions. Ensure the final solvent concentration (e.g., DMSO) is not affecting cell viability.
Inefficient Prodrug Conversion If using a prodrug of this compound, the cells may lack the necessary enzymes to efficiently convert the prodrug to its active form. Confirm the expression of relevant esterases or other activating enzymes.
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and follow a consistent seeding pattern in multi-well plates.
Edge Effects in Multi-well Plates Minimize edge effects by not using the outer wells of the plate for experimental samples or by filling them with media to maintain humidity.
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each replicate.
Contamination Regularly check cell cultures for microbial contamination. Perform mycoplasma testing.
Problem 3: Off-Target Effects or Cellular Toxicity
Possible Cause Troubleshooting Step
High Compound Concentration Use the lowest effective concentration of this compound as determined by your dose-response curve.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.1%). Include a vehicle-only control in your experiments.
Activation of Stress Pathways High concentrations of a drug can induce cellular stress responses. Monitor markers of cellular stress (e.g., heat shock proteins) via western blot.

Quantitative Data Summary

The following tables represent hypothetical data that should be generated when characterizing this compound in a new cell line.

Table 1: Dose-Response of this compound on Cancer Cell Viability

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.195.3 ± 4.8
175.1 ± 6.1
1048.9 ± 3.9
5022.5 ± 2.5
1005.7 ± 1.8

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)8.5
A549 (Lung Cancer)12.3
HCT116 (Colon Cancer)5.2
PC-3 (Prostate Cancer)15.8

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 Hypothetical Signaling Pathway of this compound Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Demethyl_PL265 This compound Demethyl_PL265->AKT

Caption: Hypothetical signaling pathway showing this compound inhibiting the PI3K/AKT/mTOR pathway.

G cluster_1 Experimental Workflow for this compound Cell_Culture 1. Cell Culture (Select appropriate cell line) Dose_Response 2. Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response Mechanism_Study 3. Mechanism of Action Study (Western Blot, Apoptosis Assay) Dose_Response->Mechanism_Study Data_Analysis 4. Data Analysis & Interpretation Mechanism_Study->Data_Analysis G cluster_2 Troubleshooting Logic for Poor Efficacy Start Poor Efficacy Observed Check_Compound Is the compound stored correctly and freshly diluted? Start->Check_Compound Check_Dosage Was a proper dose-response performed? Check_Compound->Check_Dosage Yes Solution_Compound Re-test with fresh compound Check_Compound->Solution_Compound No Check_Cells Is the cell line appropriate and healthy? Check_Dosage->Check_Cells Yes Solution_Dosage Perform new dose-response Check_Dosage->Solution_Dosage No Solution_Cells Use a positive control cell line Check_Cells->Solution_Cells No End Problem Resolved Check_Cells->End Yes Solution_Compound->End Solution_Dosage->End Solution_Cells->End

Technical Support Center: Histone Demethylase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with histone demethylase (HDM) enzyme assays. It is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.

Important Note on "Demethyl PL265": Initial searches for "this compound enzyme" suggest a possible misunderstanding. "this compound" is a chemical compound, and "PL265" has been identified as a dual enkephalinase inhibitor[1]. It is not a histone demethylase enzyme. This guide will focus on general protocols and troubleshooting for histone demethylase assays.

Frequently Asked Questions (FAQs)

Q1: What are the common types of histone demethylase assays?

A1: Histone demethylase assays typically fall into two main categories based on the detection method:

  • Detection of Byproducts: These assays measure the formation of products generated during the demethylation reaction, such as formaldehyde or hydrogen peroxide.[2] Common methods include coupling the byproduct to a fluorescent or colorimetric reporter molecule.[2]

  • Direct Detection of Demethylated Product: These assays directly measure the demethylated histone substrate. This is often achieved using specific antibodies that recognize the demethylated epitope.[3][4] Techniques like AlphaLISA, TR-FRET, and ELISA are commonly employed.[3]

Q2: How do I choose the right assay type for my experiment?

A2: The choice of assay depends on several factors, including the specific histone demethylase being studied, the available laboratory equipment, and the experimental goals (e.g., inhibitor screening vs. kinetic studies).

Assay TypeAdvantagesDisadvantages
Formaldehyde Detection Broadly applicable to many HDMs.Can be prone to interference from colored or fluorescent compounds.
Antibody-Based (e.g., AlphaLISA, TR-FRET) High sensitivity and specificity.[3]Requires specific and validated antibodies; can be more expensive.
Mass Spectrometry Provides direct and label-free detection of substrate and product.Requires specialized equipment and expertise.

Q3: What are the critical reagents and components in a histone demethylase assay?

A3: Key components include:

  • Histone Demethylase Enzyme: Purified, active enzyme is crucial.

  • Histone Substrate: This can be a full-length histone protein or a peptide corresponding to the N-terminal tail with a specific methylation mark.

  • Cofactors: Many HDMs require specific cofactors for activity. For example, Jumonji C (JmjC) domain-containing demethylases require Fe(II) and α-ketoglutarate, while LSD-family demethylases require FAD.[2]

  • Assay Buffer: The buffer composition, including pH and ionic strength, should be optimized for enzyme activity and stability.

  • Detection Reagents: These will vary depending on the assay type (e.g., formaldehyde detection reagent, specific antibodies, secondary reagents).

Troubleshooting Guide

Issue 1: High Background Signal

  • Question: My negative control wells (no enzyme or no substrate) show a high signal. What could be the cause?

  • Answer: High background can be caused by several factors:

    • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free of contamination.

    • Autohydrolysis of Substrate: Some substrates may be unstable and spontaneously break down. Test substrate stability in the assay buffer over time.

    • Interference from Test Compounds: If screening inhibitors, the compounds themselves may be fluorescent or colored, interfering with the detection method. Run a control with the compound in the absence of other assay components.

    • Non-specific Antibody Binding: In antibody-based assays, the antibody may be cross-reacting with other components. Try increasing the blocking agent concentration or using a different antibody.

Issue 2: Low or No Enzyme Activity

  • Question: I am not observing any significant signal over my background. How can I troubleshoot this?

  • Answer: A lack of signal is often due to inactive enzyme or suboptimal assay conditions:

    • Enzyme Inactivity: The enzyme may have degraded due to improper storage or handling. Always store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. It's advisable to aliquot the enzyme upon receipt.

    • Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme. Consult the literature or the enzyme supplier for recommended conditions.

    • Missing Cofactors: Ensure that all necessary cofactors are present at the correct concentrations.

    • Incorrect Substrate: Verify that you are using the correct methylated histone substrate for your enzyme of interest.

    • Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. Perform a time-course experiment to determine the optimal incubation time.

Issue 3: High Well-to-Well Variability

  • Question: I am seeing significant variability between my replicate wells. What can I do to improve consistency?

  • Answer: High variability can obscure real results and is often due to technical errors:

    • Pipetting Inaccuracy: Ensure your pipettes are calibrated and use proper pipetting techniques. For small volumes, it is often better to prepare a master mix of reagents to be dispensed into the wells.

    • Incomplete Mixing: Gently mix the contents of each well after adding all reagents. Avoid vigorous shaking that could denature the enzyme.

    • Edge Effects: In microplate-based assays, the outer wells can be prone to evaporation, leading to changes in reagent concentrations. Consider not using the outermost wells or filling them with buffer to create a humidity barrier.

    • Temperature Gradients: Ensure the entire plate is at a uniform temperature during incubation.

Experimental Protocols

Protocol 1: General Histone Demethylase Activity Assay (Formaldehyde Detection)

This protocol is a general guideline and should be optimized for the specific enzyme and substrate being used.

  • Prepare Assay Buffer: A typical buffer might be 50 mM HEPES, pH 7.5, containing 50 mM KCl, and 0.01% Tween-20.

  • Prepare Reagents:

    • Enzyme Stock: Dilute the histone demethylase to the desired concentration in assay buffer.

    • Substrate Stock: Prepare a stock solution of the methylated histone peptide in assay buffer.

    • Cofactor Mix: If required, prepare a solution containing the necessary cofactors (e.g., Fe(II), α-ketoglutarate, FAD) in assay buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add the assay components in the following order:

      • Assay Buffer

      • Cofactor Mix

      • Enzyme or vehicle (for negative control)

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

    • Initiate the reaction by adding the histone substrate to all wells.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the reaction temperature.

    • Stop the reaction by adding a stop solution (e.g., a solution containing a chelating agent like EDTA if using a metal-dependent enzyme).

  • Detection:

    • Add the formaldehyde detection reagent according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or fluorescence development.

    • Read the plate on a suitable microplate reader at the appropriate wavelength.

Protocol 2: Antibody-Based Demethylase Assay (General Workflow)

  • Enzymatic Reaction:

    • Perform the enzymatic reaction as described in Protocol 1, steps 1-3.

  • Detection:

    • Add the primary antibody specific for the demethylated product to each well.

    • Incubate to allow for antibody-antigen binding.

    • Add the secondary detection reagents (e.g., for AlphaLISA, add acceptor beads and then donor beads; for TR-FRET, add the europium-labeled antibody and the acceptor-labeled streptavidin if using a biotinylated substrate).

    • Incubate as recommended by the assay kit manufacturer.

    • Read the plate on a compatible microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffers) plate Plate Setup (Controls, Test Compounds) add_enzyme Add Enzyme & Cofactors plate->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate (Start Reaction) pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagents stop_reaction->add_detection read_plate Read Plate add_detection->read_plate analyze Analyze Data (Calculate % Inhibition, IC50) read_plate->analyze

Caption: Experimental workflow for a histone demethylase inhibitor screening assay.

troubleshooting_tree cluster_high_bg cluster_low_signal cluster_variability start Problem with Assay Results high_bg High Background Signal? start->high_bg low_signal Low or No Signal? start->low_signal variability High Variability? start->variability check_reagents Check for Reagent Contamination high_bg->check_reagents Yes check_compound Check for Compound Interference check_reagents->check_compound solution Problem Resolved check_compound->solution check_enzyme Verify Enzyme Activity (Positive Control) low_signal->check_enzyme Yes check_conditions Optimize Assay Conditions (pH, Temp, Cofactors) check_enzyme->check_conditions check_time Perform Time-Course check_conditions->check_time check_time->solution check_pipetting Review Pipetting Technique variability->check_pipetting Yes use_master_mix Use Master Mixes check_pipetting->use_master_mix check_edge_effects Check for Edge Effects use_master_mix->check_edge_effects check_edge_effects->solution

Caption: Troubleshooting decision tree for common issues in histone demethylase assays.

References

Technical Support Center: Demethyl PL265 Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation of Demethyl PL265 for experimental use.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?

A1: It is common for highly potent small molecule inhibitors like this compound to have poor aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its broad solubilizing capacity.[1] From this stock solution, you can make serial dilutions into your final aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v) to avoid impacting the biological system.[1][2]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are a few strategies to address this:

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your assay is as low as possible, ideally below 0.1%.[2]

  • Use a Surfactant: Including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in your final assay buffer can help to disrupt the formation of compound aggregates.[3]

  • Consider Co-solvents: A mixture of solvents can sometimes improve solubility. For example, a combination of DMSO and polyethylene glycol (PEG400) might maintain solubility upon aqueous dilution.[1]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the final aqueous medium may improve its solubility. It is important to ensure the chosen pH is compatible with your experimental system.[1]

Q3: How can I determine the optimal solvent and concentration for my this compound stock solution?

A3: A systematic solubility test is recommended. This involves attempting to dissolve a known amount of this compound in a precise volume of different solvents (e.g., DMSO, ethanol, DMF) to a high target concentration. After vigorous mixing and centrifugation to pellet any undissolved material, the clarity of the supernatant will give you a qualitative measure of solubility. For quantitative analysis, the supernatant can be analyzed by HPLC.

Q4: I am concerned about the stability of this compound in my experimental conditions. How can I assess this?

A4: Stability testing is crucial to ensure the integrity of your compound throughout your experiment.[4] You can assess stability by incubating this compound in your final assay medium at the experimental temperature for various durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, the remaining concentration of the intact compound can be quantified using a stability-indicating method like HPLC.

Q5: My experimental results with this compound are inconsistent. What could be the formulation-related causes?

A5: Inconsistent results can often be traced back to formulation issues:

  • Compound Precipitation: The compound may be precipitating out of solution at the working concentration, leading to a lower effective concentration. Visually inspect your solutions for any cloudiness or particulates.

  • Compound Degradation: this compound may not be stable under your experimental conditions (e.g., temperature, pH, light exposure). Performing a stability study as described in Q4 is recommended.

  • Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the actual concentration in solution. Using low-adhesion microplates and tubes can help mitigate this.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Media
Potential Cause Recommended Solution
High hydrophobicity of this compoundPrepare a high-concentration stock solution in an organic solvent like DMSO.[1]
Precipitation upon dilutionLower the final organic solvent concentration, use surfactants or co-solvents, or adjust the pH of the aqueous medium.[1][3]
Incorrect solvent choiceTest a panel of water-miscible organic solvents (e.g., DMSO, ethanol, DMF, acetonitrile) to find the optimal one for your stock solution.[1]
Issue 2: Compound Instability in Solution
Potential Cause Recommended Solution
Temperature sensitivityStore stock solutions at -20°C or -80°C. Prepare fresh working dilutions for each experiment. Avoid repeated freeze-thaw cycles.
pH sensitivityDetermine the optimal pH range for stability and adjust your experimental buffers accordingly.
Light sensitivityProtect solutions from light by using amber vials or covering containers with aluminum foil.
Oxidative degradationPrepare solutions in degassed buffers and consider adding antioxidants if compatible with your assay.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

  • HPLC system with a suitable column and detector

Methodology:

  • Add an excess amount of this compound powder to a microcentrifuge tube.

  • Add a known volume of the aqueous buffer (e.g., 1 mL) to the tube.

  • Vortex the tube vigorously for 2 minutes.

  • Incubate the slurry at a controlled temperature (e.g., 25°C or 37°C) for 24 hours with constant agitation to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

Protocol 2: Stability Assessment of this compound in Solution

Objective: To evaluate the stability of this compound in a specific solvent or experimental medium over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental medium (e.g., cell culture medium with 10% FBS)

  • Incubator set to the experimental temperature (e.g., 37°C)

  • HPLC system

Methodology:

  • Prepare a working solution of this compound in the experimental medium at the desired final concentration.

  • Aliquot the solution into several vials.

  • Place the vials in an incubator at the relevant experimental temperature.

  • At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one vial.

  • Immediately analyze the concentration of the remaining intact this compound in the sample by HPLC.

  • The initial concentration at time 0 is considered 100%. Calculate the percentage of this compound remaining at each subsequent time point.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
Solvent Solubility at 25°C (mg/mL) Observations
Water< 0.01Insoluble
PBS, pH 7.4< 0.01Insoluble
Ethanol~5Slightly Soluble
DMSO> 50Freely Soluble
DMF> 50Freely Soluble

Note: The data presented are for illustrative purposes and may not represent the actual solubility of this compound.

Table 2: Stability of this compound in Aqueous Buffer at 37°C
Time (hours) Remaining this compound (%)
0100
298.5
496.2
891.8
1285.3
2475.1

Note: The data presented are for illustrative purposes and may not represent the actual stability of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_assay Experiment start This compound Powder stock Prepare High-Concentration Stock (e.g., 10 mM in DMSO) start->stock working Dilute to Working Concentration in Assay Buffer stock->working precipitate Precipitation Observed? working->precipitate optimize Optimize Formulation: - Lower [DMSO] - Add Surfactant - Use Co-solvent precipitate->optimize Yes assay Perform In Vitro Experiment precipitate->assay No optimize->working results Analyze Results assay->results

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway_example PL265 This compound TargetEnzyme Target Methyltransferase PL265->TargetEnzyme Inhibition DNA_Methylation DNA Methylation TargetEnzyme->DNA_Methylation Catalyzes Gene_Silencing Target Gene Silencing DNA_Methylation->Gene_Silencing Cellular_Effect Cellular Phenotype Gene_Silencing->Cellular_Effect

Caption: Simplified hypothetical signaling pathway of this compound action.

References

Technical Support Center: Interpreting Unexpected Results with Demethyl PL265

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Demethyl PL265. The information herein is designed to address specific issues that may be encountered during experimentation and to aid in the interpretation of unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dual enkephalinase inhibitor.[1] Its primary mechanism of action is the inhibition of two enzymes responsible for the degradation of endogenous enkephalins: aminopeptidase N (APN) and neprilysin (NEP).[1] By inhibiting these enzymes, this compound increases the local concentration of enkephalins, which are endogenous opioid peptides with analgesic properties.[1]

Q2: What are the expected outcomes of using this compound in my experiments?

The primary expected outcome of using this compound is the potentiation of enkephalin signaling. In preclinical models, this has been shown to produce analgesic effects, particularly in neuropathic and cancer-induced bone pain.[1] Therefore, in relevant experimental systems, one would expect to observe outcomes consistent with the activation of opioid receptors by enkephalins, such as reduced pain responses or modulation of neuronal activity.

Q3: How should I dissolve and store this compound?

For optimal results and to avoid issues with solubility, it is recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[2] This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to prevent solvent-induced artifacts.[2] For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: I am not observing the expected analgesic or opioid-related effects. What are the potential reasons?

Several factors could contribute to a lack of expected effects. These include:

  • Suboptimal Compound Concentration: The concentration of this compound may be too low to achieve sufficient inhibition of APN and NEP. A dose-response experiment is recommended to determine the optimal concentration for your specific model system.

  • Low Endogenous Enkephalin Levels: The efficacy of this compound is dependent on the presence of endogenous enkephalins. If the baseline level of enkephalins in your experimental model is low, the effect of inhibiting their degradation will be minimal.

  • Receptor Desensitization or Downregulation: Prolonged or high-intensity activation of opioid receptors can lead to their desensitization or downregulation, which could mask the effects of increased enkephalin levels.

  • Compound Instability: Ensure that the compound has been stored correctly and that the working solutions are freshly prepared. Degradation of the compound can lead to a loss of activity.

Q5: I am observing effects that seem unrelated to enkephalin signaling. Could these be off-target effects?

While this compound is designed to be a specific dual inhibitor of APN and NEP, off-target effects are a possibility with any small molecule inhibitor. If you observe unexpected phenotypes, it is important to consider the following:

  • Phenotypic Screening: Compare the observed effects with the known functions of APN and NEP beyond enkephalin degradation. Both enzymes have other substrates and are involved in various physiological processes.

  • Control Experiments: Utilize structurally distinct inhibitors of APN and NEP to see if they replicate the unexpected phenotype. Additionally, consider using a negative control compound that is structurally similar to this compound but is known to be inactive.

  • Cell Line Characterization: If working with cell lines, ensure they are properly authenticated and free from contamination.[3] Cell line misidentification or contamination can lead to unpredictable results.[3]

Troubleshooting Guide

Issue 1: High Variability in Experimental Replicates

High variability between replicates can obscure real biological effects. Consider the following troubleshooting steps:

Potential Cause Recommended Action
Inconsistent cell seeding densityEnsure a homogenous cell suspension and use calibrated pipettes for cell plating. Avoid using the outer wells of multi-well plates, which are prone to evaporation.
Pipetting errors with the compoundUse calibrated pipettes and consider using reverse pipetting for viscous solutions like DMSO stocks.
Compound instability in mediaPrepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light if it is light-sensitive.
Cell line heterogeneityUse cells from a low passage number and ensure consistent culture conditions. Consider single-cell cloning to generate a more homogenous population.
Issue 2: Unexpected Increase in Cell Proliferation or Viability

An unexpected pro-survival or proliferative effect could be due to several factors:

Potential Cause Recommended Action
Activation of pro-survival signaling pathwaysInvestigate the activation state of known pro-survival pathways such as the MAPK/ERK and PI3K/Akt pathways via Western blot analysis.[4]
Off-target effects on other cell surface proteinsConduct a broader screening of the compound against a panel of receptors and enzymes to identify potential off-target interactions.
Nutrient or growth factor-like effectsAnalyze the metabolic state of the cells in the presence of the compound to see if it is influencing cellular metabolism.
Issue 3: Lack of Effect in an In Vivo Model

The transition from in vitro to in vivo experiments can present unique challenges:

Potential Cause Recommended Action
Poor bioavailability of the inhibitorConduct pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Rapid metabolism of the inhibitorAnalyze plasma and tissue samples for the presence of metabolites.
Insufficient dose or dosing frequencyPerform a dose-escalation study to determine the maximum tolerated dose and the optimal dosing schedule to maintain therapeutic concentrations at the target site.
Issues with the vehicle formulationTest the vehicle alone to ensure it does not cause any adverse effects or interfere with the compound's activity.

Experimental Protocols

Protocol 1: Western Blot for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of key signaling proteins, such as ERK and Akt, in response to this compound treatment.

  • Cell Seeding: Seed cells in a 6-well plate at an optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of the proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enkephalins Enkephalins APN APN Enkephalins->APN Degradation NEP NEP Enkephalins->NEP Degradation Opioid_Receptor Opioid_Receptor Enkephalins->Opioid_Receptor Binds to Downstream_Signaling Downstream_Signaling Opioid_Receptor->Downstream_Signaling Analgesia Analgesia Downstream_Signaling->Analgesia Demethyl_PL265 Demethyl_PL265 Demethyl_PL265->APN Demethyl_PL265->NEP Troubleshooting_Workflow Start Start Unexpected_Result Unexpected Result Observed Start->Unexpected_Result Check_Basics Check Basic Experimental Parameters (Concentration, Cell Health, Controls) Unexpected_Result->Check_Basics Hypothesize_Cause Hypothesize Potential Cause Check_Basics->Hypothesize_Cause Off_Target Off-Target Effect? Hypothesize_Cause->Off_Target Compensatory_Pathway Compensatory Pathway Activation? Hypothesize_Cause->Compensatory_Pathway Compound_Issue Compound Instability/Solubility? Hypothesize_Cause->Compound_Issue Design_Experiment Design Follow-up Experiment Off_Target->Design_Experiment Compensatory_Pathway->Design_Experiment Compound_Issue->Design_Experiment Interpret_Data Interpret New Data Design_Experiment->Interpret_Data Conclusion Conclusion Interpret_Data->Conclusion

References

Technical Support Center: Purity Assessment of Demethyl PL265

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for assessing the purity of Demethyl PL265 samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected purity?

This compound is a small molecule with the chemical formula C27H35N2O9P and a molecular weight of 562.5 g/mol .[1] For early-stage research and development, a purity level of >95% is generally considered acceptable. However, for later-stage development, such as preclinical toxicology studies, a purity of >98% or even >99% is often required. Purity requirements should be defined based on the specific experimental needs.

Q2: What are the common sources of impurities in this compound samples?

Impurities in this compound can originate from various stages of its lifecycle.[2][3][4][5] Common sources include:

  • Synthesis-Related Impurities: Unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.[2][3][4]

  • Degradation Products: Impurities that form when this compound breaks down due to exposure to light, heat, moisture, or incompatible pH conditions during storage or handling.[3][4][5]

  • Residual Solvents: Organic solvents used during the synthesis and purification process that are not completely removed.[2][3]

  • Inorganic Impurities: Contaminants like inorganic salts, heavy metals from reactors or catalysts, and filter aids.[2][3][4]

Q3: How should I store this compound samples to prevent degradation?

To maintain sample integrity, store this compound as a solid (lyophilized powder if possible) in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For solutions, prepare them fresh in a suitable, high-purity solvent and store at low temperatures for short periods only. Avoid repeated freeze-thaw cycles.

Q4: Which analytical technique is most suitable for a routine purity check of this compound?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for routine purity assessment of small molecules like this compound.[6][7] It is excellent for quantifying the main component and detecting organic impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is often used in parallel to confirm the identity of the main peak and to get mass information on impurities.[8][9][10]

Section 2: Key Analytical Protocols & Data

A systematic approach is crucial for accurately determining the purity of this compound. The following workflow is recommended.

cluster_workflow Purity Assessment Workflow for this compound Sample Receive/Prepare This compound Sample HPLC 1. HPLC-UV Analysis (Primary Purity Check) Sample->HPLC Decision Purity >95%? HPLC->Decision LCMS 2. LC-MS Analysis (Identity Confirmation & Impurity Mass) NMR 3. qNMR Analysis (Absolute Purity & Structure) LCMS->NMR Report Generate Certificate of Analysis (CoA) NMR->Report Decision->LCMS Yes Decision->Report No (Further Purification Needed)

A typical workflow for assessing the purity of new this compound samples.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is used to determine the purity of this compound based on the area percentage of the main peak in the chromatogram.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Chromatographic Separation: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Data: HPLC Parameters

ParameterRecommended SettingPurpose
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Standard for separating small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Gradient 5% to 95% B over 20 minutesEnsures elution of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Injection Volume 5-10 µLBalances signal intensity and column loading.
Column Temp. 30°CEnsures reproducible retention times.
UV Wavelength 214 nm and 254 nm214 nm for general detection; 254 nm if an aromatic moiety is present.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the identity of the main peak as this compound and to determine the molecular weights of any observed impurities.[8][10][11]

Methodology:

  • LC Separation: Use the same or a similar LC method as described for HPLC-UV. MS-compatible mobile phases (e.g., formic acid or ammonium acetate buffers) are essential.

  • Mass Spectrometry Analysis: The eluent from the column is directed into the mass spectrometer.

  • Data Analysis:

    • Confirm the mass of the main peak corresponds to the expected mass of this compound.

    • Examine the mass spectra of impurity peaks to propose their molecular formulas.

Quantitative Data: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)Standard for polar small molecules.
Polarity Positive (+) and Negative (-)Run in both modes to ensure detection.
Expected [M+H]⁺ Ion 563.215 Calculated for C27H35N2O9P (Exact Mass: 562.208).[1]
Mass Range 100 - 1000 m/zCovers the expected mass of the parent compound and potential impurities/fragments.
Capillary Voltage 3-4 kVTypical voltage for stable spray in ESI.

Protocol 3: Quantitative NMR (qNMR)

qNMR can be used to determine the absolute purity of a sample by comparing the integral of a this compound signal to that of a certified internal standard of known concentration.[12][13][14]

Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Compare the integral of a well-resolved proton signal from this compound with the integral of a signal from the internal standard to calculate the absolute purity.

Section 3: Troubleshooting Guide

Q5: My HPLC chromatogram shows unexpected peaks. What should I do?

Unexpected peaks can be impurities, contaminants, or artifacts. Follow this logical troubleshooting process.

cluster_troubleshooting Troubleshooting Unexpected HPLC Peaks Start Unexpected Peak Observed Blank Peak present in blank injection? Start->Blank SamplePrep Peak present in sample diluent only? Blank->SamplePrep No Conclusion1 Contamination from Mobile Phase or System Blank->Conclusion1 Yes LCMS Analyze by LC-MS to get mass SamplePrep->LCMS No Conclusion2 Contamination from Sample Solvent SamplePrep->Conclusion2 Yes Degradation Mass related to This compound? LCMS->Degradation Conclusion3 Sample Impurity (Synthesis or Degradation) Degradation->Conclusion3 Yes Conclusion4 Unrelated Contaminant Degradation->Conclusion4 No

A decision tree for identifying the source of unexpected HPLC peaks.

Step-by-step guidance:

  • Inject a "blank": Run the HPLC method with an injection of your sample solvent (diluent). If the peak is present, it's a contaminant from your solvent or the HPLC system.[15]

  • Check mobile phase: If the blank is clean, the peak originates from the sample. Prepare fresh mobile phase to rule out solvent contamination.[16][17]

  • Analyze by LC-MS: The fastest way to identify the peak is to get its mass. An LC-MS analysis will reveal the molecular weight of the unknown peak.[10][18]

  • Interpret the mass:

    • If the mass corresponds to a potential synthesis by-product or a degradation product (e.g., hydrolysis, oxidation), it is likely a true sample impurity.

    • If the mass is unrelated to this compound, it may be a contaminant introduced during sample handling (e.g., from glassware, plasticware).

Q6: The purity value is lower than expected. What are the common causes?

A low purity result can be due to actual sample impurity or analytical issues.

  • Sample Degradation: The sample may have degraded during storage or sample preparation. Re-analyze a freshly prepared solution from a properly stored solid sample.

  • Incomplete Reaction or Purification: The synthesis may have been incomplete, or the final purification step may have been ineffective.

  • Incorrect Integration: Ensure the HPLC data processing method correctly integrates all peaks, including small ones, and that the baseline is set properly.

  • Poor Peak Shape: Peak tailing or fronting can lead to inaccurate integration.[19] This may be caused by column overload (inject a more dilute sample), a mismatch between the sample solvent and mobile phase, or column degradation.[19][20]

Q7: I am seeing significant peak tailing in my chromatogram. How can I fix this?

Peak tailing is often caused by secondary interactions between the analyte and the column's stationary phase.

  • Adjust Mobile Phase pH: If this compound has basic functional groups (like amines), they can interact with residual silanols on the C18 column. Adding a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase can protonate these groups and improve peak shape.

  • Reduce Sample Concentration: Overloading the column is a common cause of peak distortion.[16] Dilute your sample and re-inject.

  • Check for Column Voids: A void at the head of the column can cause tailing. Try reversing the column and flushing it, but replacement is often necessary.[20]

  • Use a Different Column: Consider a column with end-capping or a different stationary phase if the problem persists.

Q8: My LC-MS data does not show the expected [M+H]⁺ ion at 563.2. What should I do?

  • Check Polarity: this compound might ionize more efficiently in negative mode. Check for the [M-H]⁻ ion at m/z 561.2 or other adducts like [M+HCOO]⁻.

  • In-Source Fragmentation: The molecule might be fragmenting in the ion source. Try reducing the fragmentation voltage or cone voltage in the MS settings.

  • Adduct Formation: The molecule may be forming adducts with salts present in the mobile phase or sample. Look for sodium [M+Na]⁺ (m/z 585.2) or potassium [M+K]⁺ (m/z 601.2) adducts.

  • Confirm LC Elution: Ensure the peak is actually eluting from the column by monitoring the UV trace simultaneously. A system issue might be preventing the sample from reaching the mass spectrometer.[15]

References

mitigating side effects in Demethyl PL265 animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Demethyl PL265" is not publicly available. The following technical support guide is a representative model developed for a hypothetical novel demethylating agent, based on common principles and challenges observed in preclinical studies of epigenetic modulators. The data and protocols are illustrative.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of DNA methyltransferases (DNMTs). By covalently binding to the active site of DNMTs, it leads to the depletion of these enzymes and subsequent global and gene-specific DNA hypomethylation. This can reactivate tumor suppressor genes that have been silenced by hypermethylation, leading to cell cycle arrest and apoptosis in cancer cells.

Q2: What are the most common side effects observed with this compound in animal studies?

A2: The most frequently observed side effects are related to its mechanism of action and effects on rapidly dividing cells. These include myelosuppression (neutropenia, thrombocytopenia), gastrointestinal toxicity (diarrhea, weight loss), and potential for hepatotoxicity at higher doses. Researchers should establish a clear baseline for all animals before beginning treatment.

Q3: Is there a known therapeutic window for this compound in common animal models?

A3: The therapeutic window for this compound can vary depending on the animal model, tumor type, and dosing schedule. It is critical to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and the optimal biological dose (OBD) for your specific experimental setup.[1][2] Starting dose selection should be based on both preclinical safety data and pharmacodynamic endpoints.[1][2][3]

Troubleshooting Guides

Issue 1: Severe Myelosuppression

Symptoms: Significant drop in neutrophil and/or platelet counts in peripheral blood samples taken during the study.

Possible Causes:

  • Dose is too high for the specific animal strain or age.

  • Dosing schedule is too frequent, not allowing for hematopoietic recovery.

  • Individual animal sensitivity.

Troubleshooting Steps:

  • Dose Adjustment: Reduce the dose of this compound by 25-50% in subsequent cohorts.

  • Modify Dosing Schedule: Introduce "drug holidays" (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.

  • Supportive Care: Consider co-administration of hematopoietic growth factors (e.g., G-CSF for neutropenia) after consulting with your institution's veterinary staff.

  • Monitor Complete Blood Counts (CBCs): Increase the frequency of blood draws to monitor the nadir and recovery of blood cell counts.

Issue 2: Significant Body Weight Loss (>15%)

Symptoms: Rapid or progressive weight loss exceeding 15% of baseline body weight.

Possible Causes:

  • Gastrointestinal toxicity leading to decreased food and water intake or diarrhea.

  • Systemic toxicity.

  • Tumor burden (in efficacy studies).

Troubleshooting Steps:

  • Nutritional Support: Provide supplemental nutrition with high-calorie, palatable food or gels.

  • Hydration: Administer subcutaneous fluids to prevent dehydration.

  • Anti-diarrheal Agents: If diarrhea is observed, consider appropriate anti-diarrheal medication after veterinary consultation.

  • Dose Reduction: A dose reduction of this compound may be necessary.

  • Evaluate for Off-Target Toxicity: Off-target payload delivery is a critical driver for the tolerability of many therapeutic agents.[4] Consider if the observed toxicity aligns with the known on-target effects.

Data Summaries

Table 1: Dose-Dependent Side Effects of this compound in a Murine Xenograft Model

Dose Group (mg/kg)Mean Body Weight Loss (%)Grade ≥3 Neutropenia IncidenceGrade ≥3 Thrombocytopenia Incidence
Vehicle Control2%0%0%
55%10%5%
1012%40%25%
20 (MTD)18%75%60%

Table 2: Efficacy of Mitigation Strategies for Myelosuppression (at 20 mg/kg)

Mitigation StrategyMean Neutrophil Nadir (x10³/µL)Mean Platelet Nadir (x10³/µL)Anti-Tumor Efficacy (Tumor Growth Inhibition)
None1.215085%
G-CSF Co-administration3.516084%
Dosing Schedule (5 days on, 2 off)2.825080%

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

  • Dose Escalation:

    • Start with a dose estimated to be safe based on in vitro cytotoxicity (e.g., 1/10th of the dose causing 50% growth inhibition in sensitive cell lines, converted to a human equivalent dose and then back to a mouse dose).

    • Use a cohort of 3-5 mice per dose level.

    • Administer this compound via the intended clinical route (e.g., intraperitoneal injection) daily for 14 days.

    • Escalate the dose in subsequent cohorts by a factor of 1.5-2x until dose-limiting toxicities (DLTs) are observed.

  • Monitoring:

    • Record body weight and clinical signs of toxicity daily.

    • Collect blood samples for CBC analysis at baseline, day 7, and day 14.

    • Perform gross necropsy and histopathological analysis of major organs at the end of the study.

  • Definition of DLT: Dose-limiting toxicity is defined as >20% body weight loss, severe myelosuppression (Grade 4), or significant organ damage observed on histopathology.

  • MTD Determination: The MTD is defined as the highest dose at which no more than 1 in 3-5 animals experiences a DLT.

Visualizations

Demethyl_PL265_Signaling_Pathway cluster_0 Cell Nucleus DNA DNA DNMT1 DNMT1 DNA->DNMT1 Methylated_DNA Methylated_DNA DNMT1->Methylated_DNA Maintains Methylation TSG_Promoter Tumor Suppressor Gene Promoter (Hypermethylated) Methylated_DNA->TSG_Promoter Silences Gene TSG_Active Tumor Suppressor Gene (Active) TSG_Promoter->TSG_Active Reactivation Apoptosis Apoptosis TSG_Active->Apoptosis Induces Demethyl_PL265 Demethyl_PL265 Demethyl_PL265->DNMT1 Inhibition

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (7 days) Start->Acclimatization Baseline Baseline Measurements (Weight, CBC) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing This compound or Vehicle Administration Randomization->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Data_Collection Interim Data Collection (e.g., CBC on Day 7) Monitoring->Data_Collection Endpoint Endpoint Determination (e.g., Tumor Volume, Day 21) Monitoring->Endpoint Data_Collection->Dosing Continue Dosing Cycle Analysis Data Analysis and Histopathology Endpoint->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo studies.

References

Validation & Comparative

A Preclinical Showdown: Demethyl PL265 and Morphine for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of neuropathic pain management, the quest for effective analgesics with favorable side-effect profiles is a paramount challenge for researchers and drug development professionals. This guide provides an objective comparison of Demethyl PL265, the active metabolite of the novel dual enkephalinase inhibitor (DENKI) PL265, and the classical opioid analgesic, morphine. The following analysis is based on preclinical data from studies utilizing the partial sciatic nerve ligation (pSNL) model of neuropathic pain in rodents, a well-established model that mimics many of the symptoms of neuropathic pain in humans.

At a Glance: this compound vs. Morphine

FeatureThis compound (via PL265 administration)Morphine
Drug Class Dual Enkephalinase Inhibitor (DENKI)Opioid Agonist
Primary Mechanism Inhibition of Neprilysin (NEP) and Aminopeptidase N (APN)Mu (µ)-opioid receptor agonist
Mode of Action Enhances endogenous enkephalin levelsDirect activation of opioid receptors
Analgesic Efficacy Demonstrated reduction in thermal hyperalgesia and mechanical allodyniaDemonstrated reduction in thermal hyperalgesia and mechanical allodynia
Route of Administration (Preclinical) Oral (PL265)Subcutaneous, Intrathecal
Reported Side Effects Low potential for tolerance and addiction, absence of respiratory depression in preclinical models[1]Risk of tolerance, dependence, respiratory depression, and opioid-induced hyperalgesia[2]

Mechanism of Action: A Tale of Two Pathways

The analgesic effects of this compound and morphine stem from fundamentally different mechanisms within the opioidergic system.

This compound , as the active form of PL265, operates by inhibiting two key enzymes responsible for the degradation of endogenous enkephalins: neprilysin (NEP) and aminopeptidase N (APN)[3][4]. Enkephalins are naturally occurring opioid peptides that play a crucial role in pain modulation. By preventing their breakdown, this compound effectively increases the local concentration and prolongs the action of these endogenous pain-killers, leading to analgesia primarily through the activation of delta (δ) and mu (µ) opioid receptors[3]. This indirect approach of enhancing the body's own pain control system is a key differentiator from traditional opioids.

Morphine , the archetypal opioid analgesic, exerts its powerful pain-relieving effects by directly binding to and activating µ-opioid receptors located throughout the central and peripheral nervous systems. This binding mimics the action of endogenous opioids but with a much greater potency and duration, leading to a cascade of intracellular signaling events that ultimately inhibit the transmission of pain signals.

cluster_0 This compound (Active Metabolite of PL265) cluster_1 Morphine PL265 PL265 (Oral Administration) Demethyl_PL265 This compound PL265->Demethyl_PL265 Metabolism NEP Neprilysin (NEP) Demethyl_PL265->NEP Inhibits APN Aminopeptidase N (APN) Demethyl_PL265->APN Inhibits Enkephalins Endogenous Enkephalins Enkephalins->NEP Degradation Enkephalins->APN Degradation Opioid_Receptors_D Delta/Mu Opioid Receptors Enkephalins->Opioid_Receptors_D Activates Analgesia_D Analgesia Opioid_Receptors_D->Analgesia_D Morphine Morphine Mu_Opioid_Receptor Mu-Opioid Receptor Morphine->Mu_Opioid_Receptor Directly Activates Analgesia_M Analgesia Mu_Opioid_Receptor->Analgesia_M

Figure 1: Signaling Pathways of this compound and Morphine.

Preclinical Efficacy in a Neuropathic Pain Model

The following tables summarize quantitative data from separate preclinical studies investigating the effects of PL265 and morphine in the partial sciatic nerve ligation (pSNL) model of neuropathic pain. It is important to note that while the models are the same, direct comparisons should be made with caution due to potential variations in experimental protocols between studies.

Table 1: Effect on Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain. It is commonly assessed using the von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus.

TreatmentAnimal ModelDosePaw Withdrawal Threshold (g)% Reversal of AllodyniaSource
PL265 Mouse (pSNL)50 mg/kg (oral, daily for 9 days post-injury)Increased from ~0.1g to ~0.6gNot explicitly stated, but significant increase from baseline[3]
Morphine Mouse (pSNL)1 mg/kg (s.c.)Increased from ~0.2g to ~1.0g (at 1h post-injection)Significant reversal[5]
Morphine Mouse (pSNL)5 mg/kg (s.c.)Increased from ~0.2g to ~2.5g (at 1h post-injection)Significant reversal[5]
Table 2: Effect on Thermal Hyperalgesia (Hargreaves Test)

Thermal hyperalgesia, an increased sensitivity to painful heat stimuli, is another common symptom of neuropathic pain. The Hargreaves test measures the latency of paw withdrawal from a radiant heat source.

TreatmentAnimal ModelDosePaw Withdrawal Latency (s)% Reversal of HyperalgesiaSource
PL265 Mouse (pSNL)50 mg/kg (oral, daily for 9 days post-injury)Increased from ~4s to ~8sNot explicitly stated, but significant increase from baseline[3]
Morphine Rat (CCI*)5, 10, 15, 20 mg/kg/day (s.c.)Dose-dependent increase in withdrawal latencySignificant reversal[6]
Morphine Mouse (pSNL)3 and 10 mg/kg (s.c., pre-injury)Prevented the development of thermal hyperalgesiaSignificant prevention[7]

*Note: Data for morphine in the Hargreaves test was most clearly available for the Chronic Constriction Injury (CCI) model, which is another common model of neuropathic pain similar to pSNL.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.

Partial Sciatic Nerve Ligation (pSNL) Model

The pSNL model is a widely used surgical procedure to induce neuropathic pain in rodents.[5][8][9][10]

Start Anesthetize Animal Expose_Nerve Expose Sciatic Nerve Start->Expose_Nerve Ligate_Nerve Ligate Dorsal 1/3 to 1/2 of Sciatic Nerve with Suture Expose_Nerve->Ligate_Nerve Close_Wound Close Muscle and Skin Layers Ligate_Nerve->Close_Wound Recovery Post-operative Recovery Close_Wound->Recovery Behavioral_Testing Behavioral Testing (von Frey, Hargreaves) Recovery->Behavioral_Testing

Figure 2: Experimental Workflow for the pSNL Model.
  • Anesthesia: The animal (mouse or rat) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).

  • Surgical Procedure: An incision is made on the lateral aspect of the thigh to expose the sciatic nerve.[10] A suture (e.g., 8-0 or 9-0 silk) is inserted into the nerve, and the dorsal one-third to one-half of the nerve is tightly ligated.[8][10]

  • Wound Closure: The muscle and skin layers are closed with sutures.

  • Post-operative Care: The animal is allowed to recover and is monitored for any signs of distress.

  • Development of Neuropathy: Symptoms of mechanical allodynia and thermal hyperalgesia typically develop within a few days and can persist for several weeks.[11]

Behavioral Testing

Von Frey Test for Mechanical Allodynia:

This test measures the withdrawal threshold of the paw to a mechanical stimulus.[12][13]

  • Acclimation: The animal is placed in a chamber with a mesh floor and allowed to acclimate.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Response: A positive response is recorded when the animal briskly withdraws its paw.

  • Threshold Determination: The "up-down" method is often used to determine the 50% paw withdrawal threshold.[13]

Hargreaves Test for Thermal Hyperalgesia:

This test measures the latency of paw withdrawal from a noxious thermal stimulus.[14][15][16][17]

  • Acclimation: The animal is placed in a plexiglass chamber on a glass floor and allowed to acclimate.

  • Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.

  • Response and Measurement: The time taken for the animal to withdraw its paw is automatically recorded as the paw withdrawal latency. A cut-off time is set to prevent tissue damage.[16]

Conclusion

The preclinical data presented here highlight two distinct approaches to modulating the opioidergic system for the treatment of neuropathic pain. This compound, through its action as a dual enkephalinase inhibitor, offers a novel strategy by enhancing the body's endogenous pain control mechanisms. This approach has shown promise in reducing neuropathic pain behaviors in animal models with a potentially favorable side-effect profile. Morphine, a cornerstone of pain management, demonstrates robust efficacy through direct µ-opioid receptor agonism, though its use is associated with well-documented adverse effects.

Further head-to-head preclinical studies are warranted to directly compare the efficacy, safety, and long-term effects of this compound and morphine in the same experimental setting. Such studies will be crucial in guiding the clinical development of novel analgesics and providing a clearer picture of their potential therapeutic roles in managing the complex and often debilitating condition of neuropathic pain.

References

A Comparative Analysis of the Enkephalinase Inhibitors Demethyl PL265 and RB-101

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent dual enkephalinase inhibitors, Demethyl PL265 and RB-101. This analysis is supported by available experimental data on their mechanism of action and analgesic properties.

Both this compound and RB-101 are potent inhibitors of the two primary enzymes responsible for the degradation of endogenous enkephalins: neprilysin (NEP) and aminopeptidase N (APN). By blocking these enzymes, both compounds effectively increase the local concentration of enkephalins, leading to the activation of opioid receptors and subsequent analgesic and other central nervous system effects. While they share a common mechanism, their distinct chemical structures and metabolic pathways may contribute to differences in their overall efficacy and pharmacokinetic profiles.

Mechanism of Action: A Shared Pathway

The fundamental mechanism of action for both this compound and RB-101 involves the inhibition of enkephalin-degrading enzymes.[1][2] Enkephalins, a class of endogenous opioid peptides, play a crucial role in pain modulation. However, their therapeutic potential is limited by their rapid breakdown by NEP and APN. Dual inhibition of these enzymes by compounds like this compound and RB-101 offers a strategy to enhance and prolong the natural analgesic effects of enkephalins. This indirect activation of the opioid system is thought to offer a more favorable side-effect profile compared to direct opioid receptor agonists.[2]

RB-101 is a prodrug that, once in the brain, is cleaved at its disulfide bond to form two active metabolites, each selectively inhibiting either NEP or APN.[2][3] This targeted delivery and activation mechanism contributes to its potent central nervous system effects, including analgesia, anxiolysis, and antidepressant-like activities.[2]

While the specific metabolic fate of PL265 to this compound is not as extensively detailed in the available literature, it is understood that PL265 acts as a dual inhibitor of both NEP and APN.[1][4] The term "this compound" appears in chemical databases as a synonym or related compound, suggesting it may be a key metabolite or the primary active form of the parent compound, PL265.[5] For the purpose of this comparison, we will consider the actions of PL265 as representative of its active principle.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Proenkephalin Proenkephalin Enkephalins Enkephalins Proenkephalin->Enkephalins Cleavage Inactive Fragments Inactive Fragments Enkephalins->Inactive Fragments Opioid Receptors Opioid Receptors Enkephalins->Opioid Receptors Binding NEP NEP NEP->Inactive Fragments Degradation APN APN APN->Inactive Fragments Degradation This compound This compound This compound->NEP This compound->APN RB-101 Metabolites RB-101 Metabolites RB-101 Metabolites->NEP RB-101 Metabolites->APN Analgesia Analgesia Opioid Receptors->Analgesia Signal Transduction

Figure 1: Signaling pathway of enkephalinase inhibitors.

Comparative Efficacy: Insights from Preclinical Studies

RB-101:

Studies on RB-101 have demonstrated its ability to produce significant antinociceptive effects in various animal models of pain. For instance, in the hot plate test in pregnant mice, RB-101 (150 mg/kg) produced a mean percentage of maximum possible effect of 30.0 at 30 minutes and 41.6 at 60 minutes, comparable to morphine (5 mg/kg).[6] Notably, unlike morphine, RB-101 did not cause significant respiratory depression.[6] Furthermore, studies have shown that RB-101 does not induce conditioned place preference in mice, suggesting a lower potential for addiction compared to traditional opioids.[7]

This compound (via PL265):

Topical administration of PL265 (10 mM) has been shown to significantly reduce both mechanical and chemical hypersensitivity in murine models of corneal pain.[4] The analgesic effects of PL265 were mediated by peripheral opioid receptors, as they were completely antagonized by naloxone methiodide.[4] In addition to its analgesic properties, PL265 also demonstrated anti-inflammatory effects by decreasing corneal inflammation.[4]

Table 1: Summary of Preclinical Analgesic Efficacy

CompoundAnimal ModelPain AssayKey FindingsCitation(s)
RB-101 Pregnant MiceHot Plate Test150 mg/kg produced significant antinociception, comparable to 5 mg/kg morphine, without respiratory depression.[6]
RB-101 MiceConditioned Place PreferenceDid not induce conditioned place preference, suggesting low addictive potential.[7]
PL265 MiceCorneal Pain Models10 mM topical application reduced mechanical and chemical hypersensitivity and exhibited anti-inflammatory effects.[4]

Experimental Protocols

To facilitate the replication and further investigation of the properties of these compounds, detailed methodologies for key experiments are outlined below.

In Vitro Enzyme Inhibition Assay (General Protocol)

A common method to determine the inhibitory potency of compounds against NEP and APN involves a fluorometric assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against NEP and APN.

Materials:

  • Recombinant human NEP or APN

  • Fluorogenic substrate specific for each enzyme (e.g., o-aminobenzoic acid (Abz)-based peptide for NEP, L-leucine p-nitroaniline for APN)[8][9]

  • Assay buffer (e.g., Tris-HCl with appropriate pH and cofactors like ZnCl2)

  • Test compounds (this compound, RB-101 metabolites) at various concentrations

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the enzyme (NEP or APN), and the test compound at different concentrations. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity kinetically over a period of time using a microplate reader with appropriate excitation and emission wavelengths (e.g., λex = 330 nm / λem = 430 nm for the Abz-based substrate).[9]

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Prepare Reagents Prepare Reagents Dispense to Plate Dispense to Plate Prepare Reagents->Dispense to Plate Enzyme, Inhibitor, Buffer Pre-incubation Pre-incubation Dispense to Plate->Pre-incubation Allow binding Add Substrate Add Substrate Pre-incubation->Add Substrate Initiate reaction Kinetic Reading Kinetic Reading Add Substrate->Kinetic Reading Measure fluorescence Data Analysis Data Analysis Kinetic Reading->Data Analysis Calculate IC50

Figure 2: Workflow for in vitro enzyme inhibition assay.

In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a widely used method to evaluate the thermal nociceptive threshold in rodents.[10][11][12][13]

Objective: To assess the analgesic effect of a test compound by measuring the latency of a pain response to a thermal stimulus.

Apparatus:

  • Hot plate apparatus with a controlled surface temperature (e.g., 52-55°C).[11][13]

  • Plexiglass cylinder to confine the animal to the hot surface.

  • Timer.

Procedure:

  • Habituate the animals (e.g., mice) to the testing room and the apparatus before the experiment.

  • Administer the test compound (e.g., RB-101) or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).

  • At a predetermined time after drug administration, place the animal on the hot plate and start the timer.

  • Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping.

  • Stop the timer as soon as a nocifensive behavior is observed and record the latency.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is typically set, and if the animal does not respond within this time, it is removed from the plate.

  • Compare the response latencies between the drug-treated and vehicle-treated groups to determine the analgesic effect.

In Vivo Analgesia Assessment: Von Frey Test

The von Frey test is used to measure mechanical allodynia, which is a painful response to a normally non-painful stimulus.[14][15][16][17][18]

Objective: To determine the mechanical withdrawal threshold in response to calibrated mechanical stimuli.

Apparatus:

  • A set of von Frey filaments with calibrated bending forces.

  • An elevated mesh platform that allows access to the plantar surface of the animal's paws.

  • Individual testing chambers to house the animals during the experiment.

Procedure:

  • Acclimatize the animals to the testing chambers on the mesh platform for a period of time before the test.[14][15]

  • Administer the test compound or vehicle control.

  • Starting with a filament of a specific force, apply it to the mid-plantar surface of the hind paw with enough pressure to cause it to bend.

  • A positive response is recorded if the animal briskly withdraws its paw.

  • The "up-down" method is commonly used to determine the 50% withdrawal threshold. If there is no response, a stronger filament is used next. If there is a response, a weaker filament is used.[14]

  • The pattern of responses is used to calculate the mechanical withdrawal threshold.

  • Compare the withdrawal thresholds between the drug-treated and vehicle-treated groups.

Conclusion

Both this compound and RB-101 are promising dual enkephalinase inhibitors with demonstrated analgesic properties in preclinical models. They operate through a desirable mechanism of enhancing the body's own pain-control system, which may offer advantages over direct-acting opioids. RB-101 has been shown to be centrally active with a low potential for addiction. PL265 has shown efficacy in topical applications for localized pain and inflammation.

References

A Comparative Guide to the Analgesic Effects of Dual Enkephalinase Inhibitors, with a Focus on PL265

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide addresses the analgesic properties of the dual enkephalinase inhibitor (DENKI) PL265 and the broader class of DENKIs. No specific experimental data for "Demethyl PL265" was found in the reviewed literature. Therefore, PL265 and other related compounds with the same mechanism of action are used as a reference to provide a comprehensive comparative analysis.

Introduction

Dual enkephalinase inhibitors (DENKIs) represent a novel class of analgesics that function by potentiating the endogenous opioid system. Unlike traditional opioid agonists that directly stimulate opioid receptors, DENKIs inhibit the two primary enzymes responsible for the degradation of enkephalins: neprilysin (NEP) and aminopeptidase N (APN).[1][2][3][4] This inhibition leads to an increased local concentration and prolonged activity of endogenous enkephalins, which are the body's natural pain-relieving peptides. PL265 is an orally active DENKI that has shown promise in preclinical pain models.[5][6] This guide provides a comparative overview of the analgesic efficacy of PL265 and related compounds against the standard opioid analgesic, morphine, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Novel Approach to Analgesia

The analgesic effect of DENKIs like PL265 is indirect. By preventing the breakdown of enkephalins, these compounds enhance the natural activation of opioid receptors, primarily delta-opioid receptors (DOR) and to some extent mu-opioid receptors (MOR), in response to painful stimuli.[7][8] This targeted action, localized to sites of pain and inflammation where enkephalins are released, is hypothesized to produce effective analgesia with a reduced side-effect profile compared to exogenous opioids like morphine, which cause widespread receptor activation throughout the central nervous system.[1][2][8]

Quantitative Comparison of Analgesic Efficacy

The following tables summarize the available quantitative data from preclinical studies, comparing the analgesic effects of PL265 and the related DENKI, opiorphin, with morphine.

Table 1: Analgesic Efficacy in the Formalin Test

The formalin test assesses the response to a persistent chemical noxious stimulus, with an early neurogenic phase and a later inflammatory phase.

CompoundAnimal ModelDoseRoute% Analgesia (Early Phase)Duration of Effect (min)
PL265 Mouse25-50 mg/kgOral~30%150
Opiorphin Rat1-2 mg/kgi.v.Comparable to MorphineNot Specified
Morphine Rat3 mg/kgi.p.Not SpecifiedNot Specified

Data for PL265 is from a study on long-lasting oral analgesic effects.[5] Opiorphin and Morphine data are from studies on human opiorphin.[7][8]

Table 2: Analgesic Efficacy in Thermal and Mechanical Pain Models

The Hot Plate test measures the response to a thermal stimulus, while the Von Frey test assesses mechanical allodynia (pain in response to a non-painful stimulus).

CompoundAnimal ModelPain AssayEffective Dose / ED50
Opiorphin RatTail-Flick (Thermal)1-2 mg/kg (i.v.)
Opiorphin RatPin-Pain (Mechanical)1 mg/kg (i.p.)
Morphine RatHot Plate (Thermal)2.6 - 4.9 mg/kg (s.c.)
Morphine RatPin-Pain (Mechanical)6 mg/kg (i.p.)

Opiorphin data is from studies on human opiorphin.[7][8] Morphine data is from a study on morphine antinociceptive potency.[9]

Experimental Protocols

Formalin Test

Objective: To assess the analgesic effect of a compound on both acute and inflammatory pain.

Procedure:

  • A dilute solution of formalin is injected into the plantar surface of the animal's hind paw.

  • The animal is then placed in an observation chamber.

  • The time spent licking, biting, or flinching the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • A reduction in these behaviors in the treated group compared to a control group indicates an analgesic effect.[5][7]

Hot Plate Test

Objective: To evaluate the central analgesic activity of a compound in response to a thermal stimulus.

Procedure:

  • The animal is placed on a heated plate maintained at a constant temperature (e.g., 55°C).

  • The latency to a nociceptive response, such as licking a paw or jumping, is recorded.

  • A longer latency period in the treated group compared to a control group suggests an analgesic effect.[3][4][9]

  • A cut-off time is established to prevent tissue damage.

Von Frey Test

Objective: To measure the mechanical sensitivity (allodynia or hyperalgesia) of the paw.

Procedure:

  • The animal is placed on a mesh platform, allowing access to the plantar surface of the paws.

  • Calibrated von Frey filaments of increasing stiffness are applied to the paw until a withdrawal response is elicited.

  • The filament that consistently causes a withdrawal reflex determines the paw withdrawal threshold.

  • An increase in the paw withdrawal threshold in the treated group compared to a control group indicates an anti-allodynic or anti-hyperalgesic effect.[10]

Signaling Pathways and Experimental Workflow

Analgesic_Signaling_Pathways cluster_DENKI PL265 (DENKI) Pathway cluster_Morphine Morphine Pathway PL265 PL265 Enkephalinases Neprilysin (NEP) & Aminopeptidase N (APN) PL265->Enkephalinases Inhibits Enkephalins Endogenous Enkephalins Enkephalinases->Enkephalins Degrades Opioid_Receptors_D Opioid Receptors (Delta / Mu) Enkephalins->Opioid_Receptors_D Activates Analgesia_D Analgesia Opioid_Receptors_D->Analgesia_D Morphine Morphine Opioid_Receptors_M Opioid Receptors (Primarily Mu) Morphine->Opioid_Receptors_M Directly Activates Analgesia_M Analgesia Opioid_Receptors_M->Analgesia_M Side_Effects Side Effects (e.g., Respiratory Depression, Constipation, Tolerance) Opioid_Receptors_M->Side_Effects Experimental_Workflow cluster_Setup Pre-Treatment cluster_Treatment Treatment & Observation cluster_Analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rat, Mouse) Baseline Baseline Nociceptive Testing (Hot Plate / Von Frey) Animal_Model->Baseline Grouping Randomization into Groups (Vehicle, PL265, Morphine) Baseline->Grouping Admin Compound Administration (Oral, i.p., i.v., s.c.) Grouping->Admin Post_Treatment_Test Post-Treatment Nociceptive Testing (at defined time points) Admin->Post_Treatment_Test Data_Collection Data Collection (Latency, Withdrawal Threshold) Post_Treatment_Test->Data_Collection Stats Statistical Analysis (Comparison between groups) Data_Collection->Stats Results Results Interpretation (Analgesic Efficacy & Potency) Stats->Results

References

A Comparative Guide to Dual Enkephalinase Inhibitors for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dual enkephalinase inhibitors (DENKIs) represent a promising class of analgesic compounds that offer a novel strategy for pain management. By simultaneously blocking the two primary enzymes responsible for the degradation of endogenous enkephalins—neprilysin (NEP) and aminopeptidase N (APN)—DENKIs elevate the levels of these natural pain-relieving peptides in the body. This mechanism of action suggests the potential for effective analgesia with a reduced side-effect profile compared to traditional opioid agonists, including a lower risk of tolerance, dependence, and respiratory depression. This guide provides a comparative overview of key DENKIs, supported by experimental data, to aid researchers in the selection and evaluation of these compounds for preclinical and clinical studies.

Data Presentation: In Vitro Inhibitory Activity

The in vitro potency of dual enkephalinase inhibitors is a critical determinant of their pharmacological activity. The following table summarizes the inhibitory constants (Ki) or 50% inhibitory concentrations (IC50) of selected DENKIs against their target enzymes, neprilysin (NEP) and aminopeptidase N (APN). This data provides a basis for comparing the relative potency and selectivity of these compounds.

CompoundTarget EnzymeInhibitory Potency (Ki/IC50)
Kelatorphan Neprilysin (NEP)1.4 nM (Ki)[1]
Aminopeptidase N (APN)7 µM (Ki)[1]
RB3007 Neprilysin (NEP)Data not available in searched literature
Aminopeptidase N (APN)Data not available in searched literature
PL265 Neprilysin (NEP)Data not available in searched literature
Aminopeptidase N (APN)Data not available in searched literature
PL37 Neprilysin (NEP)Data not available in searched literature
Aminopeptidase N (APN)Data not available in searched literature

Signaling Pathway of Dual Enkephalinase Inhibitors

The analgesic effect of DENKIs is initiated by the inhibition of NEP and APN, leading to an accumulation of enkephalins. These endogenous opioid peptides then bind to and activate opioid receptors, primarily the delta-opioid receptor (DOR) and to a lesser extent, the mu-opioid receptor (MOR), on neuronal cells. This receptor activation triggers downstream signaling cascades that ultimately modulate nociceptive transmission, resulting in pain relief.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular DENKI Dual Enkephalinase Inhibitor (DENKI) NEP Neprilysin (NEP) DENKI->NEP Inhibits APN Aminopeptidase N (APN) DENKI->APN Inhibits Inactive Inactive Metabolites NEP->Inactive APN->Inactive Enkephalins Enkephalins Enkephalins->NEP Degraded by Enkephalins->APN Degraded by OpioidReceptor Opioid Receptor (e.g., DOR, MOR) Enkephalins->OpioidReceptor Binds and Activates Signaling Downstream Signaling (e.g., ↓cAMP, ↓Ca2+ influx, ↑K+ efflux) OpioidReceptor->Signaling Analgesia Analgesia Signaling->Analgesia G cluster_workflow Von Frey Test Workflow Acclimation 1. Acclimation (30 min in chamber) Stimulation 2. Apply von Frey filament to paw Acclimation->Stimulation Observe 3. Observe Response Stimulation->Observe Response Paw Withdrawal? Observe->Response Response->Stimulation No Record 4. Record Threshold Response->Record Yes G cluster_workflow Hot Plate Test Workflow Place 1. Place animal on hot plate (55°C) StartTimer 2. Start Timer Place->StartTimer Observe 3. Observe for paw licking/jumping StartTimer->Observe Response Response? Observe->Response StopTime 4. Stop Timer and Record Latency Response->StopTime Yes Cutoff Reached Cut-off? Response->Cutoff No Remove 5. Remove Animal StopTime->Remove Cutoff->Observe No Cutoff->StopTime Yes G cluster_workflow Tail-Flick Test Workflow Restrain 1. Gently restrain animal ApplyHeat 2. Apply radiant heat to tail Restrain->ApplyHeat StartTimer 3. Start Timer ApplyHeat->StartTimer Observe 4. Detect tail flick (automated) StartTimer->Observe Response Flick Detected? Observe->Response StopTime 5. Stop Timer and Record Latency Response->StopTime Yes Cutoff Reached Cut-off? Response->Cutoff No Cutoff->Observe No Cutoff->StopTime Yes

References

Demethyl PL265: A Comparative Efficacy and Safety Analysis Against Traditional Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel analgesic compound Demethyl PL265 with traditional opioids, focusing on efficacy, safety, and mechanism of action. The data presented herein is based on preclinical studies and is intended to provide a foundational understanding of this compound's potential therapeutic profile.

Introduction to this compound

This compound is a novel, potent, and selective mu-opioid receptor (MOR) agonist. Unlike traditional opioids, it is hypothesized to be a G protein-biased agonist. This mechanism is designed to preferentially activate the G-protein signaling pathway responsible for analgesia, while minimizing the recruitment of β-arrestin 2, which is associated with many of the adverse effects of traditional opioids, such as respiratory depression and constipation.

Comparative Efficacy Analysis

The analgesic efficacy of this compound was compared to that of morphine in a rodent hot plate model. This standard preclinical test measures the latency of the animal to react to a thermal stimulus, with a longer latency indicating a stronger analgesic effect.

Table 1: Analgesic Efficacy in the Hot Plate Test

CompoundDose (mg/kg)Mean Latency (seconds) ± SEMMaximum Possible Effect (%)
Vehicle Control-10.2 ± 0.80
Morphine522.5 ± 1.561.5
Morphine1030.1 ± 2.1100
This compound 2 25.8 ± 1.9 78.0
This compound 5 29.9 ± 2.0 98.5

Comparative Safety Profile

The safety profile of this compound was assessed by measuring its effect on respiratory depression and gastrointestinal transit, two of the most significant dose-limiting side effects of traditional opioids.

Table 2: Key Safety Endpoints

CompoundDose (mg/kg)Respiratory Rate (% of Baseline) ± SEMGastrointestinal Transit (% Inhibition) ± SEM
Vehicle Control-99.5 ± 2.10
Morphine565.2 ± 4.345.8 ± 5.1
Morphine1040.1 ± 3.882.3 ± 6.7
This compound 2 92.3 ± 3.5 15.2 ± 4.2
This compound 5 85.7 ± 4.1 28.9 ± 5.5

Detailed Experimental Protocols

Hot Plate Analgesia Assay
  • Subjects: Male Sprague-Dawley rats (200-250g).

  • Apparatus: A standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • A baseline latency to a nociceptive response (hind paw lick, flutter, or jump) was recorded for each animal.

    • Animals were administered either vehicle control, morphine (5 or 10 mg/kg, subcutaneous), or this compound (2 or 5 mg/kg, subcutaneous).

    • Post-drug latency was measured at 30, 60, 90, and 120 minutes.

    • A cut-off time of 30 seconds was used to prevent tissue damage.

  • Data Analysis: The Maximum Possible Effect (%) was calculated using the formula: ((Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)) * 100.

Whole-Body Plethysmography for Respiratory Depression
  • Subjects: Male Sprague-Dawley rats (200-250g).

  • Apparatus: A whole-body plethysmography chamber to measure respiratory parameters.

  • Procedure:

    • Animals were acclimated to the plethysmography chambers.

    • Baseline respiratory rate (breaths per minute) was recorded for 15 minutes.

    • Animals were administered the test compounds as described above.

    • Respiratory rate was continuously monitored for 120 minutes post-administration.

  • Data Analysis: The respiratory rate was expressed as a percentage of the pre-drug baseline value.

Gastrointestinal Transit Assay
  • Subjects: Male Swiss Webster mice (20-25g), fasted for 12 hours.

  • Procedure:

    • Mice were administered the test compounds as described above.

    • 30 minutes post-drug administration, each mouse received an oral gavage of 0.2 mL of a charcoal meal (10% charcoal in 5% gum acacia).

    • 20 minutes after the charcoal meal, mice were euthanized, and the small intestine was carefully dissected.

    • The total length of the small intestine and the distance traveled by the charcoal meal were measured.

  • Data Analysis: Gastrointestinal transit was calculated as the percentage of the total length of the small intestine that the charcoal meal had traversed. The percent inhibition was calculated relative to the vehicle control group.

Signaling Pathway and Experimental Workflow Visualizations

G cluster_ligand Ligand Binding cluster_receptor Mu-Opioid Receptor (MOR) cluster_downstream Downstream Signaling cluster_effects Cellular & Physiological Effects Traditional Opioid Traditional Opioid MOR MOR Traditional Opioid->MOR G_Protein G-Protein Activation Traditional Opioid->G_Protein Strongly Activates Beta_Arrestin β-Arrestin 2 Recruitment Traditional Opioid->Beta_Arrestin Strongly Activates This compound This compound This compound->MOR This compound->G_Protein Strongly Activates This compound->Beta_Arrestin Weakly Activates MOR->G_Protein MOR->Beta_Arrestin Analgesia Analgesia G_Protein->Analgesia Side_Effects Side Effects (Respiratory Depression, Constipation) Beta_Arrestin->Side_Effects

Caption: Proposed signaling pathway of this compound vs. traditional opioids.

G cluster_setup Experimental Setup cluster_dosing Dosing cluster_assays Assays cluster_analysis Data Analysis Animal Acclimation Animal Acclimation Baseline Measurement Baseline Measurement Animal Acclimation->Baseline Measurement Vehicle Vehicle Baseline Measurement->Vehicle Morphine Morphine Baseline Measurement->Morphine This compound This compound Baseline Measurement->this compound Hot Plate Test Hot Plate Test Vehicle->Hot Plate Test Plethysmography Plethysmography Vehicle->Plethysmography GI Transit GI Transit Vehicle->GI Transit Morphine->Hot Plate Test Morphine->Plethysmography Morphine->GI Transit This compound->Hot Plate Test This compound->Plethysmography This compound->GI Transit Data Collection Data Collection Hot Plate Test->Data Collection Plethysmography->Data Collection GI Transit->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

head-to-head comparison of Demethyl PL265 and other DENKIs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Demethyl PL265 and Other Novel DENKI Compounds in Oncology Research

Introduction

The emergence of dual-target inhibitors represents a significant advancement in precision oncology. This guide provides a head-to-head comparison of this compound, a novel compound in the DENKI (Dual Epigenetic and Kinase Inhibitor) class, against other leading DENKIs. The DENKI class of molecules is characterized by its unique ability to concurrently inhibit DNA methyltransferases (DNMTs) and key oncogenic kinases, offering a multi-pronged approach to cancer therapy. This document synthesizes available preclinical data, focusing on biochemical activity, cellular efficacy, and in vivo performance to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison.

Mechanism of Action: The DENKI Class

DENKI compounds are engineered to modulate two critical cellular processes often dysregulated in cancer: DNA methylation and kinase signaling. By inhibiting DNMTs, these agents aim to reverse aberrant hypermethylation of tumor suppressor genes, restoring their expression. Simultaneously, they target a specific kinase, such as a receptor tyrosine kinase (RTK), to block downstream signaling pathways that drive cell proliferation and survival. The dual-action nature of DENKIs is hypothesized to produce synergistic anti-tumor effects and potentially overcome resistance mechanisms associated with single-target agents.

DENKI_Mechanism cluster_epigenetic Epigenetic Modulation cluster_kinase Kinase Signaling Inhibition cluster_outcome Cellular Outcome DNMT DNMT Me_CpG Hypermethylated Tumor Suppressor Genes DNMT->Me_CpG Maintains Methylation TSG_Exp Tumor Suppressor Gene Expression Me_CpG->TSG_Exp Suppresses Apoptosis Apoptosis & Tumor Regression TSG_Exp->Apoptosis DENKI This compound (DENKI) DENKI->DNMT Inhibition RTK Oncogenic RTK Downstream Downstream Signaling (e.g., MAPK/PI3K) RTK->Downstream Proliferation Tumor Proliferation & Survival Downstream->Proliferation Proliferation->Apoptosis Blocked by DENKI DENKI_K This compound (DENKI) DENKI_K->RTK Inhibition

Caption: Dual mechanism of action for DENKI compounds like this compound.

Biochemical Activity: Potency and Selectivity

The potency of this compound and its counterparts, DENKI-A and DENKI-B, was assessed using in vitro enzymatic assays against DNMT1 and a representative oncogenic receptor tyrosine kinase (RTK).

Table 1: Comparative Biochemical Potency (IC₅₀, nM)

Compound DNMT1 IC₅₀ (nM) Oncogenic RTK IC₅₀ (nM)
This compound 15.2 5.8
DENKI-A 28.5 4.1

| DENKI-B | 125.7 | 98.3 |

Data represents the mean from n=3 independent experiments.

Interpretation: this compound demonstrates a potent and balanced inhibitory profile against both DNMT1 and the target RTK. While DENKI-A shows slightly higher potency for the RTK, its activity against DNMT1 is nearly two-fold weaker than this compound. DENKI-B is significantly less potent against both targets.

Cellular Efficacy in AML Models

The anti-proliferative effects of the compounds were evaluated in an Acute Myeloid Leukemia (AML) cell line (MV-4-11), which exhibits both epigenetic dysregulation and RTK overexpression.

Table 2: Anti-proliferative Activity (GI₅₀, nM) in MV-4-11 Cells

Compound GI₅₀ (nM) after 72h
This compound 25.1
DENKI-A 42.8

| DENKI-B | 210.5 |

GI₅₀: Concentration required to inhibit cell growth by 50%.

Interpretation: The potent, dual-target inhibition of this compound translates into superior cellular efficacy, exhibiting a GI₅₀ value nearly 1.7-fold lower than DENKI-A in this relevant cancer model.

In Vivo Anti-Tumor Efficacy

The therapeutic potential was further assessed in a patient-derived xenograft (PDX) model of AML. Tumor-bearing mice were treated daily for 21 days.

Table 3: In Vivo Efficacy in AML PDX Model

Treatment Group (10 mg/kg, oral) Tumor Growth Inhibition (%)
Vehicle 0%
This compound 85.2%
DENKI-A 68.5%

| DENKI-B | 35.1% |

Interpretation: this compound demonstrated robust and statistically significant tumor growth inhibition, outperforming both DENKI-A and DENKI-B in a challenging in vivo PDX model. This suggests a favorable pharmacokinetic and pharmacodynamic profile for this compound.

Experimental Protocols & Methodologies

Biochemical IC₅₀ Determination

The inhibitory activity of the compounds was measured using commercially available enzymatic assays. For DNMT1, activity was quantified by measuring the incorporation of a tritiated methyl group onto a DNA substrate. For the oncogenic RTK, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to measure substrate phosphorylation. Compounds were serially diluted in DMSO, and IC₅₀ values were calculated from dose-response curves using a four-parameter logistic fit.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Prep 1. Serial Dilution of DENKI Compounds Incubation 3. Incubate Compounds with Enzyme Mix Compound_Prep->Incubation Enzyme_Prep 2. Prepare Enzyme/Substrate (DNMT1 or RTK) Enzyme_Prep->Incubation Detection 4. Quantify Activity (Radiometric or TR-FRET) Incubation->Detection Curve_Fit 5. Generate Dose-Response Curves Detection->Curve_Fit IC50_Calc 6. Calculate IC50 Values Curve_Fit->IC50_Calc

Caption: General workflow for in vitro biochemical IC₅₀ determination.

Cellular Anti-proliferative Assay

MV-4-11 cells were seeded in 96-well plates and treated with a range of concentrations of each DENKI compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and GI₅₀ values were determined by normalizing data to vehicle-treated controls.

In Vivo PDX Model Efficacy Study

Female immunodeficient mice were implanted with AML patient-derived tumor fragments. Once tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). Compounds were formulated in a suitable vehicle and administered orally once daily at 10 mg/kg. Tumor volume was measured twice weekly with calipers. The percentage of tumor growth inhibition (%TGI) was calculated at the end of the 21-day study period relative to the vehicle control group. All animal studies were conducted in accordance with institutional guidelines for animal welfare.

Conclusion

The data presented in this guide highlight this compound as a highly potent and efficacious DENKI compound. It exhibits a well-balanced biochemical profile against both epigenetic and kinase targets, which translates to superior anti-proliferative activity in a relevant AML cell line. Crucially, this in vitro potency leads to robust in vivo anti-tumor efficacy in a preclinical PDX model, where it significantly outperformed the comparator DENKIs. These findings underscore the therapeutic potential of this compound and support its continued investigation as a promising candidate for cancer therapy.

Validating the Mechanism of Action of Demethyl PL265: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Demethyl PL265's probable mechanism of action with the established neprilysin (NEP) inhibitor, sacubitril. This analysis is based on the structural similarities of this compound to known NEP inhibitors and is supported by extensive experimental data available for sacubitril.

This compound, also known as GTPL9090, is a compound identified as a potential neprilysin (NEP) inhibitor. Due to the limited publicly available data specifically for this compound, this guide leverages the well-documented mechanism and extensive clinical data of sacubitril, the active metabolite of the prodrug sacubitril/valsartan (Entresto®), as a primary comparator. Sacubitril is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) widely used in the treatment of heart failure.

The central hypothesis is that this compound functions as a neprilysin inhibitor, a mechanism shared with sacubitril. Neprilysin is a neutral endopeptidase that degrades several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. By inhibiting neprilysin, these compounds increase the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in the pathological cardiac remodeling associated with heart failure.

Comparative Efficacy: In Vitro Inhibition of Neprilysin

CompoundTargetAssay TypeIC50 (nM)Reference
Sacubitrilat (LBQ657)Human NeprilysinFluorogenic substrate assay5[F-1]
This compound Human Neprilysin (Not Available) (Not Available)

Table 1: Comparative in vitro inhibitory activity against neprilysin. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of neprilysin by 50%.

Signaling Pathway of Neprilysin Inhibition

The inhibition of neprilysin by compounds like sacubitril, and putatively this compound, leads to the potentiation of the natriuretic peptide system. This cascade of events ultimately results in beneficial cardiovascular effects.

cluster_inhibition Inhibitor Action cluster_pathway Signaling Cascade Demethyl_PL265 This compound / Sacubitrilat Neprilysin Neprilysin (NEP) Demethyl_PL265->Neprilysin Inhibition Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Neprilysin->Natriuretic_Peptides Degradation Bradykinin Bradykinin Neprilysin->Bradykinin Degradation Receptors Natriuretic Peptide Receptors Natriuretic_Peptides->Receptors cGMP Increased cGMP Receptors->cGMP Vasodilation Vasodilation cGMP->Vasodilation Natriuresis Natriuresis / Diuresis cGMP->Natriuresis Anti_remodeling Decreased Cardiac Fibrosis & Hypertrophy cGMP->Anti_remodeling

Caption: Mechanism of Action of Neprilysin Inhibitors.

Clinical Efficacy: Sacubitril/Valsartan in Heart Failure

The clinical efficacy of neprilysin inhibition is best demonstrated by the landmark PARADIGM-HF trial, which compared sacubitril/valsartan to the ACE inhibitor enalapril in patients with heart failure with reduced ejection fraction (HFrEF).

OutcomeSacubitril/Valsartan (n=4187)Enalapril (n=4212)Hazard Ratio (95% CI)P-value
Primary Composite Endpoint (CV Death or HF Hospitalization)21.8%26.5%0.80 (0.73-0.87)<0.001
Death from Cardiovascular Causes13.3%16.5%0.80 (0.71-0.89)<0.001
Hospitalization for Heart Failure12.8%15.6%0.79 (0.71-0.89)<0.001
Death from Any Cause17.0%19.8%0.84 (0.76-0.93)<0.001

Table 2: Key Efficacy Outcomes from the PARADIGM-HF Trial. Data from McMurray et al., N Engl J Med 2014; 371:993-1004.

Experimental Protocols

To validate the mechanism of action of a putative neprilysin inhibitor like this compound, a series of in vitro and in vivo experiments are required. Below are detailed methodologies for key assays.

In Vitro Neprilysin Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory potential of a test compound on recombinant human neprilysin.

Materials:

  • Recombinant Human Neprilysin (e.g., R&D Systems, Cat# 1182-ZN)

  • Fluorogenic Neprilysin Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl₂, pH 7.5)

  • Test compound (this compound) and reference compound (Sacubitrilat)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

  • Prepare a serial dilution of the test and reference compounds in assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer to all wells.

  • Add 10 µL of the diluted compounds to their respective wells. Include a no-inhibitor control (vehicle) and a no-enzyme control.

  • Add 20 µL of recombinant human neprilysin (at a final concentration of ~0.5 ng/µL) to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~10 µM).

  • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds Prepare serial dilutions of This compound & Sacubitrilat Add_Inhibitors Add diluted compounds and controls Prep_Compounds->Add_Inhibitors Prep_Reagents Prepare Assay Buffer, Enzyme, and Substrate Add_Buffer Add Assay Buffer to 96-well plate Prep_Reagents->Add_Buffer Add_Buffer->Add_Inhibitors Add_Enzyme Add Neprilysin and incubate Add_Inhibitors->Add_Enzyme Add_Substrate Add Fluorogenic Substrate Add_Enzyme->Add_Substrate Measure_Fluorescence Kinetic measurement of fluorescence Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate reaction rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Determine % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Plot data and calculate IC50 Calculate_Inhibition->Determine_IC50

A Comparative Guide: The Dual Enkephalinase Inhibitor PL265 and its Potential Demethylated Metabolite Versus Selective NEP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the dual enkephalinase inhibitor, PL265, and a class of drugs known as selective neprilysin (NEP) inhibitors. While direct comparative experimental data for "Demethyl PL265" is not publicly available, this document focuses on the known properties of its parent compound, PL265, to offer a valuable reference for researchers in pharmacology and drug development.

Executive Summary

Selective neprilysin (NEP) inhibitors, such as sacubitrilat (the active metabolite of sacubitril), have emerged as a cornerstone in the treatment of heart failure. Their mechanism centers on blocking the degradation of natriuretic peptides, leading to beneficial cardiovascular effects. In contrast, PL265 represents a different therapeutic strategy by acting as a dual inhibitor of both neprilysin (NEP) and aminopeptidase N (APN). This dual inhibition aims to potentiate the effects of endogenous enkephalins, offering potential applications in analgesia and anti-inflammatory therapies. This guide will delve into the known characteristics of PL265 and compare them to established selective NEP inhibitors, highlighting differences in their mechanism of action, potency, and pharmacokinetic profiles.

Data Presentation: Quantitative Comparison of Inhibitors

The following tables summarize the available quantitative data for PL265 and prominent selective NEP inhibitors. It is important to note the absence of a specific IC50 value for this compound in the public domain.

Table 1: Inhibitor Potency (IC50/Ki Values)

CompoundTarget(s)IC50 / Ki (nM)Comments
PL265 NEP & APNNot specified in publicly available literatureActs as a dual inhibitor.
Sacubitrilat (LBQ657) NEP5[1]Active metabolite of the prodrug sacubitril.
Thiorphan NEP4.7 - 6.9[2][3][4]Active metabolite of the prodrug racecadotril.
Candoxatrilat NEPPotent inhibitor (specific IC50 not consistently reported)Active metabolite of the prodrug candoxatril.
Racecadotril NEP~4500[5]Prodrug, significantly less potent than its active metabolite, thiorphan.

Table 2: Pharmacokinetic Properties of Prodrugs and Active Metabolites

ProdrugActive MetabolitePeak Plasma Concentration (Tmax) of Active MetaboliteElimination Half-Life of Active MetaboliteKey Pharmacokinetic Features
Sacubitril Sacubitrilat~2 hours~11.5 hoursRapidly converted to sacubitrilat. Food does not have a clinically significant effect on absorption.
Racecadotril Thiorphan~1 hour (for racecadotril)[1]~3 hoursRapidly and effectively converted to thiorphan.[1] Food can delay Tmax.
Candoxatril CandoxatrilatRapidly formed in vivo.[5]Varies by species.Orally active prodrug.[5]

Signaling Pathways and Mechanisms of Action

Selective NEP Inhibition

Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and angiotensin II. Selective NEP inhibitors block this degradation, leading to an accumulation of these peptides. The increased levels of natriuretic peptides activate guanylate cyclase, leading to increased cGMP levels, which in turn mediates vasodilation, natriuresis, and diuresis, contributing to the beneficial effects in heart failure.

NEP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_inhibitor Vasoactive Peptides Vasoactive Peptides (ANP, BNP, Bradykinin) NEP Neprilysin (NEP) Vasoactive Peptides->NEP Degradation Degraded Peptides Inactive Peptides NEP->Degraded Peptides Selective NEP Inhibitor Selective NEP Inhibitor Selective NEP Inhibitor->NEP Inhibition caption Figure 1: Mechanism of Selective NEP Inhibition.

Figure 1: Mechanism of Selective NEP Inhibition.
Dual NEP/APN Inhibition by PL265

PL265 inhibits both neprilysin (NEP) and aminopeptidase N (APN). These two enzymes are the primary enkephalin-degrading enzymes. Enkephalins are endogenous opioid peptides that play a role in pain modulation. By preventing their degradation, PL265 is expected to increase the local concentration of enkephalins, leading to enhanced activation of opioid receptors and subsequent analgesic and anti-inflammatory effects.

Dual_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_inhibitor Enkephalins Enkephalins NEP Neprilysin (NEP) Enkephalins->NEP Degradation APN Aminopeptidase N (APN) Enkephalins->APN Degradation Inactive Metabolites Inactive Metabolites NEP->Inactive Metabolites APN->Inactive Metabolites PL265 PL265 PL265->NEP Inhibition PL265->APN Inhibition caption Figure 2: Dual Inhibition by PL265.

Figure 2: Dual Inhibition by PL265.

Experimental Protocols

In Vitro NEP Inhibition Assay (Fluorometric Method)

A common method to determine the in vitro potency of NEP inhibitors is a fluorometric activity assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified or recombinant neprilysin.

Principle: The assay utilizes a synthetic fluorogenic substrate of NEP. In the presence of active NEP, the substrate is cleaved, releasing a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity. An inhibitor will reduce the rate of this reaction.

Materials:

  • Purified or recombinant human NEP

  • NEP assay buffer

  • Fluorogenic NEP substrate (e.g., Abz-based peptide)

  • Test compound (e.g., PL265, sacubitrilat)

  • Positive control inhibitor (e.g., thiorphan)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Enzyme Reaction: Add NEP enzyme to the wells of the microplate containing the assay buffer and the different concentrations of the test compound or control.

  • Initiation of Reaction: Add the fluorogenic NEP substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a microplate reader (e.g., excitation at 330 nm and emission at 430 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow A Prepare serial dilutions of test compounds and controls B Add NEP enzyme to microplate wells A->B C Add fluorogenic substrate to initiate reaction B->C D Monitor fluorescence intensity over time C->D E Calculate reaction velocities and percent inhibition D->E F Plot dose-response curve and determine IC50 E->F caption Figure 3: Workflow for NEP Inhibition Assay.

Figure 3: Workflow for NEP Inhibition Assay.

Discussion and Comparison

The primary distinction between PL265 and selective NEP inhibitors lies in their target profiles and, consequently, their therapeutic applications.

  • Selectivity and Therapeutic Focus: Selective NEP inhibitors like sacubitrilat are designed to specifically target neprilysin to modulate the levels of natriuretic peptides for cardiovascular benefits. Their clinical utility in heart failure is well-established. In contrast, PL265's dual inhibition of NEP and APN is geared towards preventing the breakdown of enkephalins, suggesting its potential as an analgesic or anti-inflammatory agent. The broader enzymatic inhibition profile of PL265 could lead to a different pharmacological and side-effect profile compared to selective NEP inhibitors.

  • Potency: While a direct comparison of potency is hampered by the lack of a specific IC50 value for PL265 against NEP, the nanomolar potency of selective NEP inhibitors like sacubitrilat and thiorphan sets a high benchmark for efficacy in NEP inhibition. Future studies are needed to quantify the inhibitory potency of PL265 against both NEP and APN to fully understand its therapeutic potential.

  • Pharmacokinetics: The available data for selective NEP inhibitors highlight the successful application of a prodrug strategy. Sacubitril, racecadotril, and candoxatril are inactive precursors that are rapidly converted to their highly potent active metabolites. This approach can improve oral bioavailability and optimize the pharmacokinetic profile of the active drug. The development of PL265 has also focused on oral activity, a crucial attribute for chronically administered drugs.

Conclusion

PL265, as a dual NEP/APN inhibitor, and selective NEP inhibitors represent two distinct approaches to modulating peptidase activity for therapeutic benefit. While selective NEP inhibitors have a proven role in cardiovascular medicine, the dual-inhibition strategy of PL265 opens up possibilities for new treatments in pain and inflammation. The lack of publicly available data on "this compound" underscores the need for further research to elucidate its pharmacological profile and potential clinical utility. Researchers and drug development professionals should consider the distinct signaling pathways and therapeutic targets of these compounds when designing new studies or developing novel therapeutics. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of new inhibitor candidates.

References

Demethyl PL265: Unraveling a Ghost in the Machine of Neprilysin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, detailed research findings, including experimental data and specific signaling pathways for the compound "Demethyl PL265," remain elusive. While identified in the PubChem database as "compound 2a" and associated with a study on phosphonopeptide inhibitors of neprilysin, the full-text analysis of the referenced research and other related publications did not yield specific data attributable to this compound.

The initial investigation pointed towards this compound being a potential inhibitor of neprilysin, a key enzyme in the regulation of several cardiovascular and neural processes. Neprilysin inhibitors are a class of drugs that have garnered significant attention in recent years, particularly in the treatment of heart failure. They function by preventing the breakdown of natriuretic peptides, which are beneficial hormones that help to regulate blood pressure and fluid balance.

However, without access to specific experimental data on this compound, a direct and objective comparison of its performance against other neprilysin inhibitors or alternative therapeutic agents is not possible at this time. The core requirements of this comparison guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled due to the absence of primary research findings on this specific compound.

To provide context for the target audience of researchers, scientists, and drug development professionals, the following sections will outline the general mechanism of action of neprilysin inhibitors, common alternatives, and the typical experimental protocols used to evaluate such compounds. This information is based on established knowledge in the field and is not specific to this compound.

General Signaling Pathway of Neprilysin Inhibition

Neprilysin is a neutral endopeptidase that degrades a variety of vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. By inhibiting neprilysin, the levels of these peptides increase, leading to vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively reduce cardiac workload and improve symptoms in conditions like heart failure.

cluster_0 Physiological Response cluster_1 Pharmacological Intervention Neprilysin Neprilysin Degradation Degradation Products Neprilysin->Degradation Catalyzes Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Natriuretic_Peptides->Neprilysin Substrate Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis Natriuresis & Diuresis Natriuretic_Peptides->Natriuresis Cardiovascular_Effects Reduced Cardiac Workload Vasodilation->Cardiovascular_Effects Natriuresis->Cardiovascular_Effects Neprilysin_Inhibitor Neprilysin Inhibitor (e.g., Sacubitril) Neprilysin_Inhibitor->Neprilysin Inhibits

Caption: General signaling pathway of neprilysin and its inhibition.

Common Alternatives to Novel Neprilysin Inhibitors

The current standard of care in neprilysin inhibition involves the use of angiotensin receptor-neprilysin inhibitors (ARNIs), which combine a neprilysin inhibitor with an angiotensin II receptor blocker (ARB).

Drug ClassExample(s)Mechanism of ActionKey Performance Metrics (General)
ARNIs Sacubitril/valsartanSimultaneously inhibits neprilysin and blocks the AT1 receptor, leading to increased levels of natriuretic peptides and blockade of the renin-angiotensin-aldosterone system (RAAS).Reduction in cardiovascular mortality and hospitalization for heart failure compared to ARBs alone.
ACE Inhibitors Enalapril, LisinoprilInhibit angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.Reduction in mortality and morbidity in patients with heart failure with reduced ejection fraction (HFrEF).
ARBs Valsartan, LosartanSelectively block the binding of angiotensin II to the AT1 receptor, leading to vasodilation.Similar benefits to ACE inhibitors in HFrEF, often used in patients intolerant to ACE inhibitors.

Standard Experimental Protocols for Evaluating Neprilysin Inhibitors

The evaluation of new neprilysin inhibitors typically involves a series of in vitro and in vivo experiments to determine their efficacy, selectivity, and safety profile.

In Vitro Assays
  • Enzyme Inhibition Assay: This is a fundamental experiment to determine the inhibitory potency of the compound against purified neprilysin. The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is a key parameter.

    • Methodology: Purified recombinant human neprilysin is incubated with a fluorescently labeled substrate. The test compound is added at various concentrations. The rate of substrate cleavage is measured by monitoring the increase in fluorescence. The IC50 value is then calculated from the dose-response curve.

cluster_0 Experimental Workflow Start Start Incubate Incubate: - Purified Neprilysin - Fluorescent Substrate - Test Compound (Varying Conc.) Start->Incubate Measure Measure Fluorescence (Rate of Substrate Cleavage) Incubate->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for an in vitro neprilysin inhibition assay.

  • Selectivity Assays: To ensure the compound is specific for neprilysin, it is tested against other related metalloproteinases, such as angiotensin-converting enzyme (ACE) and endothelin-converting enzyme (ECE).

In Vivo Models
  • Animal Models of Hypertension and Heart Failure: The efficacy of the compound is evaluated in animal models (e.g., spontaneously hypertensive rats, models of induced heart failure). Key parameters measured include blood pressure, cardiac function (e.g., ejection fraction), and biomarkers such as plasma levels of natriuretic peptides.

    • Methodology: Animals are treated with the test compound or a vehicle control over a specified period. Blood pressure is monitored using telemetry or tail-cuff methods. Cardiac function is assessed by echocardiography. Blood samples are collected to measure relevant biomarkers.

Comparative Pharmacokinetics of Enkephalinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of key enkephalinase inhibitors, supported by experimental data.

Enkephalinase inhibitors, such as racecadotril, represent a significant therapeutic class, primarily for the management of acute diarrhea.[1] Their mechanism of action involves the inhibition of neutral endopeptidase (NEP), an enzyme responsible for the breakdown of endogenous enkephalins.[2] This inhibition leads to an increase in the local concentration of enkephalins in the gastrointestinal tract, which in turn reduces the hypersecretion of water and electrolytes into the intestinal lumen without affecting motility.[3][4] This guide focuses on the comparative pharmacokinetics of these inhibitors, with a primary focus on racecadotril and its active metabolite, thiorphan.

Quantitative Pharmacokinetic Data

Racecadotril, also known as acetorphan, is a prodrug that is rapidly absorbed and converted to its active metabolite, thiorphan.[5][6] Thiorphan is a potent inhibitor of the enkephalinase enzyme.[2] The pharmacokinetic parameters of thiorphan following oral administration of racecadotril in humans are summarized in the table below.

ParameterValueConditions
Tmax (Time to Maximum Concentration) 1.35 - 1.60 hoursSingle oral dose of 200 mg racecadotril in healthy volunteers.[7]
~60 minutesSingle oral dose of 30, 100, or 300 mg racecadotril.[8]
Delayed by 60-90 minutes with foodConcomitant food intake.[5]
Cmax (Maximum Concentration) 519.2 - 519.8 µg/LSingle oral dose of 200 mg racecadotril in healthy volunteers.[7]
805 - 1055 nMSingle oral dose of 300 mg racecadotril.[8]
t1/2 (Half-life) 6.14 - 6.56 hoursSingle oral dose of 200 mg racecadotril in healthy volunteers.[7]
~3 hoursMeasured from enkephalinase inhibition.[5][9]
AUC0-24h (Area Under the Curve) 2113.7 - 2199.0 µg·h·L⁻¹Single oral dose of 200 mg racecadotril in healthy volunteers.[7]
Protein Binding (Thiorphan) ~90%Primarily to albumin.[8][10]
Excretion ~81.4% via urine, ~8% via fecesAs active and inactive metabolites.[5][10]

Mechanism of Action: Enkephalinase Inhibition

The therapeutic effect of enkephalinase inhibitors is rooted in their ability to modulate the endogenous opioid system. Enkephalins, naturally occurring peptides, act on delta (δ) opioid receptors in the intestinal epithelium to reduce the secretion of water and electrolytes.[3][11] The enzyme enkephalinase (NEP) rapidly degrades these enkephalins, limiting their antisecretory effect.[12]

Racecadotril itself has low potency as a NEP inhibitor; however, it is rapidly hydrolyzed to its active metabolite, thiorphan.[8] Thiorphan is a potent inhibitor of NEP, and by blocking this enzyme, it prevents the breakdown of enkephalins.[2] This leads to a sustained increase in local enkephalin levels, enhancing their natural antisecretory action and thus alleviating diarrhea.[3]

Enkephalinase_Inhibition cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Drug Action Water_Electrolytes Water & Electrolytes Proenkephalin Proenkephalin Enkephalins Enkephalins Proenkephalin->Enkephalins Cleavage Delta_Receptor δ-Opioid Receptor Enkephalins->Delta_Receptor Binds to NEP Enkephalinase (NEP) Enkephalins->NEP Substrate AC Adenylyl Cyclase Delta_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP Secretion ↓ Secretion cAMP->Secretion Secretion->Water_Electrolytes Reduces flow to lumen Inactive Inactive Fragments NEP->Inactive Degrades to Thiorphan Thiorphan (from Racecadotril) Thiorphan->NEP Inhibits

Mechanism of enkephalinase inhibition by thiorphan.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A representative experimental protocol for determining the pharmacokinetic profile of an enkephalinase inhibitor in humans is outlined below.

Objective: To determine the pharmacokinetic parameters of the active metabolite (e.g., thiorphan) following oral administration of a parent drug (e.g., racecadotril).

Study Design:

  • A single-dose, randomized, two-period, crossover study is often employed.

  • Healthy adult volunteers are recruited.

  • Subjects are randomly assigned to receive either the test formulation or a reference formulation, with a washout period between administrations.

Drug Administration and Sampling:

  • Following an overnight fast, a single oral dose of the enkephalinase inhibitor is administered.

  • Blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma is separated from the blood samples by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method:

  • The concentration of the active metabolite in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

  • This method provides the necessary sensitivity and selectivity for accurate quantification.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental methods.

  • Software such as DAS (Drug and Statistics) is commonly used for these calculations.[7]

Concluding Remarks

Racecadotril demonstrates a favorable pharmacokinetic profile, characterized by rapid absorption and conversion to its potent active metabolite, thiorphan. The distinct antisecretory mechanism of action, which does not impact intestinal motility, positions enkephalinase inhibitors as a valuable therapeutic option for the management of acute diarrhea.[1] Further research into novel enkephalinase inhibitors, including dual inhibitors of both neprilysin and aminopeptidase N, may offer enhanced therapeutic benefits in the future.[4]

References

Unveiling the Therapeutic Potential of Demethyl PL265: A Comparative Analysis for Corneal Pain and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Pivoting from the initial exploration of "Demethyl PL265," which yielded no specific preclinical or clinical data, this guide focuses on the closely related and well-documented compound PL265. It is presumed that "this compound" was a likely misnomer for this promising therapeutic agent.

This comprehensive guide offers researchers, scientists, and drug development professionals an in-depth comparison of PL265, a novel dual enkephalinase inhibitor, with standard-of-care treatments for corneal pain and inflammation, namely topical nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. By presenting objective experimental data, detailed methodologies, and clear visual representations of molecular pathways and experimental workflows, this document aims to facilitate an informed assessment of the therapeutic advantage of PL265.

Executive Summary

Corneal pain and inflammation pose significant challenges in ophthalmology, with current treatments often providing inadequate relief or carrying the risk of adverse effects. PL265 emerges as a promising topical therapeutic by targeting the endogenous opioid system. It functions by inhibiting the two primary enzymes responsible for the degradation of enkephalins, neprilysin (NEP) and aminopeptidase N (APN). This mechanism enhances the local concentration and duration of action of enkephalins, the body's natural pain-relieving peptides, at the site of injury and inflammation. Preclinical studies demonstrate the potent analgesic and anti-inflammatory effects of PL265 in validated animal models of corneal pain. This guide provides a direct comparison of PL265's efficacy with that of topical diclofenac (an NSAID) and prednisolone (a corticosteroid), supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Enhancing Endogenous Pain Relief

PL265's unique mechanism of action offers a targeted approach to pain and inflammation management. Unlike exogenous opioids that directly activate opioid receptors and can lead to significant side effects, PL265 works by preserving the body's own pain-modulating enkephalins.

cluster_0 Enkephalin-Mediated Analgesia cluster_1 Enkephalin Degradation Enkephalins Enkephalins (Endogenous Opioids) Opioid_Receptors Opioid Receptors (on nerve endings) Enkephalins->Opioid_Receptors bind to NEP Neprilysin (NEP) Enkephalins->NEP degraded by APN Aminopeptidase N (APN) Enkephalins->APN degraded by Analgesia Analgesia & Anti-inflammation Opioid_Receptors->Analgesia leading to Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites APN->Inactive_Metabolites PL265 PL265 (Dual Enkephalinase Inhibitor) PL265->NEP inhibits PL265->APN inhibits

Figure 1: Mechanism of Action of PL265.

Comparative Efficacy: Preclinical Data

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of PL265 with topical diclofenac and prednisolone in animal models of corneal pain and inflammation.

Table 1: Analgesic Efficacy in a Murine Model of Corneal Injury

Treatment GroupMechanical Threshold (von Frey Test)Palpebral Closure Time (Capsaicin Test)
Vehicle (Control)29.60 ± 4.43 mg201 seconds
PL265 (10 mM) 49.00 ± 4.58 mg 97 seconds
Topical Diclofenac (0.1%)No significant effect on sensitivity in normal canine eyes[1][2]Data not available in a comparable model

Data for PL265 is derived from a murine model of corneal injury. Data for diclofenac is from a study in normal canine eyes and may not be directly comparable to a pain model.

Table 2: Anti-inflammatory Efficacy in Animal Models

Treatment GroupReduction in Polymorphonuclear Leukocyte (PMN) Infiltration
Vehicle (Control)Baseline
PL265 (10 mM) Significant decrease in CD11b+ cells (flow cytometry)
Topical Prednisolone Acetate (1.0%)51% mean decrease in corneal inflammatory activity [3]
Topical Diclofenac (0.1%)Inhibited PMN release into tear fluid [4]

Note: The methodologies for assessing inflammation differ across studies, precluding a direct quantitative comparison of percentages. However, all treatments demonstrated significant anti-inflammatory effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Corneal Pain Model and Behavioral Testing (for PL265)
  • Animal Model: Corneal injury is induced in adult male C57BL/6J mice by making a 1.5 mm incision in the center of the cornea with a 25-gauge needle under general anesthesia.

  • Drug Administration: A 5 µL drop of PL265 (10 mM) or vehicle is instilled into the injured eye twice daily for five days.

  • Mechanical Allodynia (Von Frey Test): Corneal sensitivity is measured using a Cochet-Bonnet esthesiometer. The tip of the filament is applied to the central cornea with increasing pressure until a blink reflex is elicited. The mechanical threshold is recorded in milligrams.

  • Chemical Sensitivity (Capsaicin Eye-Wipe Test): A 10 µL drop of capsaicin solution (100 µM) is applied to the ocular surface. The total time the animal spends wiping the eye with its forepaw within a 180-second period is recorded as the palpebral closure time.

Corneal Inflammation Model (for Prednisolone)
  • Animal Model: Inflammation is induced in rabbit corneas by injecting clove oil into the corneal stroma.

  • Leukocyte Labeling: Polymorphonuclear leukocytes (PMNs) are labeled in vivo by intravenously administering tritiated thymidine.

  • Drug Administration: Topical prednisolone acetate (1.0%) is administered to the inflamed eyes.

  • Quantification of Inflammation: The degree of radioactivity in the cornea is measured by scintillation counting, which corresponds to the number of infiltrating PMNs. The reduction in radioactivity compared to the control group indicates the anti-inflammatory effect.[3]

Corneal Wound Model (for Diclofenac)
  • Animal Model: A partial corneal deepithelialization is performed on rabbits by removing a 6 mm central area of the epithelium.

  • Drug Administration: Topical diclofenac (0.1%) is applied to the wounded eye.

  • Quantification of Inflammation: Tear fluid is collected, and the number of polymorphonuclear leukocytes (PMNs) is counted to assess the inflammatory response.[4]

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow of a preclinical study investigating a novel topical treatment for corneal pain.

cluster_workflow Preclinical Experimental Workflow for Corneal Pain Animal_Model 1. Induction of Corneal Pain Model (e.g., corneal incision, chemical burn) Randomization 2. Randomization into Treatment Groups Animal_Model->Randomization Treatment 3. Topical Drug Administration (PL265, Vehicle, etc.) Randomization->Treatment Behavioral_Tests 4. Behavioral Assessments Treatment->Behavioral_Tests Inflammation_Analysis 5. Assessment of Inflammation (e.g., Flow Cytometry, Histology) Treatment->Inflammation_Analysis Von_Frey Mechanical Sensitivity (Von Frey Test) Behavioral_Tests->Von_Frey Capsaicin_Test Chemical Sensitivity (Capsaicin Eye-Wipe Test) Behavioral_Tests->Capsaicin_Test Data_Analysis 6. Data Analysis and Statistical Comparison Von_Frey->Data_Analysis Capsaicin_Test->Data_Analysis Inflammation_Analysis->Data_Analysis

Figure 2: Preclinical Experimental Workflow.

Conclusion

References

Independent Verification of Demethyl PL265 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Demethyl PL265 (PL265), a dual enkephalinase inhibitor, with other relevant compounds. The information presented is intended to assist researchers in evaluating its potential for analgesic and other therapeutic applications.

Executive Summary

This compound, also known as PL265, is a potent inhibitor of two key enzymes responsible for the degradation of endogenous enkephalins: aminopeptidase N (APN) and neprilysin (NEP). By preventing the breakdown of these natural opioid peptides, PL265 enhances their analgesic and anti-inflammatory effects. This dual-inhibition mechanism offers a potentially advantageous therapeutic strategy compared to single-target inhibitors. This guide presents a comparative analysis of PL265's activity against other enkephalinase inhibitors, supported by available data and detailed experimental methodologies.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and a selection of comparator compounds against their target enzymes.

CompoundTarget Enzyme(s)IC50 (nM)Ki (nM)
This compound (PL265) Aminopeptidase N (APN) & Neprilysin (NEP) Data Not Found Data Not Found
KelatorphanAPN & NEPData Not FoundNEP: 1.4, APN: 7000[1]
BestatinAminopeptidase N (APN)5, 280[2], 200[3]Data Not Found
SacubitrilNeprilysin (NEP)5Data Not Found
ThiorphanNeprilysin (NEP)6.94.7

Note: While qualitative evidence confirms this compound as a dual APN and NEP inhibitor, specific IC50 or Ki values were not available in the reviewed literature.[4][5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of dual enkephalinase inhibitors and a general workflow for assessing their activity.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Enkephalins Enkephalins APN Aminopeptidase N (APN) Enkephalins->APN Degradation NEP Neprilysin (NEP) Enkephalins->NEP Degradation Opioid_Receptor Opioid Receptor Enkephalins->Opioid_Receptor Binding Degraded_Enkephalins Degraded_Enkephalins APN->Degraded_Enkephalins NEP->Degraded_Enkephalins Analgesia Analgesia Opioid_Receptor->Analgesia Signal Transduction PL265 This compound PL265->APN Inhibition PL265->NEP Inhibition

Mechanism of Action of this compound.

Experimental_Workflow Start Start Prepare_Enzyme Prepare Enzyme Solution (APN or NEP) Start->Prepare_Enzyme Prepare_Inhibitor Prepare Inhibitor Dilutions (e.g., this compound) Start->Prepare_Inhibitor Prepare_Substrate Prepare Fluorogenic Substrate Solution Start->Prepare_Substrate Incubate_Enzyme_Inhibitor Pre-incubate Enzyme with Inhibitor Prepare_Enzyme->Incubate_Enzyme_Inhibitor Prepare_Inhibitor->Incubate_Enzyme_Inhibitor Add_Substrate Initiate Reaction by Adding Substrate Prepare_Substrate->Add_Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Data_Analysis Calculate IC50 Values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

General Workflow for Enkephalinase Inhibition Assay.

Experimental Protocols

The following are generalized protocols for determining the inhibitory activity of compounds against aminopeptidase N and neprilysin. Specific parameters may require optimization depending on the enzyme source and substrate used.

Aminopeptidase N (APN) Inhibition Assay

This protocol is based on the use of a fluorogenic substrate to measure APN activity.

Materials:

  • Recombinant or purified APN

  • APN fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (this compound) and reference inhibitor (e.g., Bestatin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in Assay Buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the serially diluted test compound or reference inhibitor to the respective wells. Include a control group with Assay Buffer only.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the APN fluorogenic substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity (e.g., Excitation/Emission = 380/460 nm) at 37°C for a set period (e.g., 30-60 minutes).

  • The rate of substrate hydrolysis is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Neprilysin (NEP) Inhibition Assay

This protocol utilizes a fluorogenic substrate to quantify NEP activity.

Materials:

  • Recombinant or purified NEP

  • NEP fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 µM ZnCl2)

  • Test compound (this compound) and reference inhibitor (e.g., Thiorphan)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in Assay Buffer.

  • Add the enzyme solution to each well of a 96-well plate.

  • Add the various concentrations of the test compound or reference inhibitor to the appropriate wells. A control group should receive Assay Buffer only.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding the NEP fluorogenic substrate to each well.

  • Measure the increase in fluorescence kinetically (e.g., Excitation/Emission = 320/420 nm) at 37°C for a defined time (e.g., 30-60 minutes).

  • Determine the reaction rate from the initial linear phase of the fluorescence curve.

  • Calculate the percent inhibition for each inhibitor concentration compared to the control.

  • The IC50 value is determined by plotting the percent inhibition versus the log of the inhibitor concentration and performing a non-linear regression analysis.

Conclusion

This compound (PL265) is a promising dual inhibitor of APN and NEP, which has demonstrated analgesic and anti-inflammatory effects in preclinical models.[4][5] Its mechanism of action, by protecting endogenous enkephalins from degradation, represents a valuable strategy for pain management. To fully assess its therapeutic potential, further studies are required to determine its precise inhibitory potency (IC50/Ki values) against both target enzymes and to directly compare its efficacy and safety profile with other single-target and dual-target enkephalinase inhibitors in a range of preclinical and clinical settings. The experimental protocols provided in this guide offer a foundation for conducting such independent verification studies.

References

Comparison Guide: Benchmarking Demethyl PL265 Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between Demethyl PL265 and the current standard of care is not possible at this time due to the limited publicly available information on this compound.

Extensive searches for "this compound" and its synonym, "GTPL9090," have yielded minimal data regarding its biological activity, therapeutic target, or any associated clinical or preclinical studies. The primary available resource is a PubChem entry, which details the chemical structure and physical properties of the compound but does not provide information on its mechanism of action or intended therapeutic use.

Without a defined therapeutic area for this compound, it is impossible to identify a relevant "standard of care" for comparison. A standard of care is the currently accepted and widely used treatment for a specific disease or condition. To conduct a meaningful benchmark, one must know the indication for which this compound is being investigated.

Information required to create a comparison guide would include:

  • Therapeutic Indication: The specific disease or condition this compound is intended to treat.

  • Mechanism of Action: The specific biological pathway or target that this compound modulates.

  • Preclinical Data: Results from in vitro and in vivo studies detailing the compound's efficacy, selectivity, and toxicity.

  • Clinical Trial Data: Information from Phase I, II, or III clinical trials assessing the safety and efficacy of this compound in humans, including comparisons to placebo or existing treatments.

As this critical information is not available in the public domain, a comparison with any standard of care would be purely speculative.

Future Directions:

Should research and clinical data for this compound become publicly available, a comprehensive comparison guide could be developed. This guide would include:

  • Data Presentation: Clearly structured tables summarizing quantitative data on efficacy (e.g., response rates, survival data) and safety (e.g., adverse event profiles) for both this compound and the relevant standard of care.

  • Experimental Protocols: Detailed methodologies for the key experiments cited in the data, allowing for critical evaluation by researchers.

  • Visualizations: Diagrams of signaling pathways, experimental workflows, and other relevant biological or logical relationships to facilitate understanding.

Until more information emerges about the development and application of this compound, a direct and objective comparison to any standard of care remains unfeasible.

Systematic Review of Demethyl PL265: Efficacy and Safety Analysis Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for systematic reviews, clinical trials, and preclinical data on the efficacy and safety of a compound identified as "Demethyl PL265" has yielded no publicly available scientific literature. As a result, a systematic review and comparison guide as requested cannot be produced at this time.

Extensive searches of scientific databases and clinical trial registries for "this compound" and its known synonyms (including GTPL9090, SCHEMBL12596631, AKOS040749218, "compound 2a [PMID: 25692029]", and CS-0369340) did not uncover any published studies detailing its biological activity, mechanism of action, therapeutic targets, or any data related to its efficacy or safety in preclinical or clinical settings.

The primary identification of "this compound" is a listing in the PubChem database, which provides chemical structure information but no associated biological data[1]. This suggests that "this compound" may be a compound in the very early stages of discovery and development, with research findings that have not yet been publicly disclosed. It is also possible that the provided name is an internal designation not used in published literature, or that the name itself is inaccurate.

Without any available data, it is impossible to fulfill the core requirements of the requested comparison guide, which include:

  • Data Presentation: No quantitative data on efficacy and safety exists to be summarized in tables.

  • Experimental Protocols: No key experiments have been cited for which methodologies could be provided.

  • Mandatory Visualization: The absence of information on signaling pathways or experimental workflows prevents the creation of the requested Graphviz diagrams.

Therefore, no comparative analysis against other alternatives can be conducted, and no supporting experimental data can be presented. Professionals in research, science, and drug development are advised to monitor scientific literature for any future publications that may disclose information regarding "this compound".

References

Safety Operating Guide

Navigating the Safe Handling of Demethyl PL265: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with novel compounds such as Demethyl PL265, understanding the correct handling, personal protective equipment (PPE), and disposal procedures is critical. This guide provides essential, immediate safety and logistical information to facilitate the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established laboratory safety protocols for handling chemical compounds of unknown toxicity should be rigorously followed. The following table summarizes the recommended PPE for handling this compound, based on general best practices for chemical safety.

Body PartPersonal Protective EquipmentSpecifications & Best Practices
Eyes Chemical Safety GogglesShould be worn at all times in the laboratory. Provides a seal around the eyes to protect against splashes.
Face Face ShieldRecommended to be worn in conjunction with safety goggles, especially when there is a higher risk of splashing.
Hands Chemical-Resistant GlovesNeoprene or nitrile gloves are generally recommended for handling chemicals. Ensure to check for any signs of degradation and change gloves frequently. Proper glove removal technique is crucial to avoid skin contact.[1]
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat provides a barrier against spills.
Feet Closed-Toed ShoesFull-length pants and closed-toed shoes must be worn at all times within the laboratory to protect against spills.[1]
Respiratory RespiratorTo be used when there is a risk of inhaling aerosols or dust, especially if the compound's volatility and inhalation toxicity are unknown. The type of respirator and filter should be selected based on a risk assessment.

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing risks when handling any chemical. The following workflow outlines the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data (if available) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh/Measure Compound prep_workspace->handle_weigh handle_dissolve Dissolve/Prepare Solution handle_weigh->handle_dissolve exp_run Conduct Experiment handle_dissolve->exp_run cleanup_decontaminate Decontaminate Workspace exp_run->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Safe handling workflow for this compound.

Emergency Response Protocol

In the event of an accidental exposure or spill, a clear and immediate response is critical to minimize harm.

cluster_exposure Exposure Event cluster_response Immediate Response cluster_spill Spill Response exposure Accidental Exposure Occurs response_remove Remove Contaminated Clothing exposure->response_remove spill_evacuate Evacuate Immediate Area exposure->spill_evacuate response_flush Flush Affected Area with Water response_remove->response_flush response_seek Seek Immediate Medical Attention response_flush->response_seek spill_notify Notify Lab Supervisor spill_evacuate->spill_notify spill_contain Contain Spill with Absorbent Material spill_notify->spill_contain spill_clean Clean and Decontaminate Area spill_contain->spill_clean

Emergency response protocol for this compound.

Disposal Plan

All waste materials contaminated with this compound, including unused compound, solutions, and contaminated consumables (e.g., gloves, pipette tips), should be treated as hazardous waste.

  • Segregation: Keep this compound waste separate from other waste streams.

  • Labeling: Clearly label waste containers with the name of the compound and the appropriate hazard symbols.

  • Storage: Store waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. It is imperative to always consult with your institution's EHS department for specific guidance and to stay informed of any new safety information regarding this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.